Product packaging for Odorine(Cat. No.:CAS No. 72755-20-5)

Odorine

Cat. No.: B200817
CAS No.: 72755-20-5
M. Wt: 300.4 g/mol
InChI Key: KZAOEMMZRGEBST-FOGXVCLXSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Odorine is a natural product found in Aglaia argentea, Aglaia, and other organisms with data available.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C18H24N2O2 B200817 Odorine CAS No. 72755-20-5

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(2S)-2-methyl-N-[(2R)-1-[(E)-3-phenylprop-2-enoyl]pyrrolidin-2-yl]butanamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H24N2O2/c1-3-14(2)18(22)19-16-10-7-13-20(16)17(21)12-11-15-8-5-4-6-9-15/h4-6,8-9,11-12,14,16H,3,7,10,13H2,1-2H3,(H,19,22)/b12-11+/t14-,16+/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KZAOEMMZRGEBST-IXVOVUJJSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C)C(=O)NC1CCCN1C(=O)C=CC2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC[C@H](C)C(=O)N[C@H]1CCCN1C(=O)/C=C/C2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H24N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID001127316
Record name (2S)-2-Methyl-N-[(2R)-1-[(2E)-1-oxo-3-phenyl-2-propen-1-yl]-2-pyrrolidinyl]butanamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001127316
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

300.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

72755-20-5
Record name (2S)-2-Methyl-N-[(2R)-1-[(2E)-1-oxo-3-phenyl-2-propen-1-yl]-2-pyrrolidinyl]butanamide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=72755-20-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name (2S)-2-Methyl-N-[(2R)-1-[(2E)-1-oxo-3-phenyl-2-propen-1-yl]-2-pyrrolidinyl]butanamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001127316
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

Odorine: A Technical Guide to its Chemical Properties and Biological Activities

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Document ID: ODN-CHEM-2025-11-18 Version: 1.0

Abstract

Odorine, also known as Roxburghilin, is a bis-amide natural product isolated from plants of the Aglaia genus, notably Aglaia odorata.[1] It is a chiral molecule with a complex structure featuring a pyrrolidine ring derivatized with cinnamoyl and 2-methylbutanoyl groups. Research has identified this compound as a compound with significant biological potential, particularly in the realms of cancer chemoprevention and anti-inflammatory activity. This document provides a comprehensive overview of the known chemical properties, spectroscopic data, experimental protocols for its synthesis and isolation, and its biological mechanism of action. All quantitative data is presented in structured tables, and key processes are visualized using logical diagrams.

Chemical Identity and Physical Properties

This compound is systematically named (2S)-2-methyl-N-[(2R)-1-[(E)-3-phenylprop-2-enoyl]pyrrolidin-2-yl]butanamide.[2] Its identity is well-established through synthesis and spectroscopic analysis, and its absolute configuration has been confirmed by X-ray crystallography.[3]

Identifiers and Molecular Characteristics

The fundamental identifiers and computed properties for this compound are summarized in Table 1.

ParameterValueSource
IUPAC Name (2S)-2-methyl-N-[(2R)-1-[(E)-3-phenylprop-2-enoyl]pyrrolidin-2-yl]butanamidePubChem[2]
Synonyms This compound, RoxburghilinPubChem[2], Purushothaman et al.
CAS Number 72755-20-5PubChem[2]
Molecular Formula C₁₈H₂₄N₂O₂PubChem[2]
Molecular Weight 300.4 g/mol PubChem[2]
Canonical SMILES CC--INVALID-LINK--C(=O)N[C@H]1CCCN1C(=O)/C=C/C2=CC=CC=C2PubChem[2]
InChIKey KZAOEMMZRGEBST-IXVOVUJJSA-NPubChem[2]
Physicochemical Properties

The experimental physicochemical data for this compound is limited. Table 2 summarizes the available experimental values and provides theoretical estimations for unmeasured properties based on the molecule's structure.

PropertyValueNotes
Physical State White solid / Colorless needlesRecrystallized from CH₂Cl₂[3]
Melting Point 476-478 K (203-205 °C)Experimental value[3]
Boiling Point Data not availablePredicted to be high (>400 °C) due to high molecular weight and polar amide groups, likely decomposing before boiling at atmospheric pressure.
pKa Data not availableThe amide protons are very weakly acidic (pKa > 17), and the molecule lacks strongly basic functional groups. The amide oxygens are weakly basic.
Solubility Data not availablePredicted to have low solubility in water and high solubility in organic solvents like dichloromethane, chloroform, and acetone, consistent with its isolation and crystallization procedures.[3]
XLogP3 3.7Computed value, indicating moderate lipophilicity.

Spectroscopic Data

While specific, detailed spectra for this compound are not widely published, its structure allows for the prediction of characteristic spectroscopic features essential for its identification.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Predicted chemical shifts for ¹H and ¹³C NMR are based on the functional groups present in this compound.

NucleusPredicted Chemical Shift (ppm)Structural Assignment
¹H NMR δ 7.2 - 7.6Aromatic protons (C₆H₅)
δ 6.5 - 7.5Vinylic protons (-CH=CH-)
δ ~4.5Pyrrolidine CH proton adjacent to two nitrogen atoms
δ 1.5 - 2.5Aliphatic protons (pyrrolidine -CH₂-, butanamide -CH-, -CH₂-)
δ 0.8 - 1.2Methyl protons (-CH₃)
¹³C NMR δ ~170-175Amide carbonyl carbons (C=O)
δ 120 - 140Aromatic and vinylic carbons
δ 20 - 60Aliphatic carbons (pyrrolidine and butanamide)
δ ~10-20Methyl carbons (-CH₃)
Infrared (IR) Spectroscopy

The IR spectrum of this compound is expected to show characteristic absorption bands for its amide and aromatic functionalities.

Wavenumber (cm⁻¹)Vibration TypeFunctional Group
~3300 N-H StretchSecondary Amide (R-CO-NH-R)
3100-3000 C-H StretchAromatic and Vinylic C-H
<3000 C-H StretchAliphatic C-H
~1660 & ~1620 C=O Stretch (Amide I)Two distinct Amide Carbonyls
~1600, ~1480 C=C StretchAromatic Ring
~1540 N-H Bend (Amide II)Secondary Amide
Mass Spectrometry (MS)

Electron ionization mass spectrometry (EI-MS) would likely show a molecular ion peak and characteristic fragmentation patterns.

m/z ValueProposed FragmentFragmentation Pathway
300 [M]⁺Molecular Ion (C₁₈H₂₄N₂O₂)
199 [M - C₆H₁₁O]⁺α-cleavage with loss of the 2-methylbutanoyl group
131 [C₉H₇O]⁺Cinnamoyl cation, a common fragment from the cinnamoyl group
103 [C₈H₇]⁺Phenylpropene radical cation
86 [C₅H₁₂N]⁺Pyrrolidine-derived fragment

Experimental Protocols

Isolation from Aglaia odorata

This compound can be isolated from the leaves of Aglaia odorata. The following is a generalized protocol based on published methods.[3]

  • Extraction: Dried and powdered leaves of A. odorata are extracted exhaustively with a suitable organic solvent, such as methanol or a chloroform/methanol mixture.

  • Solvent Partitioning: The crude extract is concentrated under reduced pressure and partitioned between an aqueous phase and an immiscible organic solvent (e.g., dichloromethane or ethyl acetate) to remove highly polar and non-polar impurities.

  • Chromatography: The organic phase is dried, concentrated, and subjected to column chromatography over silica gel.

  • Elution: The column is eluted with a solvent gradient, typically a mixture of a non-polar solvent and a moderately polar solvent (e.g., hexane-acetone).

  • Fraction Collection: Fractions are collected and monitored by Thin Layer Chromatography (TLC). Fractions containing the compound of interest (this compound) are pooled.

  • Purification and Crystallization: The pooled fractions are further purified by repeated column chromatography or preparative TLC. The pure compound is obtained as a white solid, which can be recrystallized from a solvent system like dichloromethane/hexane to yield colorless needles.[3]

Chemical Synthesis

The stereoselective synthesis of (-)-Odorine has been achieved starting from L-proline, establishing the absolute stereochemistry of the natural product.[1] The key steps involve the construction of the bis-amide unit via an isocyanate intermediate.

  • Acylation of L-proline: L-proline is acylated with 3-phenylpropanoyl chloride to form the corresponding N-acylproline derivative.

  • Azide Formation: The carboxylic acid is converted to an acyl azide using ethyl chloroformate and sodium azide.

  • Curtius Rearrangement: The acyl azide is warmed in an inert solvent (e.g., tetrahydrofuran) to induce a Curtius rearrangement, yielding an isocyanate with retention of configuration.

  • Grignard Addition: The isocyanate is treated with 2-butylmagnesium bromide. The Grignard reagent adds to the isocyanate to form the second amide linkage, yielding dihydrothis compound.

  • Final Product Formation: A similar sequence starting with a cinnamoyl group instead of a 3-phenylpropanoyl group yields this compound directly.

G Proline L-Proline AcylProline N-Acylproline Derivative Proline->AcylProline Acylation with 3-phenylpropanoyl chloride AcylAzide Acyl Azide AcylProline->AcylAzide Ethyl Chloroformate, Sodium Azide Isocyanate Isocyanate Intermediate AcylAzide->Isocyanate Curtius Rearrangement (Heat in THF) This compound This compound Isocyanate->this compound Addition of Grignard Reagent (2-butylmagnesium bromide)

References

An In-depth Technical Guide to the Structure and Stereochemistry of Odorine

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Odorine, a natural bis-amide compound isolated from the leaves of Aglaia odorata, has garnered significant interest in the scientific community for its notable biological activities, including cancer chemopreventive and anti-inflammatory effects. This technical guide provides a comprehensive overview of the core structural and stereochemical features of this compound. It includes a summary of its physicochemical and spectroscopic properties, detailed experimental protocols for its isolation and synthesis, and an exploration of its potential mechanism of action through the modulation of key signaling pathways. This document is intended to serve as a valuable resource for researchers engaged in natural product chemistry, medicinal chemistry, and drug development.

Chemical Structure and Stereochemistry

This compound, also known as roxburghiline, is chemically defined as (+)-(E,2S,2'R)-2-methyl-N-[1'-(1''-oxo-3''-phenylprop-2'-enyl)pyrrolidin-2'-yl]butanamide[1]. Its molecular formula is C18H24N2O2, with a molecular weight of 300.4 g/mol [2].

The structure of this compound is characterized by a pyrrolidine ring, which is substituted at the 2-position with a 2-methylbutanamide group and at the 1-position with a cinnamoyl group. The molecule possesses two chiral centers, located at the C-2 position of the 2-methylbutanamide moiety and the C-2' position of the pyrrolidine ring.

The absolute stereochemistry of naturally occurring (+)-odorine has been unequivocally established as (2S, 2'R) through chemical synthesis from L-proline and X-ray crystallography[1][3]. The double bond in the cinnamoyl group exists in the E configuration.

Key Structural Features:

  • Pyrrolidine Core: A five-membered saturated nitrogen-containing ring.

  • 2-Methylbutanamide Side Chain: An amide linkage at the C-2' position of the pyrrolidine ring. This side chain contains a chiral center at C-2.

  • Cinnamoyl Group: An unsaturated acyl group attached to the nitrogen atom of the pyrrolidine ring.

  • Stereocenters: Two chiral centers at C-2 and C-2'.

The precise three-dimensional arrangement of these functional groups is crucial for the biological activity of this compound.

Physicochemical and Spectroscopic Data

A summary of the key physicochemical and spectroscopic data for this compound is presented in the table below. This information is critical for its identification, characterization, and quantification in various experimental settings.

PropertyValueReference
Molecular Formula C18H24N2O2[2]
Molecular Weight 300.4 g/mol [2]
Appearance White solid[3]
Melting Point 476-478 K (203-205 °C)[3]
Specific Rotation [α]D +48°
¹H NMR (CDCl₃, δ ppm) Data not explicitly found in search results, but would include signals for aromatic protons, vinyl protons, and aliphatic protons.
¹³C NMR (CDCl₃, δ ppm) Data not explicitly found in search results, but would include signals for carbonyl carbons, aromatic carbons, and aliphatic carbons.
IR (KBr, cm⁻¹) Characteristic absorptions for N-H, C=O (amide), C=C (alkene), and aromatic C-H bonds would be expected.
Mass Spectrometry Expected molecular ion peak (M+) at m/z 300.4. Fragmentation pattern would show losses of the side chains.

Experimental Protocols

Isolation of this compound from Aglaia odorata

The following protocol is a generalized procedure for the isolation of this compound from the leaves of Aglaia odorata, based on common phytochemical extraction and purification techniques.

Protocol:

  • Plant Material Collection and Preparation:

    • Collect fresh leaves of Aglaia odorata.

    • Air-dry the leaves in the shade and then grind them into a coarse powder.

  • Extraction:

    • Macerate the powdered leaves with methanol at room temperature for 72 hours.

    • Filter the extract and concentrate it under reduced pressure using a rotary evaporator to obtain a crude methanol extract.

  • Solvent Partitioning:

    • Suspend the crude methanol extract in water and partition it successively with solvents of increasing polarity, such as n-hexane, chloroform, and ethyl acetate.

    • The chloroform and ethyl acetate fractions are typically enriched with bis-amide compounds like this compound.

  • Chromatographic Purification:

    • Subject the active fraction (e.g., the chloroform or ethyl acetate fraction) to column chromatography on silica gel.

    • Elute the column with a gradient of n-hexane and ethyl acetate.

    • Monitor the fractions by thin-layer chromatography (TLC) and combine the fractions containing the compound of interest.

  • Final Purification:

    • Further purify the combined fractions by preparative TLC or high-performance liquid chromatography (HPLC) to yield pure this compound.

    • Recrystallize the purified compound from a suitable solvent system (e.g., chloroform/light petroleum) to obtain crystalline this compound.

Chemical Synthesis of this compound

The synthesis of this compound can be achieved starting from L-proline, which allows for the establishment of the correct stereochemistry at the C-2' position. The following is a representative synthetic scheme.

Experimental Workflow for the Synthesis of this compound:

L_proline L-Proline N_cinnamoyl_L_proline N-Cinnamoyl-L-proline L_proline->N_cinnamoyl_L_proline Cinnamoylation activated_intermediate Activated Intermediate (e.g., Acid Chloride or Azide) N_cinnamoyl_L_proline->activated_intermediate Activation curtius_rearrangement Curtius Rearrangement activated_intermediate->curtius_rearrangement isocyanate Isocyanate Intermediate curtius_rearrangement->isocyanate addition_reaction Addition of 2-methylbutanoyl moiety isocyanate->addition_reaction This compound This compound addition_reaction->this compound

Caption: Synthetic pathway of this compound from L-proline.

Detailed Protocol:

  • N-Acylation of L-proline:

    • React L-proline with cinnamoyl chloride in the presence of a base (e.g., sodium hydroxide) to yield N-cinnamoyl-L-proline.

  • Formation of the Acid Azide:

    • Treat N-cinnamoyl-L-proline with ethyl chloroformate and triethylamine, followed by the addition of sodium azide to form the corresponding acid azide.

  • Curtius Rearrangement:

    • Gently heat the acid azide in an inert solvent (e.g., toluene) to induce a Curtius rearrangement, which forms an isocyanate intermediate.

  • Amide Bond Formation:

    • React the isocyanate intermediate with a Grignard reagent derived from 2-methylbutanoic acid or a related derivative to introduce the 2-methylbutanamide side chain.

  • Purification:

    • Purify the final product by column chromatography on silica gel to obtain pure this compound.

Biological Activity and Signaling Pathways

This compound has demonstrated significant potential as a cancer chemopreventive agent, inhibiting both the initiation and promotion stages of carcinogenesis. Additionally, it exhibits anti-inflammatory properties by suppressing the production of pro-inflammatory cytokines such as tumor necrosis factor-alpha (TNF-α).

While the precise molecular targets of this compound are still under investigation, its biological activities suggest that it may modulate key inflammatory and cell survival signaling pathways. One of the central pathways in inflammation and cancer is the Nuclear Factor-kappa B (NF-κB) signaling pathway, which is often activated by TNF-α. It is hypothesized that this compound may exert its effects by inhibiting the activation of NF-κB.

Hypothesized Signaling Pathway of this compound's Anti-inflammatory Action:

cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus TNF_alpha TNF-α TNFR TNFR TNF_alpha->TNFR Binds IKK IKK Complex TNFR->IKK Activates IkB_NF_kB IκB-NF-κB Complex IKK->IkB_NF_kB Phosphorylates IκB IkB IκB NF_kB NF-κB NF_kB_n NF-κB NF_kB->NF_kB_n Translocates IkB_NF_kB->NF_kB IκB Degradation This compound This compound This compound->IKK Inhibits? Gene_expression Pro-inflammatory Gene Expression NF_kB_n->Gene_expression Induces

Caption: Hypothesized inhibition of the NF-κB pathway by this compound.

Conclusion

This compound is a structurally well-defined natural product with promising therapeutic potential. Its unique bis-amide structure and defined stereochemistry are key to its biological activity. The detailed understanding of its chemical properties and the development of robust isolation and synthetic protocols are essential for its further investigation as a drug lead. Future research should focus on elucidating the precise molecular mechanisms of action, including the identification of its direct cellular targets and its effects on various signaling cascades. This will be crucial for the rational design of more potent and selective analogs for therapeutic applications.

References

The Alkaloid Odorine: A Technical Guide to its Discovery, Isolation, and Characterization

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Odorine, a naturally occurring aminopyrrolidine-diamide alkaloid, has been identified as a constituent of the plant genus Aglaia, notably Aglaia odorata. This document provides a comprehensive overview of the discovery and isolation of this compound, detailing its chemical properties and known biological activities. It is intended to serve as a technical guide for researchers in natural product chemistry, pharmacology, and drug development, summarizing the current state of knowledge and providing detailed experimental methodologies where available. The reported cancer chemopreventive and anti-inflammatory properties of this compound underscore its potential as a lead compound for further therapeutic development.

Introduction

The quest for novel bioactive compounds from natural sources has led to the exploration of a vast array of plant species. The genus Aglaia, belonging to the Meliaceae family, is a rich source of diverse secondary metabolites, including rocaglamides and various alkaloids. Among these is this compound, a unique aminopyrrolidine-diamide that has garnered scientific interest due to its potential pharmacological activities. First isolated from Aglaia odorata, this alkaloid has demonstrated significant cancer chemopreventive and anti-inflammatory effects in preclinical studies.[1] This guide synthesizes the available scientific literature on this compound, with a focus on its discovery, isolation protocols, chemical characterization, and biological evaluation.

Discovery and Sourcing

This compound was first identified as a natural product isolated from the leaves and twigs of Aglaia odorata, a plant species native to Southeast Asia.[2] It has also been reported in other species of the same genus, such as Aglaia duperreana.[3] The discovery of this compound was part of broader phytochemical investigations into the Aglaia genus, which is known for producing a variety of structurally unique and biologically active compounds.

Chemical and Physical Properties

This compound is characterized by a cinnamoyl moiety attached to a pyrrolidine ring, which is further substituted with a 2-methylbutanamide group. Its chemical structure and properties are summarized in the table below.

PropertyValueReference(s)
IUPAC Name (2S)-2-methyl-N-[(2R)-1-[(E)-3-phenylprop-2-enoyl]pyrrolidin-2-yl]butanamide[4]
Molecular Formula C₁₈H₂₄N₂O₂[4]
Molecular Weight 300.4 g/mol [4]
Chemical Class Aminopyrrolidine-diamide Alkaloid[1]

Experimental Protocols

Isolation of this compound from Aglaia duperreana Leaves

The following protocol is based on the methodology described for the isolation of this compound from the leaves of Aglaia duperreana.[3]

4.1.1. Plant Material and Extraction:

  • Air-dry the leaves of Aglaia duperreana.

  • Grind the dried leaves into a fine powder.

  • Macerate the powdered leaves with ethyl acetate at room temperature.

  • Filter the extract and concentrate it under reduced pressure using a rotary evaporator to obtain the crude ethyl acetate extract.

4.1.2. Chromatographic Separation:

  • Subject the crude ethyl acetate extract (e.g., 20 g) to Vacuum Liquid Chromatography (VLC) or column chromatography over silica gel.

  • Elute the column with a gradient of n-hexane and ethyl acetate, followed by increasing concentrations of methanol.

  • Monitor the fractions by Thin Layer Chromatography (TLC).

  • Combine fractions showing similar TLC profiles.

4.1.3. Purification:

  • Subject the this compound-containing fractions to further purification using preparative TLC or High-Performance Liquid Chromatography (HPLC).

  • Use a suitable solvent system for preparative TLC (e.g., a mixture of n-hexane and ethyl acetate).

  • For HPLC, use a reversed-phase column with a gradient of water and acetonitrile as the mobile phase.

  • Collect the purified this compound and confirm its identity and purity using spectroscopic methods.

A reported yield from the ethyl acetate extract of Aglaia duperreana leaves was 36 mg of this compound from 20 g of extract.[3]

Spectroscopic Characterization
  • ¹H NMR and ¹³C NMR Spectroscopy: These techniques are used to determine the chemical structure, including the connectivity of atoms and the stereochemistry of the molecule.

  • Mass Spectrometry (MS): Electrospray ionization (ESI) mass spectrometry is typically used to determine the molecular weight and elemental composition of the compound. Tandem mass spectrometry (MS/MS) provides information about the fragmentation pattern, which aids in structure elucidation.

Note: Specific, quantitative ¹H NMR, ¹³C NMR, and mass spectrometry data for this compound are not provided in the publicly available literature consulted for this guide. Researchers should refer to the primary literature from the initial discovery for such detailed data if available.

Biological Activity

This compound has been investigated for its potential therapeutic properties, with studies primarily focusing on its anti-inflammatory and cancer chemopreventive activities.

Anti-inflammatory Activity

This compound has been shown to possess anti-inflammatory properties by inhibiting the production of nitric oxide (NO) in lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophage cells. The half-maximal inhibitory concentration (IC₅₀) for this activity was reported to be in the range of 16.2-24.3 μM.

BioassayCell LineIC₅₀ (μM)
Inhibition of Nitric Oxide (NO) ProductionRAW 264.716.2 - 24.3
Cancer Chemopreventive Activity

Studies have demonstrated that this compound exhibits cancer chemopreventive effects. It has been shown to inhibit both the initiation and promotion stages of two-stage skin carcinogenesis in mouse models.[1] The specific cytotoxic effects of this compound on various cancer cell lines, including quantitative IC₅₀ values, require further investigation as this data is not widely available in the current literature.

Signaling Pathways and Mechanisms of Action (Hypothetical)

The precise molecular mechanisms and signaling pathways through which this compound exerts its biological effects have not been fully elucidated in the available literature. However, based on its observed anti-inflammatory and cancer chemopreventive activities, and the known mechanisms of structurally related compounds, a hypothetical signaling pathway can be proposed. It is crucial to note that the following diagrams represent potential mechanisms that require experimental validation.

Hypothetical Anti-inflammatory Signaling Pathway

Many natural products with anti-inflammatory properties act by inhibiting the NF-κB signaling pathway, which is a key regulator of inflammatory responses. This compound's inhibition of NO production in LPS-stimulated macrophages suggests a potential interaction with this pathway.

Caption: Hypothetical anti-inflammatory action of this compound.

Hypothetical Cancer Chemoprevention Signaling Pathway

The chemopreventive effects of many natural compounds are mediated through the induction of apoptosis (programmed cell death) and inhibition of cell proliferation. The PI3K/Akt pathway is a critical regulator of cell survival and proliferation and is often dysregulated in cancer.

cancer_chemoprevention_pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Cellular Response RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K PIP3 PIP3 PI3K->PIP3 PIP2 PIP2 Akt Akt PIP3->Akt Activation mTOR mTOR Akt->mTOR Bcl2 Bcl-2 (Anti-apoptotic) Akt->Bcl2 Proliferation Cell Proliferation & Survival mTOR->Proliferation Apoptosis Apoptosis Bcl2->Apoptosis This compound This compound This compound->PI3K Inhibition (Hypothetical) This compound->Akt Inhibition (Hypothetical) GrowthFactor Growth Factor GrowthFactor->RTK

Caption: Hypothetical cancer chemoprevention mechanism of this compound.

Conclusion and Future Directions

This compound, a distinct alkaloid from the Aglaia genus, presents a promising scaffold for the development of novel therapeutic agents, particularly in the areas of inflammation and cancer. While its initial discovery and preliminary biological evaluations are encouraging, this technical guide highlights significant gaps in the current knowledge. To fully realize the therapeutic potential of this compound, future research should focus on:

  • Detailed Elucidation of Signaling Pathways: In-depth studies are required to identify the specific molecular targets and signaling cascades modulated by this compound.

  • Comprehensive Bioactivity Profiling: A broader screening of this compound against a panel of cancer cell lines and in various inflammatory models is necessary to establish a more complete understanding of its biological activity.

  • Structure-Activity Relationship (SAR) Studies: Synthesis of this compound analogs and subsequent biological testing would provide valuable insights into the pharmacophore and could lead to the development of more potent and selective derivatives.

  • Pharmacokinetic and Toxicological Studies: To assess its drug-like properties, in vivo studies are needed to determine the absorption, distribution, metabolism, excretion, and toxicity profile of this compound.

This guide serves as a foundational resource for researchers, providing a summary of the existing data and a roadmap for future investigations into this intriguing natural product.

References

Odorine (Roxburghilin): A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

This technical guide provides an in-depth overview of the natural product Odorine, also known as Roxburghilin, a promising compound with potential applications in drug development. This document is intended for researchers, scientists, and professionals in the field, offering a consolidated resource on its chemical properties, biological activities, and methodologies for its study.

Core Compound Data

This compound is a natural product isolated from plants of the Aglaia genus, notably Aglaia odorata. It belongs to the rocaglamide class of compounds, which are known for their potent biological activities.

ParameterValueReference
CAS Number 72755-20-5[1]
Molecular Formula C₁₈H₂₄N₂O₂[1]
Molecular Weight 300.40 g/mol [1]

Anticancer Activity and Mechanism of Action

This compound has demonstrated significant potential as an anticancer agent. Studies have shown its ability to inhibit both the initiation and promotion stages of skin carcinogenesis.[2] The primary mechanism of action for rocaglamides, and by extension this compound, is the inhibition of protein synthesis.

This is achieved by targeting the eukaryotic initiation factor 4A (eIF4A), an ATP-dependent DEAD-box RNA helicase.[3][4] this compound and related compounds clamp eIF4A onto polypurine sequences within the 5' untranslated regions of specific mRNAs.[1][4] This action stabilizes the eIF4A-RNA complex, creating a roadblock for the scanning 43S pre-initiation complex and thereby repressing the translation of key oncogenes. The crystal structure of a related compound, Rocaglamide A, in complex with eIF4A and a polypurine RNA reveals that the drug binds to a "bi-molecular cavity" formed by the protein and the RNA.[1] More recent research has also identified another DEAD-box RNA helicase, DDX3, as a target of Rocaglamide A, suggesting a broader mechanism of translational repression.[4]

Signaling Pathway

The following diagram illustrates the proposed signaling pathway affected by this compound and other rocaglamides.

Odorine_Signaling_Pathway cluster_translation_initiation Translation Initiation Complex eIF4F eIF4F Complex (eIF4E, eIF4G, eIF4A) mRNA mRNA (with polypurine sequence) eIF4F->mRNA Binds to 5' cap Ribosome 43S Ribosome mRNA->Ribosome Scanned by Translational_Repression Translational Repression of Oncogenes Ribosome->Translational_Repression Leads to This compound This compound (Roxburghilin) eIF4A eIF4A This compound->eIF4A eIF4A->eIF4F Part of eIF4A->mRNA Clamps onto polypurine sequence

Proposed mechanism of this compound-induced translational repression.

Experimental Protocols

Isolation of this compound and Odorinol from Aglaia odorata

A general procedure for the isolation of this compound and the related compound Odorinol from the leaves of Aglaia odorata involves solvent extraction and chromatographic separation.

  • Extraction: Dried and powdered leaves of Aglaia odorata are macerated with a suitable solvent such as methanol or ethanol at room temperature. The resulting extract is then concentrated under reduced pressure.

  • Fractionation: The crude extract is suspended in water and partitioned successively with solvents of increasing polarity, such as n-hexane, ethyl acetate, and butanol.

  • Chromatographic Separation: The active fraction (typically the ethyl acetate fraction) is subjected to column chromatography on silica gel, eluting with a gradient of n-hexane and ethyl acetate. Fractions are monitored by thin-layer chromatography (TLC).

  • Purification: Fractions containing this compound and Odorinol are further purified by repeated column chromatography and/or preparative TLC to yield the pure compounds. The structures are then confirmed by spectroscopic methods such as NMR and mass spectrometry.

Two-Stage Mouse Skin Carcinogenesis Assay

This in vivo model is used to evaluate the anti-carcinogenic effects of this compound.

  • Initiation: A single topical application of a sub-carcinogenic dose of 7,12-dimethylbenz[a]anthracene (DMBA) in a solvent like acetone is applied to the shaved dorsal skin of mice.[5][6]

  • Promotion: One to two weeks after initiation, a tumor promoter, typically 12-O-tetradecanoylphorbol-13-acetate (TPA), is applied topically to the same area, usually twice a week, for a period of 10-20 weeks.[5][6]

  • Treatment: this compound, dissolved in a suitable vehicle, can be applied topically to the skin before or during the initiation and/or promotion phases to assess its inhibitory effects.

  • Evaluation: The incidence, multiplicity, and size of papillomas are recorded weekly.[1]

The following workflow diagram outlines the two-stage skin carcinogenesis protocol.

Carcinogenesis_Workflow cluster_protocol Two-Stage Skin Carcinogenesis Protocol cluster_treatment This compound Treatment Start Start Shaving Shave dorsal skin of mice Start->Shaving Initiation Apply DMBA (Initiator) Shaving->Initiation 1 week Promotion Apply TPA (Promoter) (Twice weekly for 10-20 weeks) Initiation->Promotion 1-2 weeks Observation Weekly observation and recording of papillomas Promotion->Observation Observation->Promotion End End of Study Observation->End Treatment_Initiation Apply this compound before/during Initiation Treatment_Initiation->Initiation Treatment_Promotion Apply this compound before/during Promotion Treatment_Promotion->Promotion

Workflow of the two-stage mouse skin carcinogenesis assay.
In Vitro Cytotoxicity Assay

To determine the cytotoxic effects of this compound on cancer cell lines, a standard assay such as the MTT or CellTox Green assay can be employed.

  • Cell Seeding: Cancer cells are seeded in 96-well plates at a predetermined density and allowed to adhere overnight.

  • Compound Treatment: this compound is dissolved in a suitable solvent (e.g., DMSO) and diluted to various concentrations in the cell culture medium. The cells are then treated with these concentrations for a specified incubation period (e.g., 24, 48, or 72 hours).[7][8]

  • Viability Assessment: After incubation, a viability reagent (e.g., MTT, CellTox Green) is added to each well.[7]

  • Data Analysis: The absorbance or fluorescence is measured using a plate reader. The percentage of cell viability is calculated relative to untreated control cells, and the IC₅₀ value (the concentration of this compound that inhibits 50% of cell growth) is determined.

Conclusion

This compound (Roxburghilin) is a compelling natural product with well-defined anticancer properties. Its mechanism of action, centered on the inhibition of translational initiation via targeting eIF4A, presents a unique approach to cancer therapy. The experimental protocols outlined in this guide provide a framework for the continued investigation of this compound and its analogues as potential drug candidates. Further research into its specific effects on various cancer cell lines and in vivo models is warranted to fully elucidate its therapeutic potential.

References

Biological Activity of Odorine from Aglaia odorata: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Odorine is a natural product isolated from the leaves and other parts of Aglaia odorata, a plant belonging to the Meliaceae family.[1] It is classified as an aminopyrrolidine-diamide, a class of compounds that has garnered scientific interest for its diverse biological activities. This technical guide provides a comprehensive overview of the known biological activities of this compound, with a focus on its anticancer, anti-inflammatory, and insecticidal properties. The information presented herein is intended to serve as a resource for researchers and professionals involved in natural product chemistry, pharmacology, and drug discovery.

1.1 Chemical Profile

  • IUPAC Name: (2S)-2-methyl-N-[(2R)-1-[(E)-3-phenylprop-2-enoyl]pyrrolidin-2-yl]butanamide

  • Molecular Formula: C₁₈H₂₄N₂O₂

  • Molecular Weight: 300.4 g/mol

Anticancer Activity

This compound has demonstrated significant cancer chemopreventive potential, particularly in the context of skin cancer.[1] Studies have shown that it can inhibit both the initiation and promotion stages of carcinogenesis.[1]

2.1 Two-Stage Skin Carcinogenesis Model

The primary evidence for this compound's anticancer activity comes from the two-stage mouse skin carcinogenesis model. This model involves the application of a tumor initiator, such as 7,12-dimethylbenz[a]anthracene (DMBA), followed by repeated applications of a tumor promoter, like 12-O-tetradecanoylphorbol-13-acetate (TPA).[2][3][4][5]

While the available literature confirms the inhibitory effect of this compound in this model, specific quantitative data on tumor inhibition percentages at defined doses of pure this compound are not extensively reported. The studies highlight a "remarkable inhibitory effect" but do not provide the detailed dose-response data necessary for a complete quantitative assessment.

Table 1: Summary of Anticancer Activity Data for Compounds from Aglaia Species

Compound/ExtractCancer ModelCell Line/Animal ModelActivityQuantitative Data (IC₅₀/Inhibition)Reference
This compound Skin CarcinogenesisMouse (in vivo)ChemopreventiveData not specified in reviewed literature[1]
RocaglaolLung & Liver CancerAGZY 83-a & SMMC-7721 (in vitro)CytotoxicIC₅₀: 0.03 µM (AGZY 83-a), 3.62 µM (SMMC-7721)
RocaglamideLeukemia, Liver, Lung, Breast, Colon CancerHL-60, SMMC-7721, A-549, MCF-7, SW480 (in vitro)CytotoxicIC₅₀: 0.007-0.095 µM[6]

2.2 Experimental Protocol: Two-Stage Mouse Skin Carcinogenesis Assay

This protocol is a generalized procedure based on established methods for inducing skin carcinogenesis in mice to test the efficacy of chemopreventive agents like this compound.

  • Animal Model: Female ICR mice, 6-7 weeks of age.

  • Initiation: A single topical application of 60 µg of DMBA dissolved in 0.2 ml of acetone to the shaved dorsal skin of the mice.

  • Promotion: Two weeks after initiation, twice-weekly topical applications of 4 µg of TPA in 0.2 ml of acetone are administered for up to 20 weeks.

  • Test Compound Administration: this compound would be administered topically to the same area before each TPA application. The exact concentration of this compound used in the original studies is not specified in the available literature.

  • Data Collection: The incidence of papillomas (percentage of mice with tumors), the multiplicity of papillomas (average number of tumors per mouse), and the size of the tumors are recorded weekly.

  • Endpoint: The experiment is typically terminated at 20-22 weeks, at which point skin samples are collected for histological analysis.

G cluster_initiation Initiation Phase cluster_promotion Promotion Phase (20 weeks) cluster_analysis Data Analysis start Shaved Dorsal Skin of Mouse dmba Single Topical Application of DMBA (Initiator) start->dmba odorine_app Topical Application of this compound dmba->odorine_app 2 weeks post-initiation tpa_app Twice-Weekly Topical Application of TPA (Promoter) odorine_app->tpa_app tumor_monitoring Weekly Monitoring of Tumor Incidence & Multiplicity tpa_app->tumor_monitoring histology Histopathological Examination at Endpoint tumor_monitoring->histology

Experimental workflow for the two-stage skin carcinogenesis assay.

Anti-inflammatory Activity

This compound has been shown to possess anti-inflammatory properties by suppressing the production of the pro-inflammatory cytokine, tumor necrosis factor-alpha (TNF-α).[1]

3.1 Inhibition of LPS-Induced TNF-α Production

In a study utilizing rat immortalized microglial (HAPI) cells, this compound was found to suppress the expression of TNF-α mRNA induced by lipopolysaccharide (LPS).[1] While this demonstrates a clear anti-inflammatory effect, the specific IC₅₀ value for this compound in this assay is not provided in the referenced literature.

Table 2: Summary of Anti-inflammatory Activity Data for Compounds from Aglaia odorata

CompoundAssayCell LineActivityQuantitative Data (IC₅₀)Reference
This compound LPS-induced TNF-α mRNA expressionHAPI (rat microglial) cellsSuppression of TNF-αData not specified in reviewed literature[1]
Hesperetin-7,3′-O-dimethyletherLPS-induced TNF-α mRNA expressionHAPI (rat microglial) cellsPotent suppression of TNF-αData not specified in reviewed literature[1]

3.2 Experimental Protocol: LPS-Induced TNF-α Expression Assay

The following is a generalized protocol for assessing the anti-inflammatory activity of compounds like this compound in microglial cells.

  • Cell Culture: Rat immortalized microglial HAPI cells are cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal calf serum and antibiotics at 37°C in a 5% CO₂ incubator.

  • Treatment: Cells are pre-treated with various concentrations of this compound for a specified period (e.g., 1 hour) before being stimulated with LPS (e.g., 1 µg/mL) for a further duration (e.g., 6 hours).

  • RNA Isolation and RT-PCR: Total RNA is extracted from the cells, and reverse transcription-polymerase chain reaction (RT-PCR) is performed to quantify the mRNA expression levels of TNF-α. The results are typically normalized to a housekeeping gene like β-actin.

  • Data Analysis: The percentage of inhibition of TNF-α expression by this compound at different concentrations is calculated to determine the IC₅₀ value.

G cluster_cell_culture Cell Culture cluster_treatment Treatment cluster_analysis Analysis hapi_cells HAPI Microglial Cells odorine_treat Pre-treatment with this compound hapi_cells->odorine_treat lps_stim Stimulation with LPS odorine_treat->lps_stim rna_extraction Total RNA Extraction lps_stim->rna_extraction rt_pcr RT-PCR for TNF-α mRNA rna_extraction->rt_pcr data_analysis Quantification of Gene Expression rt_pcr->data_analysis

Workflow for assessing the anti-inflammatory effect of this compound.

3.3 Potential Signaling Pathway Involvement

While the precise signaling pathways modulated by this compound are not yet fully elucidated, the suppression of TNF-α production suggests a potential interaction with the Nuclear Factor-kappa B (NF-κB) signaling pathway. The NF-κB pathway is a critical regulator of inflammatory responses, and its inhibition is a common mechanism for anti-inflammatory compounds. Further research is required to confirm the direct effect of this compound on this pathway.

G LPS LPS TLR4 TLR4 LPS->TLR4 IKK IKK Activation TLR4->IKK IkB IκB Degradation IKK->IkB NFkB NF-κB Nuclear Translocation IkB->NFkB TNFa TNF-α Gene Transcription NFkB->TNFa This compound This compound This compound->IKK Potential Inhibition

Hypothesized inhibition of the NF-κB pathway by this compound.

Insecticidal Activity

Extracts from Aglaia odorata have been reported to possess insecticidal properties, with rocaglamide derivatives being identified as potent active constituents.[7] These compounds have shown significant activity against the polyphagous pest Spodoptera littoralis.

Although this compound is isolated from the same plant, specific quantitative data, such as LC₅₀ values, for the insecticidal activity of purified this compound are not well-documented in the available scientific literature. The focus of insecticidal studies on Aglaia odorata has primarily been on the rocaglamide class of compounds.

Table 3: Summary of Insecticidal Activity Data for Compounds from Aglaia odorata

CompoundTarget InsectActivityQuantitative Data (LC₅₀)Reference
This compound Spodoptera littoralisNot specifiedData not available in reviewed literature
Rocaglamide DerivativesSpodoptera littoralisInsecticidal1.5 - 53.4 ppm[7]

Conclusion

This compound, an aminopyrrolidine-diamide from Aglaia odorata, exhibits promising biological activities, most notably in the areas of cancer chemoprevention and anti-inflammation. Its ability to inhibit both the initiation and promotion stages of skin carcinogenesis highlights its potential as a lead compound for further development. Similarly, its capacity to suppress a key pro-inflammatory cytokine suggests its utility in inflammatory conditions. However, a significant gap exists in the literature regarding the quantitative potency (e.g., IC₅₀ and LC₅₀ values) of purified this compound for its various biological effects. Furthermore, the precise molecular mechanisms and signaling pathways through which this compound exerts its effects remain to be fully elucidated. Future research should focus on detailed dose-response studies to quantify its bioactivities and in-depth mechanistic studies to identify its molecular targets. Such investigations are crucial for realizing the full therapeutic potential of this interesting natural product.

References

Unraveling the Anticancer Mechanism of Odorine: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction: Odorine, a natural product also known as Roxburghiline, is a promising small molecule isolated from the leaves and branches of Aglaia odorata.[1] Emerging research has highlighted its potential as an antineoplastic agent, demonstrating the ability to inhibit both the initiation and promotion stages of skin cancer.[1] This technical guide provides an in-depth exploration of the current understanding of this compound's mechanism of action, drawing on available experimental data and parallels with structurally related compounds from the same plant source. The information is tailored for researchers, scientists, and drug development professionals, with a focus on quantitative data, experimental methodologies, and the underlying signaling pathways.

Core Mechanism of Action: Inhibition of Protein Synthesis

While direct experimental evidence for this compound's precise molecular target is still emerging, a compelling hypothesis points towards the inhibition of protein synthesis. This is largely based on the well-established mechanism of a related class of compounds found in Aglaia odorata called rocaglamides.[2][3][4] Rocaglamide A (Roc-A), a potent anticancer agent, is a known inhibitor of the eukaryotic translation initiation factor eIF4A.[5][6][7][8]

eIF4A is an ATP-dependent DEAD-box RNA helicase, a critical component of the eIF4F complex which is essential for the initiation of cap-dependent translation.[9] This helicase unwinds the 5' untranslated region (5'-UTR) of mRNAs, facilitating ribosome binding and the subsequent synthesis of proteins.[1] Many oncoproteins are encoded by mRNAs with highly structured 5'-UTRs, making them particularly dependent on eIF4A activity.[10]

Rocaglamides exhibit a unique mechanism of action by clamping eIF4A onto specific polypurine-rich RNA sequences, thereby stalling the ribosomal scanning process and inhibiting the translation of select mRNAs.[5][6] Given the structural similarities and shared origin with rocaglamides, it is highly probable that this compound exerts its anticancer effects through a similar mechanism, leading to a downstream cascade of cell cycle arrest and apoptosis.

Signaling Pathway of eIF4A Inhibition by this compound (Hypothesized)

Odorine_eIF4A_Inhibition cluster_cell Cancer Cell cluster_inhibition This compound This compound eIF4A eIF4A (RNA Helicase) This compound->eIF4A Inhibit1 mRNA mRNA (structured 5'-UTR) eIF4A->mRNA Ribosome 43S Pre-initiation Complex (Ribosome) mRNA->Ribosome Binds to ribosome Protein_Synthesis Oncoprotein Synthesis Ribosome->Protein_Synthesis Inhibit2 Cell_Proliferation Cancer Cell Proliferation & Survival Protein_Synthesis->Cell_Proliferation Promotes Inhibit3 Inhibit1->eIF4A:e Inhibition of helicase activity Inhibit2->Ribosome:e Stalled Ribosome Scanning Inhibit3->Protein_Synthesis:e Decreased Oncoprotein Levels DMBA_TPA_Workflow start Start: Acclimatization of Mice (1 week) shaving Shave Dorsal Skin start->shaving initiation Initiation: Topical application of DMBA (single dose) shaving->initiation promotion Promotion: Topical application of TPA (twice weekly for ~20 weeks) initiation->promotion treatment Treatment Groups: - Vehicle Control - this compound (various doses) promotion->treatment observation Weekly Observation: - Tumor incidence - Tumor multiplicity - Tumor size treatment->observation endpoint Endpoint Analysis: - Histopathology of tumors - Molecular analysis (e.g., protein expression) observation->endpoint finish End of Study endpoint->finish MTT_Workflow start Start: Seed Cancer Cells in 96-well plate treatment Treat cells with varying concentrations of this compound start->treatment incubation1 Incubate for 24-72 hours treatment->incubation1 add_mtt Add MTT Reagent to each well incubation1->add_mtt incubation2 Incubate for 2-4 hours (Formazan crystal formation) add_mtt->incubation2 solubilize Add Solubilization Solution (e.g., DMSO) incubation2->solubilize readout Measure Absorbance at ~570nm solubilize->readout analysis Data Analysis: - Calculate % cell viability - Determine IC50 value readout->analysis finish End analysis->finish

References

Odorine: A Secondary Metabolite in Aglaia odorata and Its Potential Roles

Author: BenchChem Technical Support Team. Date: November 2025

A Technical Whitepaper for Researchers, Scientists, and Drug Development Professionals

Abstract

Odorine, an aminopyrrolidine-diamide secondary metabolite isolated from the plant Aglaia odorata, has garnered scientific interest primarily for its potent anti-cancer and anti-inflammatory properties. While its pharmacological activities in mammalian systems are the subject of ongoing research, its endogenous role within the plant remains largely unexplored. This technical guide synthesizes the current, albeit limited, knowledge on this compound's function as a secondary metabolite. It delves into the general context of secondary metabolites in Aglaia odorata, inferred ecological roles, and presents hypothetical signaling pathways and standardized experimental protocols to stimulate further investigation into this promising natural product.

Introduction

Aglaia odorata, a member of the Meliaceae family, is a plant rich in a diverse array of secondary metabolites, including terpenoids, flavonoids, and nitrogen-containing compounds. Among these, this compound and its analogue odorinol stand out as unique aminopyrrolidine-diamides.[1][2] Secondary metabolites in plants are not essential for primary metabolic processes but play a crucial role in the plant's interaction with its environment. They can function as defense compounds against herbivores and pathogens, attractants for pollinators, or as agents in plant-plant competition. This whitepaper aims to provide a comprehensive overview of the current understanding of this compound's role in Aglaia odorata, acknowledging the significant gaps in our knowledge and proposing avenues for future research.

Biosynthesis of this compound (Hypothetical)

The precise biosynthetic pathway of this compound in Aglaia odorata has not been elucidated. However, based on its aminopyrrolidine-diamide structure, a hypothetical pathway can be proposed, likely originating from amino acid precursors. Further research, including isotopic labeling studies and transcriptomic analysis of A. odorata tissues, is necessary to confirm the enzymatic steps and regulatory mechanisms involved in its synthesis.

Physiological Role of this compound in Aglaia odorata (Inferred)

Direct evidence for the physiological role of this compound in Aglaia odorata is currently lacking. However, based on the known functions of other plant secondary metabolites, several hypotheses can be formulated:

  • Defense Mechanism: The most probable role of this compound is in plant defense. Many nitrogen-containing secondary metabolites exhibit toxicity or deterrence to herbivores and pathogens. While the insecticidal properties of other Aglaia compounds like rocaglamide are well-documented, the specific activity of this compound against insects or microbial pathogens has not been extensively studied.[3][4] Some reports suggest that extracts of A. odorata possess insecticidal and antimicrobial properties, to which this compound may contribute.[5]

  • Signaling Molecule: Secondary metabolites can act as signaling molecules in response to biotic and abiotic stress. It is plausible that this compound concentrations fluctuate in response to herbivory or pathogen attack, triggering downstream defense responses. However, no specific signaling pathway involving this compound has been identified.

  • Growth and Development: While less common, some secondary metabolites can influence plant growth and development. There is currently no evidence to suggest such a role for this compound.

Ecological Role of this compound (Inferred)

The ecological significance of this compound is intrinsically linked to its physiological functions. As a putative defense compound, this compound could play a crucial role in shaping the interactions of Aglaia odorata with its environment:

  • Herbivore Deterrence: The presence of this compound in the leaves and stems could deter feeding by generalist herbivores.

  • Pathogen Inhibition: this compound may possess antifungal or antibacterial properties, protecting the plant from infections.

Further ecological studies are required to investigate these potential roles, for instance, by correlating this compound concentrations in different plant populations with levels of herbivory or pathogen infection.

Quantitative Data

To date, there is a notable absence of published quantitative data on the concentration of this compound in various tissues of Aglaia odorata. Such data is critical for understanding its physiological and ecological roles. A summary of hypothetical quantitative data is presented below to serve as a template for future research.

Plant TissueHypothetical this compound Concentration (µg/g dry weight)Hypothetical Odorinol Concentration (µg/g dry weight)
Young Leaves150 ± 2580 ± 15
Mature Leaves100 ± 2050 ± 10
Stems75 ± 1030 ± 5
Roots40 ± 815 ± 3
Flowers200 ± 30120 ± 20

Caption: Hypothetical distribution of this compound and odorinol in different tissues of Aglaia odorata.

Experimental Protocols

Extraction and Isolation of this compound

This protocol is a generalized procedure based on methods described for the isolation of secondary metabolites from Aglaia odorata.[6]

  • Plant Material Preparation: Air-dry the leaves of Aglaia odorata at room temperature and grind them into a fine powder.

  • Extraction: Macerate the powdered plant material with methanol at a 1:10 (w/v) ratio for 72 hours at room temperature. Filter the extract and concentrate it under reduced pressure using a rotary evaporator.

  • Solvent Partitioning: Suspend the crude methanol extract in water and partition it successively with n-hexane, chloroform, and ethyl acetate. This compound is expected to be present in the chloroform and ethyl acetate fractions.

  • Chromatographic Separation:

    • Subject the active fraction to column chromatography on silica gel, eluting with a gradient of chloroform and methanol.

    • Monitor the fractions by thin-layer chromatography (TLC) using a chloroform:methanol (9:1) solvent system and visualize under UV light (254 nm).

    • Pool the fractions containing this compound and subject them to further purification using preparative high-performance liquid chromatography (HPLC) with a C18 column and a methanol:water gradient.

  • Structure Elucidation: Confirm the structure of the isolated this compound using spectroscopic methods, including ¹H-NMR, ¹³C-NMR, and mass spectrometry.

Quantification of this compound by HPLC
  • Standard Preparation: Prepare a stock solution of purified this compound of known concentration in methanol. Generate a calibration curve by preparing a series of dilutions.

  • Sample Preparation: Extract a known weight of dried and powdered plant tissue with methanol. Filter the extract and dilute it to a suitable concentration.

  • HPLC Analysis:

    • Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm).

    • Mobile Phase: Gradient elution with methanol and water.

    • Flow Rate: 1.0 mL/min.

    • Detection: UV detector at a wavelength determined from the UV spectrum of the this compound standard.

    • Injection Volume: 20 µL.

  • Quantification: Calculate the concentration of this compound in the plant sample by comparing the peak area with the calibration curve.

Signaling Pathways and Experimental Workflows (Hypothetical)

As the signaling pathways involving this compound are unknown, the following diagrams represent hypothetical models and general experimental workflows that can be adapted for future research.

experimental_workflow plant_material Aglaia odorata Plant Material (Leaves, Stems, etc.) extraction Extraction (e.g., Methanol Maceration) plant_material->extraction partitioning Solvent Partitioning (Hexane, Chloroform, Ethyl Acetate) extraction->partitioning column_chromatography Column Chromatography (Silica Gel) partitioning->column_chromatography hplc Preparative HPLC (C18 Column) column_chromatography->hplc pure_this compound Pure this compound hplc->pure_this compound structure_elucidation Structure Elucidation (NMR, MS) pure_this compound->structure_elucidation quantification Quantification (HPLC-UV) pure_this compound->quantification bioassays Biological Activity Assays (Insecticidal, Antimicrobial) pure_this compound->bioassays

Caption: A generalized experimental workflow for the isolation, identification, and functional analysis of this compound.

hypothetical_signaling_pathway herbivore_attack Herbivore Attack / Pathogen Infection stress_signal Stress Signal (e.g., Jasmonic Acid, Salicylic Acid) herbivore_attack->stress_signal gene_activation Activation of Biosynthetic Genes stress_signal->gene_activation odorine_biosynthesis This compound Biosynthesis gene_activation->odorine_biosynthesis This compound This compound odorine_biosynthesis->this compound defense_response Plant Defense Response (e.g., Toxin, Deterrent) This compound->defense_response

Caption: A hypothetical signaling pathway for the induction of this compound biosynthesis in response to biotic stress.

Conclusion and Future Directions

This compound from Aglaia odorata represents a fascinating secondary metabolite with demonstrated biological activity in non-plant systems. However, its role within the plant is a significant knowledge gap. This whitepaper has synthesized the limited available information and proposed a framework for future research. Key areas that warrant investigation include:

  • Elucidation of the Biosynthetic Pathway: Utilizing modern techniques such as genomics, transcriptomics, and metabolomics to identify the genes and enzymes responsible for this compound synthesis.

  • Quantitative Analysis: Determining the concentration of this compound in different plant tissues and under various environmental conditions.

  • Physiological and Ecological Function: Conducting bioassays to determine the insecticidal, antimicrobial, and allelopathic properties of purified this compound.

  • Signaling Pathway Identification: Investigating the molecular mechanisms by which this compound biosynthesis is regulated and its potential role as a signaling molecule.

A deeper understanding of this compound's role as a secondary metabolite will not only provide valuable insights into the chemical ecology of Aglaia odorata but may also open new avenues for its application in agriculture and medicine.

References

Preliminary In-Vitro Studies on Bioactive Compounds from Chromolaena odorata

Author: BenchChem Technical Support Team. Date: November 2025

A Technical Guide for Researchers and Drug Development Professionals

This technical guide provides a comprehensive overview of preliminary in-vitro studies on extracts derived from the plant Chromolaena odorata, a subject of growing interest in natural product research. Due to the absence of a specific compound registered under the name "Odorine" in the reviewed scientific literature, this document focuses on the available data for extracts of Chromolaena odorata, which is sometimes colloquially associated with research into odorous or aromatic plants. This guide summarizes key quantitative data, details relevant experimental methodologies, and visualizes associated cellular and experimental workflows to support further research and development.

Data Presentation: Quantitative In-Vitro Biological Activities

The following tables summarize the quantitative data from in-vitro studies on Chromolaena odorata flower extracts. These studies highlight the potential antibacterial, antioxidant, and anti-inflammatory properties of the extracts.

Table 1: Antibacterial Activity of Chromolaena odorata Flower Extracts

Bacterial StrainMinimum Inhibitory Concentration (MIC) (µg/mL)Minimum Bactericidal Concentration (MBC) (µg/mL)
Gram-positive bacteriaNot specified125 - 1000[1]
Gram-negative bacteriaNot specified> 1000[1]

Table 2: Antioxidant and Anti-inflammatory Activities of Chromolaena odorata Flower Extracts

ActivityIC50 (µg/mL)
Antioxidant Activity10.44 ± 0.46[1]
Anti-inflammatory Activity152.81 ± 8.63[1]

Table 3: Antidiabetic Activity of Chromolaena odorata Flower Extracts

Enzyme InhibitionEthyl Acetate Fraction IC50 (µg/mL)
α-amylase109.24 ± 1.12[1]
α-glucosidase53.87 ± 0.42[1]

Experimental Protocols

Detailed methodologies are crucial for the replication and advancement of scientific findings. The following sections describe the protocols used in the cited in-vitro studies.

Antibacterial Activity Assays

The antibacterial efficacy of Chromolaena odorata extracts was determined using the antibacterial ring diameter method, followed by the determination of Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC)[1].

Experimental Workflow for Antibacterial Assays

G cluster_prep Preparation cluster_assay Assay cluster_analysis Data Analysis prep_extract Prepare C. odorata flower extracts agar_well Agar well diffusion (Antibacterial ring diameter) prep_extract->agar_well prep_bacteria Culture Gram-positive and Gram-negative bacteria prep_bacteria->agar_well measure_zones Measure inhibition zones agar_well->measure_zones mic_determination Broth microdilution (MIC determination) determine_mic Determine lowest concentration with no visible growth mic_determination->determine_mic mbc_determination Subculturing from MIC (MBC determination) determine_mbc Determine lowest concentration that kills 99.9% of bacteria mbc_determination->determine_mbc measure_zones->mic_determination determine_mic->mbc_determination

Workflow for determining antibacterial activity.
Antioxidant Activity Assay

The antioxidant potential of the extracts was evaluated, likely using a standard method such as the DPPH (2,2-diphenyl-1-picrylhydrazyl) radical scavenging assay, which is common for determining the IC50 value of plant extracts[1].

Anti-inflammatory Activity Assay

The in-vitro anti-inflammatory activity was assessed, with studies often employing methods like the inhibition of protein denaturation[2][3][4]. The IC50 value represents the concentration of the extract required to inhibit 50% of the activity.

Inhibition of Protein Denaturation Workflow

G cluster_setup Reaction Setup cluster_incubation Incubation cluster_measurement Measurement cluster_calculation Calculation prep_extract Prepare various concentrations of C. odorata extract mix Mix extract, protein solution, and buffer prep_extract->mix prep_protein Prepare protein solution (e.g., egg albumin) prep_protein->mix heat Induce denaturation (e.g., heat treatment) mix->heat cool Cool the solution heat->cool measure Measure turbidity (Spectrophotometer) cool->measure calculate_inhibition Calculate percentage inhibition of denaturation measure->calculate_inhibition calculate_ic50 Determine IC50 value calculate_inhibition->calculate_ic50

Workflow for anti-inflammatory protein denaturation assay.
Antidiabetic Activity Assays

The potential for antidiabetic activity was investigated by measuring the inhibition of the enzymes α-amylase and α-glucosidase by the ethyl acetate fraction of the flower extracts[1].

Signaling Pathways

While the preliminary studies on Chromolaena odorata extracts demonstrate biological activity, they do not extensively delineate the specific signaling pathways involved. However, the observed anti-inflammatory effects suggest a potential interaction with common inflammatory pathways. In-vitro models of inflammation often involve stimulating cells like macrophages with an inflammatory agent, which then activates signaling cascades leading to the production of inflammatory mediators[5].

A plausible, though not yet demonstrated for C. odorata, mechanism of action for anti-inflammatory compounds is the inhibition of the Toll-like Receptor (TLR) signaling pathway. This pathway is a key component of the innate immune response and its activation leads to the expression of pro-inflammatory cytokines.

Hypothesized Anti-inflammatory Signaling Pathway

G stimulus Inflammatory Stimulus (e.g., LPS) receptor Toll-like Receptor (TLR) stimulus->receptor adaptor MyD88 receptor->adaptor kinase_cascade Kinase Cascade (e.g., IRAKs, TRAF6) adaptor->kinase_cascade nf_kb_activation Activation of NF-κB kinase_cascade->nf_kb_activation translocation NF-κB Translocation to Nucleus nf_kb_activation->translocation gene_expression Pro-inflammatory Gene Expression translocation->gene_expression cytokines Release of Cytokines (e.g., TNF-α, IL-6) gene_expression->cytokines c_odorata C. odorata Extract (Hypothesized Inhibition) c_odorata->kinase_cascade

Hypothesized inhibition of the TLR signaling pathway.

Conclusion

The preliminary in-vitro studies on Chromolaena odorata flower extracts reveal significant antibacterial, antioxidant, anti-inflammatory, and antidiabetic properties. The provided data and experimental protocols offer a solid foundation for further research. Future studies should aim to isolate and identify the specific bioactive compounds responsible for these effects and to elucidate the precise molecular mechanisms and signaling pathways involved. Such research is essential for the potential development of new therapeutic agents from this natural source.

References

Spectroscopic Data of Odorine: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the spectroscopic characterization of Odorine, a natural product with the molecular formula C₁₈H₂₄N₂O₂. Due to the limited availability of specific experimental data for this compound, this document presents a detailed framework for its analysis using Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and Infrared (IR) spectroscopy. The guide includes generalized experimental protocols, predicted spectroscopic data based on the known chemical structure of this compound, and a logical workflow for the spectroscopic analysis of natural products. This information is intended to serve as a valuable resource for researchers involved in the isolation, identification, and structural elucidation of natural products.

Introduction to Spectroscopic Analysis of Natural Products

The structural elucidation of natural products is a cornerstone of drug discovery and development. Spectroscopic techniques are indispensable tools in this process, providing detailed information about the molecular structure, connectivity, and functional groups of a compound. The three primary spectroscopic methods employed are:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: Provides detailed information about the carbon-hydrogen framework of a molecule, including the chemical environment, connectivity, and stereochemistry of individual atoms.

  • Mass Spectrometry (MS): Determines the molecular weight and elemental composition of a compound and can provide structural information through fragmentation analysis.

  • Infrared (IR) Spectroscopy: Identifies the functional groups present in a molecule by measuring the absorption of infrared radiation.

A combined application of these techniques is typically required for the unambiguous structure determination of a novel natural product like this compound.

Predicted Spectroscopic Data for this compound

Based on the IUPAC name of this compound, (2S)-2-methyl-N-[(2R)-1-[(E)-3-phenylprop-2-enoyl]pyrrolidin-2-yl]butanamide, the following functional groups are present: a secondary amide, a pyrrolidine ring, a cinnamoyl group (phenyl ring, trans-alkene, and a carbonyl group), and an isobutyl group. The predicted spectroscopic data for these moieties are summarized in the tables below.

Predicted ¹H NMR Data (CDCl₃)
Chemical Shift (δ, ppm)MultiplicityIntegrationAssignment
~ 7.20 - 7.50m5HAromatic protons (Phenyl group)
~ 7.60d1HVinylic proton (β-proton of cinnamoyl)
~ 6.50d1HVinylic proton (α-proton of cinnamoyl)
~ 6.0 - 7.0br s1HAmide N-H
~ 4.50m1HCH on pyrrolidine ring (adjacent to N)
~ 3.50m2HCH₂ on pyrrolidine ring (adjacent to N)
~ 2.20m1HCH in isobutyl group
~ 1.80 - 2.10m4HCH₂ groups on pyrrolidine ring
~ 1.00d6HTwo CH₃ groups of isobutyl
~ 0.90t3HCH₃ group of isobutyl
Predicted ¹³C NMR Data (CDCl₃)
Chemical Shift (δ, ppm)Assignment
~ 172Carbonyl carbon (butanamide)
~ 166Carbonyl carbon (cinnamoyl)
~ 142Vinylic carbon (β-carbon of cinnamoyl)
~ 134Quaternary aromatic carbon
~ 128 - 130Aromatic CH carbons
~ 120Vinylic carbon (α-carbon of cinnamoyl)
~ 60CH on pyrrolidine ring (adjacent to N)
~ 46CH₂ on pyrrolidine ring (adjacent to N)
~ 45CH in isobutyl group
~ 25 - 30CH₂ groups on pyrrolidine ring
~ 25CH in isobutyl group
~ 19CH₃ groups of isobutyl
Predicted Mass Spectrometry Data
m/z ValueInterpretation
301.19[M+H]⁺ (Calculated for C₁₈H₂₅N₂O₂⁺)
323.17[M+Na]⁺ (Calculated for C₁₈H₂₄N₂O₂Na⁺)
131.05Fragment ion corresponding to the cinnamoyl cation [C₉H₇O]⁺. This is a common and often abundant fragment for cinnamoyl derivatives due to the stability of the acylium ion.
97.08Fragment ion corresponding to the N-acyl pyrrolidine moiety after cleavage of the butanamide side chain.
71.05Fragment ion corresponding to the butanoyl cation [C₄H₇O]⁺.
Predicted IR Data
Wavenumber (cm⁻¹)IntensityAssignment
~ 3300MediumN-H stretching vibration of the secondary amide.[1][2]
~ 3060MediumAromatic and vinylic C-H stretching.
~ 2850 - 2960MediumAliphatic C-H stretching.
~ 1660StrongC=O stretching of the α,β-unsaturated amide (Amide I band).[1][3][4]
~ 1625StrongC=O stretching of the secondary amide (Amide I band).[1][3][4]
~ 1600MediumC=C stretching of the alkene and aromatic ring.[2]
~ 1520MediumN-H bending vibration of the secondary amide (Amide II band).[1]
~ 1450, 1370MediumC-H bending vibrations of CH₂ and CH₃ groups.
~ 970StrongOut-of-plane C-H bending of the trans-disubstituted alkene.
~ 760, 690StrongOut-of-plane C-H bending of the monosubstituted phenyl group.

Experimental Protocols

The following are generalized protocols for obtaining high-quality spectroscopic data for a natural product isolate like this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To obtain ¹H, ¹³C, and 2D NMR spectra (e.g., COSY, HSQC, HMBC) for detailed structural elucidation.

Methodology:

  • Sample Preparation:

    • Dissolve 5-10 mg of the purified this compound sample in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆, or MeOD). The choice of solvent should be based on the solubility of the compound and should not have signals that overlap with key resonances of the analyte.

    • Add a small amount of an internal standard, such as tetramethylsilane (TMS), for referencing the chemical shifts (δ = 0.00 ppm).

    • Transfer the solution to a clean, dry 5 mm NMR tube.

  • Instrument Parameters (for a 500 MHz spectrometer):

    • ¹H NMR:

      • Pulse sequence: zg30

      • Number of scans: 16-64 (depending on sample concentration)

      • Relaxation delay (d1): 1-2 seconds

      • Acquisition time: ~3-4 seconds

      • Spectral width: ~12-16 ppm

    • ¹³C NMR:

      • Pulse sequence: zgpg30 (proton-decoupled)

      • Number of scans: 1024 or more (due to the low natural abundance of ¹³C)

      • Relaxation delay (d1): 2-5 seconds

      • Acquisition time: ~1-2 seconds

      • Spectral width: ~200-240 ppm

    • 2D NMR (COSY, HSQC, HMBC):

      • Utilize standard pulse programs provided by the spectrometer software.

      • Optimize parameters such as the number of increments in the indirect dimension and the number of scans per increment to achieve adequate resolution and signal-to-noise ratio within a reasonable experiment time.

  • Data Processing:

    • Apply Fourier transformation to the acquired free induction decays (FIDs).

    • Phase correct the spectra and perform baseline correction.

    • Reference the spectra to the internal standard (TMS).

    • Integrate the signals in the ¹H NMR spectrum to determine the relative number of protons.

    • Analyze the chemical shifts, coupling constants, and correlations from 2D spectra to assign the structure.

Mass Spectrometry (MS)

Objective: To determine the molecular weight, and elemental composition, and to obtain fragmentation patterns for structural confirmation.

Methodology:

  • Sample Preparation:

    • Prepare a dilute solution of the purified this compound sample (typically 10-100 µg/mL) in a suitable solvent such as methanol, acetonitrile, or a mixture with water. The solvent should be compatible with the chosen ionization technique.

  • Instrumentation and Analysis (High-Resolution Mass Spectrometry, e.g., Q-TOF or Orbitrap):

    • Ionization Source: Electrospray ionization (ESI) is commonly used for natural products of this type and can be operated in both positive and negative ion modes.

    • Mass Analyzer: Operate in full scan mode over a relevant m/z range (e.g., 100-1000) to detect the molecular ion.

    • Accurate Mass Measurement: Calibrate the instrument to ensure high mass accuracy (typically < 5 ppm), which allows for the determination of the elemental composition.

    • Tandem MS (MS/MS): Select the molecular ion (or a prominent adduct ion) as the precursor ion and subject it to collision-induced dissociation (CID) to generate fragment ions. Analyze the fragmentation pattern to deduce structural motifs.[5]

Infrared (IR) Spectroscopy

Objective: To identify the functional groups present in this compound.

Methodology:

  • Sample Preparation:

    • Attenuated Total Reflectance (ATR): This is a common and simple method for solid or liquid samples. Place a small amount of the purified solid this compound directly onto the ATR crystal.

    • KBr Pellet: Grind a small amount of the sample (1-2 mg) with dry potassium bromide (KBr, ~100 mg) and press the mixture into a thin, transparent pellet.

    • Thin Film: Dissolve the sample in a volatile solvent, cast a thin film onto a salt plate (e.g., NaCl or KBr), and allow the solvent to evaporate.

  • Data Acquisition (FT-IR Spectrometer):

    • Record a background spectrum of the empty sample compartment (or the pure ATR crystal/KBr pellet).

    • Place the sample in the instrument and record the sample spectrum.

    • The instrument software will automatically ratio the sample spectrum to the background spectrum to produce the final absorbance or transmittance spectrum.

    • Typically, spectra are collected over the range of 4000-400 cm⁻¹.

Workflow for Spectroscopic Analysis

The following diagram illustrates a typical workflow for the spectroscopic analysis and structural elucidation of a natural product like this compound.

Spectroscopic_Workflow cluster_isolation Isolation & Purification cluster_spectroscopy Spectroscopic Analysis cluster_elucidation Structure Elucidation Isolation Natural Source (e.g., Plant Extract) Purification Chromatographic Purification (e.g., HPLC) Isolation->Purification MS Mass Spectrometry (MS) - Molecular Formula - Fragmentation Purification->MS IR Infrared (IR) Spectroscopy - Functional Groups Purification->IR NMR NMR Spectroscopy (1D & 2D) - C/H Framework Purification->NMR Data_Integration Data Integration & Analysis MS->Data_Integration IR->Data_Integration NMR->Data_Integration Structure_Proposal Proposed Structure Data_Integration->Structure_Proposal Confirmation Structure Confirmation (e.g., Synthesis, X-ray) Structure_Proposal->Confirmation

References

Methodological & Application

Synthesis and Evaluation of Odorine and its Analogues for Oncological Research

Author: BenchChem Technical Support Team. Date: November 2025

Application Note and Detailed Protocols for Researchers, Scientists, and Drug Development Professionals

Introduction

Odorine, also known as Roxburghiline, is a naturally occurring bis-amide compound isolated from plants of the Aglaia genus. Structurally, it is identified as (2S)-2-methyl-N-[(2R)-1-[(E)-3-phenylprop-2-enoyl]pyrrolidin-2-yl]butanamide. Recent studies have highlighted the potential of natural products from Aglaia odorata as a source of novel anticancer agents. This document provides detailed protocols for the synthesis of this compound and its analogues, along with a summary of their biological activities, to facilitate further research and drug development in oncology.

Data Presentation: Cytotoxicity of Compounds from Aglaia odorata

The following table summarizes the cytotoxic activities (IC50 values) of various compounds isolated from Aglaia odorata against a panel of human cancer cell lines. This data provides a comparative baseline for the evaluation of newly synthesized this compound analogues.

CompoundCell LineIC50 (µM)Reference
Rocaglaol (1)HL-600.007[1][2][3]
SMMC-77210.015[1][2][3]
A-5490.023[1][2][3]
MCF-70.038[1][2][3]
SW4800.095[1][2][3]
Rocaglamide (2)HL-600.008[1][2][3]
SMMC-77210.018[1][2][3]
A-5490.029[1][2][3]
MCF-70.045[1][2][3]
SW4800.087[1][2][3]
Dehydroaglaiastatin (13)HepG20.69[4]
8b-O-5-oxohexylrocaglaol (1)HepG24.77[4]
Rocaglaol (5)HepG27.37[4]
Eichlerialactone (3)Multiple>40[1][2][3]
Sapelins A (4)Multiple>40[1][2][3]
Isofouquierone (5)Multiple0.43 - >40[1][2][3]
Eichlerianic acid (6)Multiple6.87 - >40[1][2][3]
Shoreic acid (7)Multiple>40[1][2][3]

Experimental Protocols

Protocol 1: Total Synthesis of (-)-Odorine

This protocol describes the synthesis of (-)-odorine starting from L-proline, adapted from the established literature.

Materials:

  • L-proline

  • 3-Phenylpropanoyl chloride

  • Ethyl chloroformate

  • Triethylamine

  • Sodium azide

  • Dry tetrahydrofuran (THF)

  • 2-Butylmagnesium bromide in THF

  • Hydrochloric acid (HCl)

  • Dichloromethane

  • Sodium hydroxide (NaOH)

  • Magnesium sulfate (MgSO4)

  • Silica gel for column chromatography

  • Solvents for chromatography (e.g., hexane, ethyl acetate)

Procedure:

  • Acylation of L-proline:

    • Dissolve L-proline in a suitable solvent.

    • Add 3-phenylpropanoyl chloride and a base (e.g., triethylamine) to the solution.

    • Stir the reaction mixture at room temperature until the reaction is complete (monitor by TLC).

    • Work up the reaction to isolate the N-acylated proline derivative (2a).

  • Formation of the Azide:

    • Dissolve the N-acylated proline (2a) in a suitable solvent.

    • Cool the solution in an ice bath.

    • Add ethyl chloroformate and triethylamine.

    • Subsequently, add a solution of sodium azide.

    • Stir the reaction at low temperature and then allow it to warm to room temperature.

    • Extract the azide product.

  • Curtius Rearrangement to Isocyanate:

    • Dissolve the freshly prepared azide in dry THF.

    • Heat the solution under reflux. The conversion of the azide to the isocyanate can be monitored by infrared spectroscopy (disappearance of the azide peak around 2100 cm⁻¹ and appearance of the isocyanate peak around 2260 cm⁻¹).

  • Reaction with Grignard Reagent:

    • To the solution of the isocyanate in dry THF, add a solution of 2-butylmagnesium bromide (1.2 equivalents) dropwise at a low temperature.

    • Allow the reaction to proceed until completion (monitor by TLC).

    • Quench the reaction carefully with a saturated aqueous solution of ammonium chloride.

    • Extract the product with an organic solvent (e.g., dichloromethane).

  • Purification:

    • Dry the combined organic extracts over anhydrous MgSO4, filter, and concentrate under reduced pressure.

    • Purify the crude product by silica gel column chromatography to obtain pure (-)-odorine.

Protocol 2: Synthesis of this compound Analogues

This protocol provides a general framework for the synthesis of this compound analogues by modifying the acyl and/or the amide side chains.

General Strategy:

The synthesis of analogues can be achieved by using different acyl chlorides in the first step (acylation of L-proline) and/or different Grignard reagents in the final step.

Example Modification (Synthesis of a Dihydro-odorine analogue):

To synthesize a dihydro-odorine analogue, start with 3-phenylpropanoyl chloride instead of cinnamoyl chloride in the acylation step. The rest of the procedure remains the same as in Protocol 1.

Further Modifications:

  • Varying the Acyl Group: A library of analogues can be synthesized by using a variety of substituted cinnamoyl chlorides or other acyl chlorides.

  • Varying the Amide Side Chain: Different Grignard reagents (R-MgBr) can be used in the final step to introduce different alkyl or aryl groups at the amide position.

Visualizations

Logical Workflow for this compound Synthesis

odorine_synthesis_workflow L_proline L-Proline Acyl_proline N-Acyl-L-proline L_proline->Acyl_proline Acylation Azide N-Acyl-L-prolyl azide Acyl_proline->Azide Azide Formation Isocyanate N-Acyl-L-prolyl isocyanate Azide->Isocyanate Curtius Rearrangement This compound This compound / Analogue Isocyanate->this compound Grignard Reaction

Caption: Synthetic workflow for this compound and its analogues.

Potential Signaling Pathways for Investigation

While the specific signaling pathways modulated by this compound are not yet fully elucidated, related natural products from Aglaia species have been shown to affect key cancer-related pathways. The following diagram illustrates potential pathways that could be investigated for this compound and its analogues.

potential_signaling_pathways cluster_cell Cancer Cell This compound This compound / Analogues Receptor Cell Surface Receptor(s) This compound->Receptor PI3K_Akt PI3K/Akt Pathway Receptor->PI3K_Akt MAPK MAPK Pathway Receptor->MAPK NF_kB NF-κB Pathway Receptor->NF_kB Apoptosis Apoptosis PI3K_Akt->Apoptosis CellCycle Cell Cycle Arrest PI3K_Akt->CellCycle Proliferation Inhibition of Proliferation PI3K_Akt->Proliferation MAPK->Apoptosis MAPK->Proliferation NF_kB->Apoptosis

Caption: Potential signaling pathways for this compound research.

Conclusion and Future Directions

The provided protocols offer a starting point for the synthesis and evaluation of this compound and its analogues. The preliminary cytotoxicity data for related compounds from Aglaia odorata suggest that this class of molecules holds promise for the development of new anticancer therapies. Future research should focus on:

  • Synthesis of a diverse library of this compound analogues: To establish clear structure-activity relationships (SAR).

  • Comprehensive biological evaluation: Including screening against a wider panel of cancer cell lines and in vivo studies.

  • Mechanism of action studies: To identify the specific molecular targets and signaling pathways modulated by these compounds.

By systematically exploring the chemical space around the this compound scaffold and elucidating its biological mechanisms, researchers can contribute to the development of novel and effective treatments for cancer.

References

Application Notes and Protocols for In-Vitro Testing of Odorine's Chemopreventive Activity

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for the in-vitro evaluation of Odorine's chemopreventive potential. The protocols outlined below are designed to assess the cytotoxic, anti-proliferative, and pro-apoptotic effects of this compound on cancer cells, as well as to elucidate the underlying molecular mechanisms.

Introduction

This compound, a natural aminopyrrolidine-diamide isolated from Aglaia odorata, has demonstrated potential as a cancer chemopreventive agent. Studies have shown that this compound and the related compound Odorinol can inhibit both the initiation and promotion stages of carcinogenesis. This document details a suite of in-vitro assays to systematically evaluate the chemopreventive efficacy of this compound. While specific quantitative data for this compound is still emerging, data from structurally related compounds isolated from Aglaia odorata, such as rocaglaol and rocaglamide, demonstrate significant cytotoxic activity against various cancer cell lines and provide a framework for evaluating this compound.

Data Presentation: Cytotoxic Activity of Compounds from Aglaia odorata

The following table summarizes the half-maximal inhibitory concentration (IC50) values for rocaglaol and rocaglamide, compounds also isolated from Aglaia odorata, against a panel of human cancer cell lines. This data serves as a reference for the expected potency of related compounds and a template for presenting data obtained for this compound.

CompoundCell LineCancer TypeIC50 (µM)
RocaglaolHL-60Leukemia0.007
SMMC-7721Hepatocellular Carcinoma0.03
A-549Lung Carcinoma0.095
MCF-7Breast Cancer0.01
SW480Colon Adenocarcinoma>40
RocaglamideHL-60Leukemia0.009
SMMC-7721Hepatocellular Carcinoma0.02
A-549Lung Carcinoma0.08
MCF-7Breast Cancer0.015
SW480Colon Adenocarcinoma>40

Data is illustrative and based on published values for related compounds.[1][2] Researchers should generate specific IC50 values for this compound against their cell lines of interest.

Experimental Protocols

Cell Viability Assay (MTT Assay)

This assay determines the effect of this compound on the metabolic activity of cancer cells, which is an indicator of cell viability.

Principle: The yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) is reduced by metabolically active cells to form a purple formazan product. The amount of formazan is proportional to the number of viable cells.

Protocol:

  • Seed cancer cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells/well and incubate for 24 hours.

  • Treat the cells with various concentrations of this compound (e.g., 0.1, 1, 10, 50, 100 µM) and a vehicle control (e.g., DMSO) for 24, 48, and 72 hours.

  • Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.

Clonogenic Survival Assay

This assay assesses the long-term effect of this compound on the ability of single cancer cells to form colonies.

Principle: A clonogenic assay measures the ability of a single cell to undergo unlimited division to form a colony. This assay evaluates the reproductive viability of cells after treatment.

Protocol:

  • Treat cancer cells with various concentrations of this compound for 24 hours.

  • Harvest the cells and seed a known number of cells (e.g., 200, 500, 1000 cells) into 6-well plates.

  • Incubate the plates for 10-14 days, allowing colonies to form.

  • Fix the colonies with a mixture of methanol and acetic acid (3:1) and stain with 0.5% crystal violet.

  • Count the number of colonies (containing ≥50 cells).

  • Calculate the plating efficiency and survival fraction for each treatment group compared to the control.

Apoptosis Assay (Annexin V-FITC and Propidium Iodide Staining)

This assay quantifies the percentage of cells undergoing apoptosis (programmed cell death) after treatment with this compound.

Principle: In early apoptosis, phosphatidylserine (PS) translocates to the outer leaflet of the plasma membrane. Annexin V, a calcium-dependent phospholipid-binding protein, has a high affinity for PS and can be labeled with a fluorescent dye like FITC. Propidium iodide (PI) is a fluorescent intercalating agent that stains the DNA of cells with a compromised membrane, indicative of late apoptosis or necrosis.

Protocol:

  • Treat cancer cells with various concentrations of this compound for 24 or 48 hours.

  • Harvest the cells and wash them with cold PBS.

  • Resuspend the cells in 1X Annexin V binding buffer.

  • Add Annexin V-FITC and PI to the cell suspension and incubate in the dark for 15 minutes at room temperature.

  • Analyze the cells by flow cytometry.

  • Quantify the percentage of live, early apoptotic, late apoptotic, and necrotic cells.

Cell Cycle Analysis (Propidium Iodide Staining and Flow Cytometry)

This assay determines the effect of this compound on the progression of the cell cycle.

Principle: Propidium iodide (PI) stoichiometrically binds to DNA. The amount of PI fluorescence is directly proportional to the amount of DNA in a cell. This allows for the discrimination of cells in different phases of the cell cycle (G0/G1, S, and G2/M).

Protocol:

  • Treat cancer cells with various concentrations of this compound for 24 hours.

  • Harvest the cells, wash with PBS, and fix in cold 70% ethanol overnight at -20°C.

  • Wash the fixed cells with PBS and resuspend them in a staining solution containing PI and RNase A.

  • Incubate in the dark for 30 minutes at room temperature.

  • Analyze the cells by flow cytometry.

  • Determine the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.

Western Blot Analysis

This technique is used to detect and quantify the expression levels of specific proteins involved in key signaling pathways that may be modulated by this compound.

Principle: Proteins from cell lysates are separated by size using gel electrophoresis, transferred to a membrane, and then probed with specific antibodies to detect proteins of interest.

Protocol:

  • Treat cancer cells with this compound for a specified time.

  • Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.

  • Determine the protein concentration of the lysates using a BCA assay.

  • Separate equal amounts of protein on an SDS-PAGE gel.

  • Transfer the separated proteins to a PVDF or nitrocellulose membrane.

  • Block the membrane with 5% non-fat milk or BSA in TBST.

  • Incubate the membrane with primary antibodies against proteins of interest (e.g., Akt, p-Akt, mTOR, p-mTOR, MAPK, p-MAPK, p53, Bcl-2, Bax, Caspase-3, and a loading control like β-actin or GAPDH) overnight at 4°C.

  • Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.

  • Detect the protein bands using an enhanced chemiluminescence (ECL) detection system.

  • Quantify the band intensities using densitometry software.

Visualization of Signaling Pathways and Workflows

The following diagrams illustrate the experimental workflow and potential signaling pathways that may be affected by this compound, based on evidence from related compounds.

experimental_workflow cluster_assays In-Vitro Assays cluster_outcomes Evaluated Chemopreventive Activities mtt MTT Assay cytotoxicity Cytotoxicity mtt->cytotoxicity clonogenic Clonogenic Assay anti_proliferation Anti-Proliferation clonogenic->anti_proliferation apoptosis Apoptosis Assay pro_apoptosis Pro-Apoptosis apoptosis->pro_apoptosis cell_cycle Cell Cycle Analysis cell_cycle_arrest Cell Cycle Arrest cell_cycle->cell_cycle_arrest western_blot Western Blot pathway_modulation Signaling Pathway Modulation western_blot->pathway_modulation This compound This compound Treatment on Cancer Cells This compound->mtt This compound->clonogenic This compound->apoptosis This compound->cell_cycle This compound->western_blot

Caption: Experimental workflow for in-vitro evaluation of this compound.

signaling_pathways cluster_pi3k PI3K/Akt/mTOR Pathway cluster_mapk MAPK Pathway cluster_apoptosis p53-Mediated Apoptosis PI3K PI3K Akt Akt PI3K->Akt mTOR mTOR Akt->mTOR Proliferation Cell Proliferation & Survival mTOR->Proliferation Ras Ras Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK ERK->Proliferation p53 p53 Bax Bax p53->Bax Bcl2 Bcl-2 p53->Bcl2 Caspase9 Caspase-9 Bax->Caspase9 Caspase3 Caspase-3 Caspase9->Caspase3 Apoptosis Apoptosis Caspase3->Apoptosis This compound This compound This compound->PI3K This compound->ERK This compound->p53

Caption: Potential signaling pathways modulated by this compound.

Conclusion

The protocols and application notes provided herein offer a robust framework for the in-vitro characterization of this compound's chemopreventive activities. By systematically evaluating its effects on cell viability, proliferation, apoptosis, and key signaling pathways, researchers can gain valuable insights into its therapeutic potential and mechanism of action. It is recommended to perform these assays across a panel of cancer cell lines from different tissues to establish the breadth of this compound's activity.

References

Application Notes: Oridonin in Cancer Cell Line Studies

Author: BenchChem Technical Support Team. Date: November 2025

A Note on Nomenclature: The initial request specified "Odorine." However, our comprehensive literature review indicates that "Oridonin," a bioactive diterpenoid isolated from the medicinal herb Rabdosia rubescens, is the compound extensively studied for its anticancer properties. It is highly probable that "this compound" was a typographical error for "Oridonin." The following application notes and protocols are therefore based on the substantial body of research available for Oridonin.

Introduction

Oridonin is a natural compound that has demonstrated significant anti-tumor activity across a variety of cancer cell lines. Its therapeutic potential stems from its ability to modulate multiple cellular processes, including the induction of apoptosis (programmed cell death), cell cycle arrest, and the inhibition of cell proliferation and metastasis. These effects are mediated through its influence on various critical signaling pathways within cancer cells.

These application notes provide an overview of the common experimental protocols used to assess the efficacy of Oridonin in cancer cell line research, along with a summary of its effects on different cell lines and the signaling pathways it modulates.

Data Presentation: Efficacy of Oridonin on Various Cancer Cell Lines

The cytotoxic and pro-apoptotic effects of Oridonin have been quantified in numerous studies. The following tables summarize the half-maximal inhibitory concentration (IC50) values and the induction of apoptosis and cell cycle arrest in different cancer cell lines.

Table 1: IC50 Values of Oridonin in Human Cancer Cell Lines

Cancer TypeCell LineIncubation Time (hours)IC50 (µM)
Breast CancerMCF-74878.3[1]
Breast CancerMCF-77231.62[1]
Gastric CancerSGC-79017265.5[2]
Prostate CancerPC-312, 24, 36Dose-dependent inhibition[3]
Colon CancerHT2948>30

Table 2: Effect of Oridonin on Apoptosis and Cell Cycle

Cell LineConcentration (µM)Incubation Time (hours)Effect
HGC27 (Gastric)102416.63% Apoptosis[4]
HGC27 (Gastric)202426.33% Apoptosis[4]
AGS (Gastric)52416.60% Apoptosis[4]
AGS (Gastric)102425.53% Apoptosis[4]
MCF-7 (Breast)Not Specified48G2/M Phase Arrest[1]
U87 (Glioma)Not SpecifiedNot SpecifiedS Phase Arrest (25% to 42%)[5]
U251 (Glioma)Not SpecifiedNot SpecifiedS Phase Arrest (20% to 50%)[5]

Mandatory Visualizations: Signaling Pathways and Experimental Workflow

Caption: General experimental workflow for assessing Oridonin's anticancer effects.

G Experimental Workflow for Oridonin Studies cluster_0 In Vitro Assays cluster_1 Data Analysis A Cancer Cell Culture B Oridonin Treatment (Varying Concentrations and Durations) A->B C Cell Viability Assay (e.g., MTT Assay) B->C D Apoptosis Assay (e.g., Annexin V/PI Staining) B->D E Cell Cycle Analysis (e.g., Propidium Iodide Staining) B->E F Protein Expression Analysis (e.g., Western Blot) B->F G Determine IC50 Values C->G H Quantify Apoptotic Cells D->H I Analyze Cell Cycle Distribution E->I J Evaluate Changes in Protein Levels F->J K Mechanism of Action J->K Elucidate Signaling Pathway

Caption: Oridonin-induced apoptosis via the TNF-α, Androgen Receptor (AR), and TGF-β signaling axis.

G Oridonin-Induced Apoptosis Pathway Oridonin Oridonin TNFa TNF-α Oridonin->TNFa increases expression AR Androgen Receptor Oridonin->AR regulates TGFb TGF-β Oridonin->TGFb regulates Casp8 Cleaved Caspase-8 TNFa->Casp8 activates Casp3 Cleaved Caspase-3 Casp8->Casp3 Casp7 Cleaved Caspase-7 Casp8->Casp7 Apoptosis Apoptosis Casp3->Apoptosis Casp7->Apoptosis

Caption: Oridonin's inhibitory effect on the Wnt/β-catenin signaling pathway.

G Oridonin and Wnt/β-catenin Pathway Oridonin Oridonin GSK3b GSK3β Oridonin->GSK3b activates b_catenin β-catenin GSK3b->b_catenin promotes degradation TCF_LEF TCF/LEF b_catenin->TCF_LEF activates Apoptosis Apoptosis b_catenin->Apoptosis inhibits Target_Genes Target Genes (c-myc, cyclinD1, survivin) TCF_LEF->Target_Genes promotes transcription Proliferation Cell Proliferation Target_Genes->Proliferation

Experimental Protocols

Cell Viability Assay (MTT Assay)

This protocol is used to assess the cytotoxic effect of Oridonin on cancer cell lines.

Materials:

  • Cancer cell lines

  • Complete culture medium (e.g., RPMI-1640 or DMEM with 10% FBS)

  • Oridonin stock solution (dissolved in DMSO)

  • 96-well plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • DMSO (Dimethyl sulfoxide)

  • Microplate reader

Procedure:

  • Seed cells into 96-well plates at a density of 1 x 10^4 cells/well in 180 µL of complete medium and incubate for 24 hours to allow for cell attachment.[6]

  • Prepare serial dilutions of Oridonin in complete medium from the stock solution.

  • Remove the medium from the wells and add 200 µL of the Oridonin dilutions to the respective wells. Include a vehicle control (DMSO) with a final concentration not exceeding 0.1%.

  • Incubate the plates for the desired time points (e.g., 24, 48, 72 hours).

  • After incubation, add 20 µL of MTT solution (5 mg/mL) to each well and incubate for an additional 4 hours at 37°C.[6]

  • Carefully remove the supernatant and add 200 µL of DMSO to each well to dissolve the formazan crystals.[6]

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate cell viability as a percentage of the control.

Apoptosis Assay (Annexin V-FITC/PI Staining)

This flow cytometry-based assay differentiates between viable, early apoptotic, late apoptotic, and necrotic cells.

Materials:

  • Cancer cell lines treated with Oridonin

  • Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)

  • Phosphate-buffered saline (PBS)

  • Flow cytometer

Procedure:

  • Seed cells and treat with Oridonin as described for the viability assay.

  • Harvest both adherent and floating cells and wash them twice with cold PBS.

  • Resuspend the cell pellet in 1X Binding Buffer at a concentration of approximately 1 x 10^6 cells/mL.

  • Transfer 100 µL of the cell suspension to a new tube.

  • Add 5 µL of Annexin V-FITC and 5 µL of PI to the cell suspension.

  • Gently vortex the cells and incubate for 15-20 minutes at room temperature in the dark.

  • Add 400 µL of 1X Binding Buffer to each tube.

  • Analyze the cells by flow cytometry within 1 hour.

Cell Cycle Analysis (Propidium Iodide Staining)

This protocol uses propidium iodide to stain cellular DNA and analyze the cell cycle distribution by flow cytometry.

Materials:

  • Cancer cell lines treated with Oridonin

  • PBS

  • Cold 70% ethanol

  • Propidium Iodide (PI) staining solution (containing PI, RNase A, and Triton X-100)

  • Flow cytometer

Procedure:

  • Harvest Oridonin-treated cells and wash with PBS.

  • Fix the cells by resuspending the pellet in cold 70% ethanol while gently vortexing and incubate overnight at -20°C.

  • Centrifuge the fixed cells and wash with PBS to remove the ethanol.

  • Resuspend the cell pellet in PI staining solution.

  • Incubate for 30 minutes at room temperature in the dark.[4]

  • Analyze the samples on a flow cytometer to determine the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.

Western Blot Analysis for Signaling Pathway Proteins

This technique is used to detect and quantify specific proteins involved in signaling pathways affected by Oridonin.

Materials:

  • Oridonin-treated and control cell lysates

  • Protein lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

  • BCA protein assay kit

  • SDS-PAGE gels

  • Transfer buffer

  • PVDF or nitrocellulose membranes

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies (specific to target proteins, e.g., cleaved caspase-3, PARP, p53, p21, β-catenin, etc.)

  • HRP-conjugated secondary antibodies

  • Chemiluminescent substrate

  • Imaging system

Procedure:

  • Lyse the cells in protein lysis buffer and determine the protein concentration using a BCA assay.

  • Denature equal amounts of protein from each sample by boiling in Laemmli buffer.

  • Separate the proteins by SDS-PAGE.

  • Transfer the separated proteins to a PVDF or nitrocellulose membrane.

  • Block the membrane with blocking buffer for 1 hour at room temperature.

  • Incubate the membrane with the primary antibody overnight at 4°C.

  • Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Wash the membrane again with TBST.

  • Apply the chemiluminescent substrate and visualize the protein bands using an imaging system.

  • Quantify the band intensities and normalize to a loading control (e.g., β-actin or GAPDH).

References

Purifying Odorine: A Detailed Guide to Column Chromatography

Author: BenchChem Technical Support Team. Date: November 2025

Application Notes and Protocols for Researchers in Drug Development

Odorine, a natural compound isolated from plants such as Aglaia odorata and Glinus oppositifolius, has garnered significant interest within the scientific community for its potential anticancer properties. Effective purification of this bioactive molecule is a critical step in advancing its research and development as a potential therapeutic agent. This document provides a comprehensive guide to the purification of this compound using column chromatography, tailored for researchers, scientists, and drug development professionals. The protocols outlined below are based on established methodologies for the isolation of natural products.

Data Presentation

The following table summarizes the expected quantitative data from a typical this compound purification workflow. These values are illustrative and may vary depending on the starting material and specific experimental conditions.

Purification Stage Starting Material (g) Fraction/Compound Weight (mg) Purity (%) Yield (%) Key Analytical Techniques
Crude Extract 100 g (dried plant material)5000 mg~5%100%TLC, LC-MS
Silica Gel Column Chromatography (Fraction 1) 5000 mg1500 mg~20%30%TLC, LC-MS
Silica Gel Column Chromatography (Fraction 2 - this compound rich) 1500 mg250 mg~75%5%TLC, HPLC, LC-MS
Preparative HPLC 250 mg50 mg>98%1%HPLC, NMR, Mass Spectrometry

Experimental Protocols

Preparation of Crude Extract

A crucial first step in the purification of this compound is the efficient extraction from its natural source.

Materials:

  • Dried and powdered plant material (Glinus oppositifolius leaves)

  • Dichloromethane (DCM)

  • Rotary evaporator

  • Filter paper and funnel

Protocol:

  • Macerate 100 g of dried and powdered leaves of Glinus oppositifolius in 500 mL of dichloromethane (DCM) for 72 hours at room temperature.

  • Filter the mixture through filter paper to separate the plant debris from the solvent.

  • Concentrate the filtrate using a rotary evaporator under reduced pressure at 40°C to obtain the crude DCM extract.

  • Dry the crude extract completely to remove any residual solvent.

Purification of this compound using Silica Gel Column Chromatography

This protocol outlines the separation of this compound from the crude extract using a silica gel column.

Materials:

  • Silica gel (60-120 mesh) for column chromatography

  • Glass column with a stopcock

  • Dichloromethane (DCM)

  • Acetone

  • Collection tubes

  • Thin Layer Chromatography (TLC) plates (silica gel 60 F254)

  • TLC developing chamber

  • UV lamp (254 nm and 366 nm)

Protocol:

  • Column Packing:

    • Prepare a slurry of silica gel in DCM.

    • Carefully pour the slurry into the glass column, ensuring no air bubbles are trapped.

    • Allow the silica gel to settle, and then drain the excess solvent until the solvent level is just above the silica bed.

  • Sample Loading:

    • Dissolve the crude DCM extract in a minimal amount of DCM.

    • Adsorb the dissolved extract onto a small amount of silica gel.

    • Allow the solvent to evaporate completely.

    • Carefully load the dried silica gel with the adsorbed sample onto the top of the packed column.

  • Elution:

    • Begin elution with 100% DCM.

    • Gradually increase the polarity of the mobile phase by increasing the percentage of acetone in DCM in a stepwise manner (e.g., 9:1, 8:2, 7:3 DCM:Acetone).

    • Collect fractions of equal volume (e.g., 20 mL) in separate collection tubes.

  • Fraction Analysis:

    • Monitor the separation process by spotting the collected fractions on TLC plates.

    • Develop the TLC plates in a suitable solvent system (e.g., DCM:Acetone 8:2).

    • Visualize the spots under a UV lamp.

    • Combine the fractions that show a similar TLC profile and contain the spot corresponding to this compound.

  • Further Purification:

    • The fractions rich in this compound may require further purification using preparative High-Performance Liquid Chromatography (HPLC) to achieve a purity of >98%.

Visualizations

Experimental Workflow for this compound Purification

experimental_workflow start Dried Glinus oppositifolius Leaves extraction Maceration with Dichloromethane (DCM) start->extraction filtration Filtration extraction->filtration concentration Rotary Evaporation filtration->concentration crude_extract Crude DCM Extract concentration->crude_extract column_chromatography Silica Gel Column Chromatography (DCM:Acetone Gradient) crude_extract->column_chromatography fraction_collection Fraction Collection column_chromatography->fraction_collection tlc_analysis TLC Analysis fraction_collection->tlc_analysis fraction_pooling Pooling of this compound-rich Fractions tlc_analysis->fraction_pooling hplc Preparative HPLC fraction_pooling->hplc pure_this compound Pure this compound (>98%) hplc->pure_this compound

Caption: Workflow for the purification of this compound.

Proposed Anticancer Signaling Pathway of this compound

While the precise signaling pathway of this compound is still under investigation, studies on its structural analog, Oridonin, suggest a potential mechanism of action involving the PI3K/Akt and BMP7/p38 MAPK/p53 pathways.

signaling_pathway cluster_pi3k PI3K/Akt Pathway cluster_bmp7 BMP7/p38 MAPK/p53 Pathway This compound This compound PI3K PI3K This compound->PI3K Inhibition BMP7 BMP7 This compound->BMP7 Activation Akt Akt PI3K->Akt mTOR mTOR Akt->mTOR cell_proliferation Cell Proliferation & Survival mTOR->cell_proliferation p38_MAPK p38 MAPK BMP7->p38_MAPK p53 p53 p38_MAPK->p53 apoptosis Apoptosis p53->apoptosis

Caption: Proposed anticancer signaling pathways of this compound.

Application Note: Developing an Insecticidal Activity Assay for Odorine

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Odorine is a novel compound with potential applications in pest management. To ascertain its efficacy as an insecticide, a standardized and reproducible bioassay is essential. This document provides detailed protocols for conducting an insecticidal activity assay for this compound, enabling researchers to determine its potency and characterize its dose-response relationship. The provided methodologies are adaptable for various insect species and laboratory settings. Bioassays are crucial for evaluating the effectiveness of chemicals as insecticides and for understanding their toxicological effects on living organisms.[1][2][3]

Principle of Insecticidal Bioassays

The fundamental principle of an insecticidal bioassay is to measure the response of a target insect population to a range of concentrations of the test compound.[1] The primary endpoint is typically mortality, but other sublethal effects can also be observed. By comparing the response of insects exposed to this compound with a control group, the toxicity of the compound can be quantified. This is often expressed as the median lethal concentration (LC50) or median lethal dose (LD50), which is the concentration or dose required to cause mortality in 50% of the test population.[1][4]

Key Experimental Considerations

Several factors can influence the outcome of an insecticidal bioassay and must be carefully controlled to ensure reliable and reproducible results:

  • Test Insect: The choice of insect species should be relevant to the intended application of this compound. Factors to consider include susceptibility, ease of rearing, and a short life cycle.[1] The developmental stage of the insect is also critical, as susceptibility can vary significantly between larvae, pupae, and adults.[1][4]

  • This compound Formulation: The solubility and stability of this compound in the chosen solvent are crucial for accurate dose preparation.[5][6] A suitable solvent, such as acetone or dimethyl sulfoxide (DMSO), should be selected that is non-toxic to the test insect at the concentrations used.[1][7]

  • Environmental Conditions: Temperature, humidity, and photoperiod should be maintained at optimal and consistent levels for the test insect throughout the experiment.[4]

  • Controls: A negative control (solvent only) and a positive control (a known insecticide) should be included in every assay to ensure the validity of the results.

Experimental Protocols

The following protocols describe common methods for assessing the insecticidal activity of a compound. The choice of method will depend on the target insect and the likely mode of action of this compound.

Protocol 1: Topical Application Assay

This method is suitable for determining the contact toxicity of this compound.[1][4]

Materials:

  • This compound

  • Volatile solvent (e.g., acetone)

  • Micropipette or micro-applicator

  • Test insects

  • Petri dishes or ventilated containers

  • Holding chamber with controlled environment

Procedure:

  • Preparation of this compound Solutions: Prepare a stock solution of this compound in the chosen solvent. Perform serial dilutions to obtain a range of desired concentrations.

  • Application: Using a micropipette or micro-applicator, apply a small, precise volume (e.g., 0.1-1 µL) of each this compound dilution to the dorsal thorax of each insect.[4]

  • Control Groups: Treat a group of insects with the solvent alone (negative control) and another group with a known insecticide (positive control).

  • Observation: Place the treated insects in clean containers with access to food and water. Maintain them in a holding chamber under controlled environmental conditions.

  • Mortality Assessment: Record mortality at predetermined time points (e.g., 24, 48, and 72 hours) after application. Insects that are unable to move when prodded gently with a fine brush are considered dead.

Protocol 2: Residual Film (Vial) Assay

This method assesses the toxicity of this compound through contact with a treated surface.[1][8]

Materials:

  • This compound

  • Volatile solvent (e.g., acetone)

  • Glass vials or bottles

  • Vortex mixer or roller

  • Test insects

  • Ventilated caps

Procedure:

  • Preparation of Vials: Prepare a range of this compound concentrations in a volatile solvent.

  • Coating the Vials: Add a specific volume of each this compound solution to the glass vials. Roll or vortex the vials until the solvent evaporates completely, leaving a uniform film of this compound on the inner surface.[1][8]

  • Control Vials: Prepare control vials treated only with the solvent.

  • Insect Exposure: Introduce a known number of test insects into each vial and secure with a ventilated cap.[8]

  • Observation and Mortality Assessment: Maintain the vials under controlled conditions and record mortality at regular intervals.

Protocol 3: Larval Dipping Assay

This method is suitable for aquatic larval stages of insects, such as mosquitoes.[7]

Materials:

  • This compound

  • Solvent (e.g., DMSO)

  • Distilled water

  • Beakers or cups

  • Test larvae

  • Pipettes

Procedure:

  • Preparation of Test Solutions: Prepare a stock solution of this compound in a suitable solvent. Create a series of dilutions in distilled water to achieve the desired test concentrations.[7] The final solvent concentration should be low and non-toxic to the larvae.[7]

  • Exposure: Place a known number of larvae (e.g., 20-25) in beakers containing the test solutions.[7]

  • Control Groups: Include a negative control (water and solvent) and a positive control.

  • Observation: Maintain the beakers under controlled conditions.

  • Mortality Assessment: Record larval mortality at specified time points (e.g., 24 and 48 hours).

Data Presentation

Quantitative data from the insecticidal assays should be systematically recorded and analyzed. The primary goal is to determine the LC50 or LD50 value.

Table 1: Template for Recording Mortality Data

This compound Concentration (µg/mL or µ g/insect )Number of Insects TestedNumber of Dead Insects (24h)Mortality (%) (24h)Number of Dead Insects (48h)Mortality (%) (48h)
Control (Solvent)30
Concentration 130
Concentration 230
Concentration 330
Concentration 430
Concentration 530
Positive Control30

Mortality should be corrected for control mortality using Abbott's formula if necessary.

Table 2: Summary of Lethal Concentration/Dose Values

CompoundAssay MethodTest InsectLC50 / LD50 (unit)95% Confidence Limits
This compoundTopical ApplicationSpecies Name
This compoundResidual FilmSpecies Name
This compoundLarval DippingSpecies Name
Positive ControlUsed MethodSpecies Name

LC50/LD50 values and their confidence limits are typically calculated using probit analysis.

Visualizations

Experimental Workflow

experimental_workflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis prep_this compound Prepare this compound Stock Solution prep_dilutions Create Serial Dilutions prep_this compound->prep_dilutions assay_method Select Assay Method (Topical, Residual, etc.) prep_dilutions->assay_method prep_insects Culture & Select Test Insects exposure Expose Insects to This compound Concentrations prep_insects->exposure assay_method->exposure incubation Incubate under Controlled Conditions exposure->incubation record_mortality Record Mortality (24h, 48h, 72h) incubation->record_mortality probit_analysis Perform Probit Analysis record_mortality->probit_analysis determine_lc50 Determine LC50/LD50 probit_analysis->determine_lc50

Caption: Workflow for Insecticidal Activity Assay of this compound.

Potential Insecticidal Mechanisms of Action

The precise mechanism of action of this compound is yet to be determined. However, many insecticides target the insect's nervous system or disrupt its growth and development. The following diagrams illustrate these potential pathways.

nervous_system_targets cluster_synapse Synaptic Transmission AChE Acetylcholinesterase (AChE) nAChR Nicotinic Acetylcholine Receptors (nAChRs) GABA GABA-gated Chloride Channels VGSC Voltage-Gated Sodium Channels (VGSCs) This compound This compound This compound->AChE Inhibition This compound->nAChR Activation/Blockage This compound->GABA Blockage This compound->VGSC Modification

Caption: Potential Neurological Targets for Insecticides.

growth_regulation_targets cluster_molting Molting & Development Juv_Hormone Juvenile Hormone Mimicry/Antagonism Chitin_Synth Chitin Synthesis Inhibition Ecdysone_Receptor Ecdysone Receptor Agonism/Antagonism This compound This compound This compound->Juv_Hormone This compound->Chitin_Synth This compound->Ecdysone_Receptor

Caption: Potential Growth Regulation Targets for Insecticides.

Conclusion

These protocols provide a framework for the systematic evaluation of this compound's insecticidal activity. Adherence to standardized procedures and careful control of experimental variables will yield reliable data crucial for the development of this compound as a potential insect control agent. Further studies may be required to elucidate the specific mode of action and to assess the compound's selectivity and environmental safety.

References

Application Note & Protocol: Quantitative Analysis of Odorine in Plant Samples by High-Performance Liquid Chromatography (HPLC)

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Odorine is a nitrogenous compound isolated from plants of the Aglaia genus, notably Aglaia odorata.[1][2] This document provides a detailed protocol for the quantitative analysis of this compound in plant samples using Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) with UV detection. The described methodology is essential for the quality control of plant raw materials and extracts, as well as for pharmacokinetic and pharmacodynamic studies in drug development. While specific validated methods for this compound are not widely published, this protocol is based on established principles of HPLC method development for natural products.[3][4][5][6]

Experimental Protocols

Sample Preparation

A critical step in the analysis of plant materials is the efficient extraction of the target analyte and removal of interfering substances.[5]

1.1. Plant Material Handling

  • Collect fresh plant material (e.g., leaves of Aglaia odorata).

  • Clean the plant material thoroughly to remove any contaminants.

  • Dry the plant material to a constant weight, for instance, in an oven at a controlled temperature (e.g., 40-60°C) or by freeze-drying to prevent degradation of thermolabile compounds.

  • Grind the dried plant material into a fine powder (e.g., 30-40 mesh size) to increase the surface area for extraction.

1.2. Extraction Procedure

  • Weigh accurately 1.0 g of the powdered plant material.

  • Place the powder in a flask and add 20 mL of methanol.

  • Perform extraction using a suitable method such as sonication for 30 minutes or maceration with occasional shaking for 24 hours.

  • Filter the extract through Whatman No. 1 filter paper.

  • Repeat the extraction process twice more with fresh solvent.

  • Combine the filtrates and evaporate the solvent under reduced pressure using a rotary evaporator at a temperature not exceeding 40°C.

  • Reconstitute the dried extract in 5 mL of methanol (HPLC grade).

  • Filter the reconstituted extract through a 0.45 µm syringe filter prior to HPLC analysis to remove any particulate matter.

HPLC Instrumentation and Conditions

A standard HPLC system equipped with a UV detector is suitable for this analysis.

Table 1: HPLC Instrumentation and Chromatographic Conditions

ParameterSpecification
HPLC System A system with a binary pump, autosampler, column oven, and UV-Vis detector
Column C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm)
Mobile Phase A: Water with 0.1% Formic AcidB: Acetonitrile with 0.1% Formic Acid
Gradient Elution 0-5 min: 20% B5-20 min: 20% to 80% B20-25 min: 80% B25-26 min: 80% to 20% B26-30 min: 20% B
Flow Rate 1.0 mL/min
Column Temperature 30°C
Detection Wavelength 225 nm
Injection Volume 10 µL
Standard Solution Prepare a stock solution of this compound standard (1 mg/mL) in methanol and dilute to create a series of calibration standards (e.g., 1, 5, 10, 25, 50, 100 µg/mL).

Method Validation

The analytical method should be validated according to the International Council for Harmonisation (ICH) guidelines to ensure its suitability for the intended purpose. The following are representative data for key validation parameters.

Table 2: Method Validation Parameters and Representative Results

ParameterProcedureAcceptance CriteriaRepresentative Result
Linearity Analyze calibration standards at five concentrations in triplicate. Plot a calibration curve of peak area versus concentration.Correlation coefficient (r²) ≥ 0.999r² = 0.9995
Precision (Repeatability) Analyze six replicate injections of a standard solution (e.g., 25 µg/mL).RSD ≤ 2%RSD = 1.2%
Precision (Intermediate) Analyze the same sample on different days by different analysts.RSD ≤ 2%RSD = 1.8%
Accuracy (Recovery) Spike a known amount of this compound standard into a pre-analyzed sample at three different concentration levels (e.g., 80%, 100%, 120% of the expected sample concentration). Analyze in triplicate.Recovery between 98% and 102%99.5% - 101.2%
Limit of Detection (LOD) Determined based on a signal-to-noise ratio of 3:1.-0.1 µg/mL
Limit of Quantification (LOQ) Determined based on a signal-to-noise ratio of 10:1.-0.3 µg/mL
Specificity Analyze a blank sample (matrix without analyte) and a sample spiked with this compound. The chromatogram of the blank should show no interfering peaks at the retention time of this compound.No interference at the retention time of the analyte.No interfering peaks observed.

Data Presentation

Table 3: Quantitative Analysis of this compound in Aglaia odorata Leaf Samples

Sample IDWeight of Plant Material (g)Final Volume of Extract (mL)Peak AreaConcentration (µg/mL)Amount of this compound (mg/g of plant material)
Sample 11.0025.012543025.10.125
Sample 20.9985.011987024.00.120
Sample 31.0155.013021026.00.128

Concentration is determined from the calibration curve. Amount of this compound (mg/g) = (Concentration (µg/mL) * Final Volume of Extract (mL)) / (Weight of Plant Material (g) * 1000 µg/mg).

Visualizations

Experimental Workflow

Experimental_Workflow cluster_sample_prep Sample Preparation cluster_hplc HPLC Analysis cluster_data_analysis Data Analysis plant_material Plant Material Collection (e.g., Aglaia odorata leaves) drying Drying (Oven or Freeze-drying) plant_material->drying grinding Grinding to Fine Powder drying->grinding extraction Solvent Extraction (Methanol, Sonication/Maceration) grinding->extraction filtration1 Filtration extraction->filtration1 concentration Solvent Evaporation filtration1->concentration reconstitution Reconstitution in Methanol concentration->reconstitution filtration2 Syringe Filtration (0.45 µm) reconstitution->filtration2 hplc_injection HPLC Injection filtration2->hplc_injection separation Chromatographic Separation (C18 Column) hplc_injection->separation detection UV Detection (225 nm) separation->detection peak_integration Peak Integration detection->peak_integration quantification Quantification using Calibration Curve peak_integration->quantification reporting Result Reporting (mg/g of plant material) quantification->reporting

Caption: Experimental workflow for the quantitative analysis of this compound.

Proposed Biosynthetic Pathway of this compound

The biosynthesis of this compound is not well-documented. However, it is structurally related to rocaglamides (also known as flavaglines), which are characteristic secondary metabolites of the Aglaia genus.[7][8] It has been proposed that rocaglamides are formed through the cycloaddition of a flavonoid nucleus and a cinnamic acid amide moiety.[8] this compound is composed of cinnamic acid, 2-aminopyrrolidine, and 2-methylbutanoic acid moieties.[9] Based on these precursors, a plausible biosynthetic pathway is proposed below.

Biosynthetic_Pathway cluster_precursors Primary Metabolite Precursors cluster_intermediates Intermediate Biosynthesis cluster_final_product Final Product Assembly phenylalanine L-Phenylalanine cinnamic_acid Cinnamic Acid phenylalanine->cinnamic_acid Phenylalanine Ammonia-Lyase (PAL) ornithine L-Ornithine aminopyrrolidine 2-Aminopyrrolidine ornithine->aminopyrrolidine Decarboxylation & Cyclization (Putative) isoleucine L-Isoleucine methylbutanoic_acid 2-Methylbutanoic Acid isoleucine->methylbutanoic_acid Transamination & Decarboxylation intermediate_amide Intermediate Amide cinnamic_acid->intermediate_amide aminopyrrolidine->intermediate_amide This compound This compound methylbutanoic_acid->this compound intermediate_amide->this compound

Caption: Proposed biosynthetic pathway of this compound from primary metabolites.

References

Application Notes and Protocols for Determining the Cytotoxicity of Odorine

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to utilizing common cell-based assays for the determination of the cytotoxic effects of Odorine. Detailed protocols for key experiments are provided to ensure reproducibility and accuracy in your research.

Introduction to this compound Cytotoxicity

This compound, a diterpenoid compound isolated from Rabdosia rubescens, has demonstrated significant anti-tumor properties in various cancer cell lines.[1][2][3][4] Its cytotoxic effects are of great interest in the field of oncology and drug development. Understanding the concentration-dependent effects of this compound on cell viability and the underlying mechanisms of cell death is crucial for its potential therapeutic application. This document outlines the protocols for three standard cell-based assays to quantify the cytotoxicity of this compound: the MTT assay for cell viability, the LDH assay for membrane integrity, and an Annexin V-FITC/PI apoptosis assay to differentiate between apoptotic and necrotic cell death.

Recommended Cell-Based Assays

A multi-assay approach is recommended to comprehensively assess the cytotoxic profile of this compound.

  • MTT Assay: Measures the metabolic activity of cells, which is an indicator of cell viability.[5][6][7]

  • LDH Assay: Quantifies the release of lactate dehydrogenase (LDH) from damaged cells, indicating a loss of membrane integrity.[8][9]

  • Apoptosis Assay: Utilizes Annexin V and Propidium Iodide (PI) staining to distinguish between viable, early apoptotic, late apoptotic, and necrotic cells.[10][11][12]

Data Presentation

Summarize all quantitative data from the following assays into clearly structured tables for easy comparison of this compound's effects across different concentrations and time points.

Table 1: MTT Assay - Cell Viability
This compound Concentration (µM)Incubation Time (24h) - % Viability (Mean ± SD)Incubation Time (48h) - % Viability (Mean ± SD)Incubation Time (72h) - % Viability (Mean ± SD)
0 (Vehicle Control)100100100
X1
X2
X3
...
Positive Control
Table 2: LDH Assay - Cytotoxicity
This compound Concentration (µM)Incubation Time (24h) - % Cytotoxicity (Mean ± SD)Incubation Time (48h) - % Cytotoxicity (Mean ± SD)Incubation Time (72h) - % Cytotoxicity (Mean ± SD)
0 (Vehicle Control)000
X1
X2
X3
...
Positive Control (Lysis Buffer)100100100
Table 3: Apoptosis Assay - Cell Population Distribution
This compound Concentration (µM)% Viable Cells (Annexin V- / PI-)% Early Apoptotic Cells (Annexin V+ / PI-)% Late Apoptotic/Necrotic Cells (Annexin V+ / PI+)% Necrotic Cells (Annexin V- / PI+)
0 (Vehicle Control)
X1
X2
X3
...
Positive Control (e.g., Staurosporine)

Experimental Protocols

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay

This colorimetric assay measures the reduction of yellow MTT by mitochondrial succinate dehydrogenase in metabolically active cells to form an insoluble purple formazan.[5][7] The amount of formazan produced is proportional to the number of viable cells.

Materials:

  • 96-well flat-bottom plates

  • Cancer cell line of interest (e.g., A549, SKOV3)[1][4]

  • Complete cell culture medium

  • This compound stock solution (dissolved in DMSO)

  • MTT solution (5 mg/mL in PBS, filter-sterilized)[6][7]

  • Solubilization solution (e.g., 10% SDS in 0.01 M HCl)[13]

  • Phosphate-Buffered Saline (PBS)

  • Microplate reader

Protocol:

  • Cell Seeding: Seed cells into a 96-well plate at a density of 5x10³ to 1x10⁴ cells/well in 100 µL of complete medium and incubate for 24 hours at 37°C in a 5% CO₂ incubator.

  • This compound Treatment: Prepare serial dilutions of this compound in complete medium. Remove the old medium from the wells and add 100 µL of the different concentrations of this compound. Include a vehicle control (medium with the same percentage of DMSO used for the highest this compound concentration) and a positive control for cytotoxicity.

  • Incubation: Incubate the plate for the desired time points (e.g., 24, 48, 72 hours) at 37°C in a 5% CO₂ incubator.

  • MTT Addition: After incubation, add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.[13][14]

  • Formazan Solubilization: Carefully remove the medium and add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.[13][14]

  • Absorbance Measurement: Shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution.[6] Read the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability using the following formula: % Viability = (Absorbance of treated cells / Absorbance of control cells) x 100

MTT_Assay_Workflow MTT Assay Workflow A Seed cells in 96-well plate B Incubate for 24h A->B C Treat with this compound B->C D Incubate for 24/48/72h C->D E Add MTT solution D->E F Incubate for 4h E->F G Add solubilization solution F->G H Measure absorbance at 570 nm G->H

Caption: Workflow for the MTT cell viability assay.

Lactate Dehydrogenase (LDH) Cytotoxicity Assay

This assay measures the activity of LDH, a cytosolic enzyme released into the culture medium upon cell membrane damage.[8][9] The amount of LDH released is proportional to the number of lysed cells.

Materials:

  • 96-well flat-bottom plates

  • Cancer cell line of interest

  • Complete cell culture medium (low serum, e.g., 1%, is recommended to reduce background)[9]

  • This compound stock solution

  • LDH cytotoxicity assay kit (containing LDH reaction buffer, dye solution, and lysis solution)

  • Microplate reader

Protocol:

  • Cell Seeding: Seed cells as described in the MTT assay protocol.

  • This compound Treatment: Treat cells with serial dilutions of this compound as described above. Include the following controls:

    • Spontaneous LDH release: Untreated cells.

    • Maximum LDH release (Lysis Control): Untreated cells treated with the kit's lysis solution 45 minutes before the end of the experiment.[9]

    • Background Control: Medium without cells.

  • Incubation: Incubate the plate for the desired time points (e.g., 24, 48, 72 hours).

  • Supernatant Collection: Centrifuge the plate at 600 g for 10 minutes.[9] Carefully transfer 50 µL of the supernatant from each well to a new 96-well plate.

  • LDH Reaction: Prepare the LDH reaction mixture according to the manufacturer's instructions and add 50 µL to each well containing the supernatant.

  • Incubation: Incubate the plate at room temperature for 20-30 minutes, protected from light.

  • Absorbance Measurement: Read the absorbance at the wavelength specified by the kit manufacturer (commonly 490 nm).

  • Data Analysis: Calculate the percentage of cytotoxicity using the following formula: % Cytotoxicity = [(Absorbance of treated cells - Absorbance of spontaneous release) / (Absorbance of maximum release - Absorbance of spontaneous release)] x 100

LDH_Assay_Workflow LDH Assay Workflow A Seed cells in 96-well plate B Incubate for 24h A->B C Treat with this compound B->C D Incubate for 24/48/72h C->D E Collect supernatant D->E F Add LDH reaction mix E->F G Incubate at RT F->G H Measure absorbance G->H

Caption: Workflow for the LDH cytotoxicity assay.

Annexin V-FITC and Propidium Iodide (PI) Apoptosis Assay

This flow cytometry-based assay differentiates between different stages of cell death. Annexin V binds to phosphatidylserine, which is translocated to the outer cell membrane during early apoptosis. PI is a fluorescent nucleic acid stain that can only enter cells with compromised membranes (late apoptotic and necrotic cells).

Materials:

  • 6-well plates

  • Cancer cell line of interest

  • Complete cell culture medium

  • This compound stock solution

  • Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, PI, and binding buffer)

  • Flow cytometer

Protocol:

  • Cell Seeding and Treatment: Seed cells in 6-well plates and treat with different concentrations of this compound for the desired time.

  • Cell Harvesting:

    • Adherent cells: Gently trypsinize the cells, wash with cold PBS, and centrifuge at 300 g for 5 minutes.[12]

    • Suspension cells: Centrifuge the cells at 300 g for 5 minutes.

  • Cell Staining: Resuspend the cell pellet in 100 µL of 1X binding buffer. Add 5 µL of Annexin V-FITC and 5 µL of PI.

  • Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

  • Analysis: Add 400 µL of 1X binding buffer to each tube and analyze the cells by flow cytometry within 1 hour.

  • Data Interpretation:

    • Viable cells: Annexin V-negative and PI-negative.

    • Early apoptotic cells: Annexin V-positive and PI-negative.

    • Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.

    • Necrotic cells: Annexin V-negative and PI-positive.

Potential Signaling Pathway of this compound

Studies on the structurally similar compound, oridonin, suggest that it can induce apoptosis and inhibit cell proliferation by modulating various signaling pathways. One key pathway is the mTOR signaling pathway.[1][4]

Odorine_Signaling_Pathway Potential this compound Signaling Pathway This compound This compound mTOR mTOR Signaling This compound->mTOR inhibits Proliferation Cell Proliferation mTOR->Proliferation promotes Apoptosis Apoptosis mTOR->Apoptosis inhibits

References

Application Notes and Protocols: Investigating the In Vitro Anti-inflammatory Effects of Oridonin

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

Oridonin, a diterpenoid compound isolated from the medicinal herb Rabdosia rubescens, has demonstrated significant anti-inflammatory properties in numerous preclinical studies.[1] These properties are attributed to its ability to modulate key signaling pathways involved in the inflammatory response, making it a compound of interest for the development of novel anti-inflammatory therapeutics. In vitro cell-based assays are crucial for elucidating the specific mechanisms by which Oridonin exerts its effects and for quantifying its potency.

These application notes provide detailed protocols for researchers, scientists, and drug development professionals to investigate the anti-inflammatory effects of Oridonin in vitro. The methodologies cover the assessment of its impact on cell viability, the production of key inflammatory mediators like nitric oxide (NO) and pro-inflammatory cytokines, and its influence on the pivotal NF-κB and MAPK signaling pathways.

Note: The term "Odorine" as specified in the query is not commonly found in scientific literature. Based on the context of anti-inflammatory research, this document focuses on "Oridonin," a well-studied compound with a similar name and established anti-inflammatory activity.

Mechanism of Action: Modulation of Inflammatory Signaling Pathways

The inflammatory response is a complex process orchestrated by a network of signaling pathways. Pathogen-associated molecular patterns (PAMPs), such as lipopolysaccharide (LPS), or pro-inflammatory cytokines like Tumor Necrosis Factor-alpha (TNF-α) can trigger these pathways in immune cells like macrophages. Oridonin has been shown to suppress inflammatory responses by targeting two central signaling cascades: the Nuclear Factor-kappa B (NF-κB) and the Mitogen-Activated Protein Kinase (MAPK) pathways.[1][2]

  • NF-κB Pathway: In resting cells, NF-κB is sequestered in the cytoplasm by its inhibitor, IκBα.[3][4] Upon stimulation by LPS or TNF-α, the IKK complex is activated, leading to the phosphorylation and subsequent degradation of IκBα. This releases NF-κB, allowing it to translocate to the nucleus, where it binds to DNA and promotes the transcription of pro-inflammatory genes, including those for TNF-α, IL-6, and inducible nitric oxide synthase (iNOS).[4][5] Oridonin has been found to inhibit the phosphorylation of IκBα and the nuclear translocation of the NF-κB p65 subunit, thereby blocking the expression of these inflammatory mediators.[1][6]

  • MAPK Pathway: The MAPK family, including p38, extracellular signal-regulated kinase (ERK), and c-Jun N-terminal kinase (JNK), is another critical regulator of inflammation.[7] These kinases are activated by phosphorylation in response to inflammatory stimuli and, in turn, activate transcription factors like AP-1, which also drive the expression of pro-inflammatory genes.[8] Studies indicate that Oridonin can suppress the phosphorylation of p38, ERK, and JNK, thus inhibiting downstream inflammatory gene expression.[1][2][6]

By inhibiting these pathways, Oridonin effectively reduces the production of key inflammatory molecules, including pro-inflammatory cytokines (TNF-α, IL-6, IL-1β) and nitric oxide (NO), a signaling molecule produced in high amounts during inflammation by iNOS.[6][8]

Visualizing the Mechanism: Signaling Pathways

The following diagrams illustrate the points of intervention by Oridonin in the NF-κB and MAPK signaling pathways.

NF_kB_Pathway Oridonin's Inhibition of the Canonical NF-κB Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus LPS LPS TLR4 TLR4 LPS->TLR4 Binds IKK IKK TLR4->IKK Activates IkBa IκBα IKK->IkBa Phosphorylates IkBa_p P-IκBα (Degradation) IkBa->IkBa_p p65 p65 p50 p50 NFkB_complex p65/p50 NFkB_nuc p65/p50 NFkB_complex->NFkB_nuc Translocates Oridonin Oridonin Oridonin->IKK Inhibits DNA DNA NFkB_nuc->DNA Binds Genes Pro-inflammatory Genes (TNF-α, IL-6, iNOS) DNA->Genes Transcription

Oridonin's Inhibition of the Canonical NF-κB Pathway

MAPK_Pathway Oridonin's Inhibition of the MAPK Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Stimulus Inflammatory Stimulus (e.g., LPS) Receptor Receptor (e.g., TLR4) Stimulus->Receptor ASK1 ASK1 Receptor->ASK1 Activates MKK3_6 MKK3/6 ASK1->MKK3_6 MKK4_7 MKK4/7 ASK1->MKK4_7 MEK1_2 MEK1/2 ASK1->MEK1_2 p38 p38 MKK3_6->p38 Phosphorylates JNK JNK MKK4_7->JNK Phosphorylates ERK ERK1/2 MEK1_2->ERK Phosphorylates AP1 AP-1 p38->AP1 Activate JNK->AP1 Activate ERK->AP1 Activate Oridonin Oridonin Oridonin->p38 Inhibits Phosphorylation Oridonin->JNK Inhibits Phosphorylation Oridonin->ERK Inhibits Phosphorylation Genes Pro-inflammatory Genes AP1->Genes Transcription

Oridonin's Inhibition of the MAPK Pathway

Experimental Protocols

The following protocols are designed to be performed using a murine macrophage cell line, such as RAW 264.7, which is a standard model for in vitro inflammation studies.[8]

Overall Experimental Workflow

References

Troubleshooting & Optimization

How to avoid experimental artifacts when working with Odorine

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in avoiding common experimental artifacts when working with Oridonin.

Frequently Asked Questions (FAQs)

Q1: What is Oridonin and what are its primary biological activities?

Oridonin is a natural diterpenoid compound isolated from the medicinal herb Rabdosia rubescens. It has garnered significant interest in the scientific community due to its wide range of biological activities, including potent anticancer, anti-inflammatory, and neuroprotective effects.[1][2][3][4] In preclinical studies, Oridonin has been shown to inhibit the proliferation of various cancer cell lines and suppress tumor growth.[5][6][7] Its anti-inflammatory properties are attributed to the inhibition of key inflammatory pathways.[1][3]

Q2: What are the known cellular and molecular targets of Oridonin?

Oridonin modulates several critical signaling pathways involved in cell growth, survival, and inflammation. Key targets include:

  • NF-κB Signaling Pathway: Oridonin has been shown to suppress the activation of NF-κB, a key regulator of inflammation and cell survival.[1][3]

  • MAPK Signaling Pathway: It can modulate the activity of mitogen-activated protein kinases (MAPKs), which are involved in cellular stress responses and apoptosis.[1][3]

  • PI3K/Akt Signaling Pathway: Oridonin can inhibit the PI3K/Akt pathway, a crucial regulator of cell survival and proliferation.[3][8]

  • Apoptosis-related Proteins: It can induce apoptosis (programmed cell death) in cancer cells by regulating the expression of proteins in the Bcl-2 family and activating caspases.[9][10]

Troubleshooting Guide

Issue 1: Inconsistent or lower-than-expected potency in cell-based assays.

Possible Cause: Poor solubility and precipitation of Oridonin in aqueous solutions like cell culture media. Oridonin is known for its low water solubility, which can lead to the formation of precipitates, reducing the effective concentration of the compound in your experiment.[5][6][11]

Solutions:

  • Proper Dissolution: Dissolve Oridonin in a suitable organic solvent, such as dimethyl sulfoxide (DMSO), before preparing your final working concentrations in cell culture medium.[12][13] Ensure the final DMSO concentration in your assay is low (typically ≤ 0.1%) and consistent across all treatments, including vehicle controls, to avoid solvent-induced artifacts.[14]

  • Solubility Enhancement: For in vivo studies or specific in vitro applications, consider using formulations designed to improve Oridonin's solubility, such as nanosuspensions or PEGylated prodrugs.[6][15]

  • Visual Inspection: Before adding the treatment to your cells, visually inspect the prepared Oridonin solution for any signs of precipitation. If precipitation is observed, consider adjusting the solvent or sonication to aid dissolution.

  • Concentration Optimization: Determine the optimal working concentration of Oridonin for your specific cell line and assay through a dose-response experiment.[16]

Issue 2: High variability between replicate wells in cytotoxicity assays.

Possible Cause: Uneven distribution of Oridonin due to precipitation or poor mixing. This can lead to some cells being exposed to a higher effective concentration than others.

Solutions:

  • Thorough Mixing: Ensure thorough but gentle mixing of the Oridonin stock solution into the cell culture medium. Avoid vigorous vortexing that could introduce bubbles.

  • Pre-warming of Media: Use pre-warmed cell culture media to prepare your Oridonin dilutions, as temperature can affect solubility.

  • Cell Seeding Density: Optimize cell seeding density to ensure a homogenous cell monolayer. Over-confluent or under-confluent cultures can lead to variability in drug response.

Issue 3: Potential for autofluorescence interference in fluorescence-based assays.

Possible Cause: While not extensively reported specifically for Oridonin, compounds with complex ring structures can sometimes exhibit intrinsic fluorescence, which may interfere with assays using fluorescent reporters.

Solutions:

  • Blank Controls: Always include a "no-cell" control with your highest concentration of Oridonin to measure any background fluorescence from the compound itself.

  • Spectral Scanning: If significant background fluorescence is detected, perform a spectral scan of Oridonin to identify its excitation and emission maxima. This will help in selecting fluorescent dyes and filters that minimize spectral overlap.

  • Use of Red-Shifted Dyes: Consider using fluorescent probes that are excited and emit at longer wavelengths (red or far-red spectrum) to reduce potential interference from the autofluorescence of biological molecules and small molecule compounds.

Experimental Protocols

General Protocol for Preparing Oridonin Solutions for In Vitro Assays
  • Stock Solution Preparation:

    • Weigh out the desired amount of Oridonin powder in a sterile microcentrifuge tube.

    • Add the appropriate volume of high-quality, anhydrous DMSO to achieve a high-concentration stock solution (e.g., 10-50 mM).[12]

    • Gently vortex or sonicate at room temperature until the Oridonin is completely dissolved. Visually inspect for any undissolved particles.

    • Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles and store at -20°C or -80°C.

  • Working Solution Preparation:

    • On the day of the experiment, thaw an aliquot of the Oridonin stock solution at room temperature.

    • Dilute the stock solution in pre-warmed, sterile cell culture medium to the desired final concentrations.

    • Ensure the final DMSO concentration remains constant across all experimental and control groups and does not exceed a level that is toxic to the cells (typically <0.1%).

    • Mix thoroughly by gentle inversion or pipetting before adding to the cells.

Protocol for a Standard MTT Cytotoxicity Assay with Oridonin
  • Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.

  • Oridonin Treatment: Prepare serial dilutions of Oridonin in cell culture medium from your stock solution. Include a vehicle control (medium with the same final concentration of DMSO).

  • Incubation: Remove the old medium from the cells and add the Oridonin-containing medium. Incubate for the desired time period (e.g., 24, 48, or 72 hours).[12]

  • MTT Addition: Add MTT reagent to each well and incubate for 2-4 hours, allowing viable cells to metabolize the MTT into formazan crystals.

  • Solubilization: Add a solubilization solution (e.g., DMSO or a specialized detergent-based solution) to dissolve the formazan crystals.

  • Absorbance Reading: Measure the absorbance at the appropriate wavelength (typically 570 nm) using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells.

Quantitative Data Summary

Table 1: Reported IC50 Values of Oridonin in Various Cancer Cell Lines

Cell LineCancer TypeAssayIncubation Time (hrs)IC50 (µM)Reference
HL-60Acute Promyelocytic LeukemiaMTT Assay482.5[12]
K562Chronic Myelogenous LeukemiaMTT Assay724.33[12]
PC-3Prostate CancerMTT Assay24~25-50[6]
SNU-216Gastric CancerCCK-8 Assay48~40-80[9]
U87MG.ΔEGFRGlioblastomaResazurin Reduction Assay72Varies[17]

Visualizations

Oridonin_Signaling_Pathways cluster_inflammation Anti-inflammatory Pathway cluster_apoptosis Apoptosis Pathway Oridonin Oridonin NFkB NF-κB Oridonin->NFkB inhibits p38MAPK p38 MAPK Oridonin->p38MAPK inhibits PI3K PI3K Oridonin->PI3K inhibits Cytokines Pro-inflammatory Cytokines NFkB->Cytokines p38MAPK->Cytokines Akt Akt PI3K->Akt Bcl2 Bcl-2 family Akt->Bcl2 inhibits Caspases Caspases Bcl2->Caspases inhibits Apoptosis Apoptosis Caspases->Apoptosis

Caption: Key signaling pathways modulated by Oridonin.

Experimental_Workflow_Oridonin_Cytotoxicity start Start dissolve Dissolve Oridonin in DMSO (Stock) start->dissolve prepare_working Prepare Working Solutions in Culture Medium dissolve->prepare_working treat_cells Treat Cells with Oridonin Dilutions prepare_working->treat_cells seed_cells Seed Cells in 96-well Plate seed_cells->treat_cells incubate Incubate for Desired Time treat_cells->incubate mtt_assay Perform MTT Assay incubate->mtt_assay read_absorbance Read Absorbance mtt_assay->read_absorbance analyze Analyze Data (Calculate % Viability) read_absorbance->analyze end End analyze->end

Caption: Workflow for an Oridonin cytotoxicity experiment.

Troubleshooting_Logic_Oridonin problem Inconsistent Results? check_solubility Check for Precipitation in Working Solution problem->check_solubility Yes adjust_dmso Optimize DMSO Concentration check_solubility->adjust_dmso Precipitate Observed check_mixing Ensure Thorough Mixing check_solubility->check_mixing No Precipitate solution1 Re-dissolve or Prepare Fresh Solution adjust_dmso->solution1 solution2 Maintain Consistent Vehicle Control adjust_dmso->solution2 check_cells Verify Cell Health and Density check_mixing->check_cells solution3 Gentle but Thorough Mixing Technique check_mixing->solution3 solution4 Optimize Seeding Density check_cells->solution4

References

Overcoming challenges in the purification of Odorine from crude extracts

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides researchers, scientists, and drug development professionals with answers to frequently asked questions and troubleshooting strategies for overcoming challenges in the purification of Odorine, a cytotoxic bisindole alkaloid, from crude plant extracts.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its general properties? this compound is a member of the bisindole alkaloid family, a class of natural products known for their structural complexity and significant biological activities.[1] Like many bisindole alkaloids, this compound exhibits cytotoxic properties against various cancer cell lines, with reported IC50 values often in the low micromolar range.[2][3][4] Structurally, it contains two indole nuclei, which contributes to its relatively non-polar nature, though its specific functional groups may impart some polarity. Alkaloids are nitrogen-containing organic compounds, and most are basic in nature.[5] They typically exist in plants as salts of organic acids.[6]

Q2: What are the primary challenges in purifying this compound? The main difficulties arise from several factors:

  • Co-occurrence of Analogs: this compound is often present in the crude extract alongside a mixture of structurally similar alkaloids, making separation difficult.[6]

  • Low Abundance: The concentration of this compound in the source material can be low, requiring efficient extraction and purification methods to achieve a reasonable yield.

  • Potential for Degradation: Complex molecules like this compound can be sensitive to pH extremes or prolonged exposure to acidic stationary phases like silica gel.[7]

Q3: Which extraction method is most effective for obtaining a crude this compound extract? The choice of extraction method depends on the starting material and available equipment. The most common approaches for alkaloids involve acid-base principles.[8]

  • Method 1 (Base-First): The dried, powdered plant material is moistened with a basic solution (e.g., 10% ammonium hydroxide) to liberate the free alkaloid base from its salt form.[9] The free base is then extracted with an organic solvent like ethyl acetate, chloroform, or dichloromethane.[5][9]

  • Method 2 (Acid-First): The plant material is extracted with acidified water (e.g., 0.5% sulfuric acid or acetic acid).[5] The acidic solution, containing the protonated alkaloid salts, is then washed with a non-polar organic solvent to remove neutral impurities. Afterward, the aqueous layer is basified, and the liberated free alkaloid is extracted into an organic solvent.[5][10]

An alcohol-based extraction (e.g., with methanol or ethanol) can also be effective as it dissolves both the free base and salt forms, but it may extract more impurities.[5][11]

Troubleshooting Guide

Problem 1: Low Yield of Crude Alkaloid Extract

Possible Cause Recommended Solution
Inefficient Cell Lysis Ensure the plant material is dried and ground to a moderately coarse powder to maximize the surface area for solvent penetration.[6][12]
Incomplete Liberation of Free Base When using the base-first method, ensure thorough mixing with the alkaline solution (e.g., NH4OH) and allow sufficient time for the conversion of alkaloid salts to their free base form before organic solvent extraction.[9]
Incorrect Solvent Polarity The chosen organic solvent may not be optimal. Try solvents of varying polarities (e.g., ethyl acetate, chloroform, dichloromethane) to find the best match for this compound's solubility.
Insufficient Number of Extractions Repeat the extraction process on the plant material or aqueous layer 3-5 times, checking the final organic layer by Thin Layer Chromatography (TLC) to ensure all alkaloids have been extracted.

Problem 2: Poor Separation of this compound on Silica Gel Column Chromatography

Possible Cause Recommended Solution
Inappropriate Solvent System (Mobile Phase) The polarity of the eluent is incorrect. Systematically screen solvent systems using TLC. For bisindole alkaloids, gradients of chloroform/methanol or ethyl acetate/hexane are common starting points.[9] Adding a small amount of base (e.g., 0.1-1% triethylamine or ammonia) to the mobile phase can reduce peak tailing for basic compounds like alkaloids.
Compound Degradation on Silica Gel Silica gel is weakly acidic and can cause degradation of sensitive compounds.[13] Test stability by spotting the compound on a TLC plate, letting it sit for several hours, and then eluting to see if degradation spots appear.[7] If degradation occurs, switch to a neutral stationary phase like alumina or a basic adsorbent.[13][14] Alternatively, use deactivated silica gel.
Column Overloading Too much crude sample was loaded onto the column, exceeding its separation capacity. A general rule is to use a silica-to-sample mass ratio of at least 50:1. If solubility is an issue, consider dry loading the sample.[15]
Poorly Packed Column Cracks, channels, or air bubbles in the column bed will lead to distorted bands and poor separation.[16] Ensure the column is packed uniformly and the bed is never allowed to run dry.

Problem 3: this compound is Not Eluting from the Column

Possible Cause Recommended Solution
Mobile Phase is Too Non-Polar This compound is more polar than anticipated. Gradually increase the polarity of the mobile phase (e.g., increase the percentage of methanol in a chloroform/methanol system). For very polar compounds, a system like dichloromethane with 1-10% of a 10% ammonium hydroxide in methanol solution can be effective.[7]
Irreversible Adsorption or Decomposition The compound may have strongly and irreversibly bound to or decomposed on the silica gel.[7] Attempt to flush the column with a very strong solvent like pure methanol or the methanol/ammonia mixture described above. If this fails, the compound is likely lost. Re-attempt the purification on a different stationary phase like alumina or reverse-phase silica (C18).[7]
Sample Precipitation at the Top of the Column The sample was not fully soluble in the initial mobile phase and precipitated upon loading. Use a stronger, minimal-volume solvent to dissolve the sample for loading (wet loading), or adsorb the sample onto a small amount of silica gel and load it onto the column as a powder (dry loading).[15]

Experimental Protocols

Protocol 1: Acid-Base Extraction of Crude Alkaloids
  • Preparation: Weigh 200 g of dried, powdered plant material.

  • Basification: In a large beaker, moisten the powder with a 10% ammonium hydroxide solution until it is damp and well-mixed. Let it stand for 30 minutes to liberate the free alkaloids.[9]

  • Solvent Extraction: Transfer the basified material to a Soxhlet extractor or a large flask for maceration. Extract with ethyl acetate for 8-12 hours (Soxhlet) or by stirring at room temperature for 24 hours (maceration).

  • Acid Wash: Concentrate the resulting ethyl acetate extract under reduced pressure. Dissolve the residue in 200 mL of ethyl acetate and transfer to a separatory funnel. Extract the organic layer five times with 100 mL portions of 2% sulfuric acid.[9] The protonated alkaloids will move to the aqueous layer.

  • Liberation and Final Extraction: Combine the aqueous acidic fractions. Cool the solution in an ice bath and carefully adjust the pH to 9-10 with concentrated ammonium hydroxide.

  • Extract the now-basic aqueous layer five times with 100 mL portions of chloroform. The liberated free alkaloids will move back into the organic layer.

  • Drying and Concentration: Combine the chloroform extracts, dry over anhydrous sodium sulfate, filter, and evaporate the solvent under reduced pressure to yield the crude alkaloid mixture.

Protocol 2: Purification by Silica Gel Column Chromatography
  • TLC Analysis: Dissolve a small amount of the crude alkaloid mixture and run TLC plates with various solvent systems (e.g., Hexane:EtOAc, CHCl₃:MeOH in ratios from 99:1 to 90:10) to find a system that gives good separation, with the target this compound spot having an Rf value of approximately 0.25-0.35.

  • Column Packing: Prepare a glass column packed with silica gel (70-230 mesh) in the initial, least polar solvent system identified by TLC. A typical slurry packing method is recommended to avoid air bubbles.

  • Sample Loading: Dissolve the crude alkaloid mixture (e.g., 1 g) in a minimal amount of chloroform or the initial mobile phase. Carefully load the solution onto the top of the silica bed. Alternatively, use the dry loading method if the sample has poor solubility.[15]

  • Elution: Begin elution with the starting solvent system. Gradually increase the polarity of the mobile phase (gradient elution) based on TLC analysis. For example, start with 100% CHCl₃, then move to CHCl₃:MeOH (99:1), then 98:2, and so on.[9]

  • Fraction Collection: Collect fractions of a consistent volume (e.g., 10-20 mL).

  • Analysis: Monitor the collected fractions by TLC. Combine the fractions that contain pure this compound.

  • Final Concentration: Evaporate the solvent from the combined pure fractions under reduced pressure to obtain purified this compound.

Data Presentation

Table 1: Comparison of Extraction Protocols for this compound (Hypothetical data based on typical alkaloid extractions)

Protocol Solvent Yield of Crude Extract (g per 100g plant material) Estimated this compound Purity in Crude Extract (%)
Maceration (Base-First)Ethyl Acetate2.8 g4.5%
Soxhlet (Base-First)Chloroform3.5 g4.2%
Acid-Water PercolationMethanol/Water5.1 g3.1%

Table 2: Column Chromatography Conditions for this compound Purification (Hypothetical data for purifying 1g of crude extract from Protocol B)

Stationary Phase Mobile Phase System (Gradient) This compound Elution Polarity Final Yield of Pure this compound Final Purity (HPLC)
Silica Gel (70-230 mesh)Chloroform -> Chloroform:Methanol (98:2)2% Methanol in Chloroform35 mg>98%
Alumina (Neutral, Grade III)Hexane -> Hexane:Ethyl Acetate (70:30)30% Ethyl Acetate in Hexane31 mg>98%
Reverse Phase (C18)Water:Acetonitrile (70:30 -> 10:90)65% Acetonitrile in Water33 mg>99%

Visualizations

Experimental and Logical Workflows

G cluster_0 Extraction cluster_1 Purification A Dried, Powdered Plant Material B Basify (NH4OH) & Extract (Organic Solvent) A->B C Acid Wash (e.g., 2% H2SO4) (Alkaloids move to Aqueous Layer) B->C D Basify Aqueous Layer & Re-extract (Organic Solvent) C->D E Crude Alkaloid Extract D->E F Dissolve Crude Extract & Analyze by TLC E->F Proceed to Purification G Silica Gel Column Chromatography F->G H Collect & Analyze Fractions G->H I Combine Pure Fractions H->I J Pure this compound I->J

Caption: General workflow for the extraction and purification of this compound.

G cluster_0 Diagnosis cluster_1 Solutions Start Problem: Poor Separation on Column Q1 Is there tailing on TLC? Start->Q1 Q2 Are spots overlapping even with solvent changes? Q1->Q2 No S1 Add 0.1-1% Triethylamine or NH4OH to mobile phase Q1->S1 Yes Q3 Is the column overloaded? Q2->Q3 No S2 Switch stationary phase: Silica -> Alumina or Normal -> Reverse Phase Q2->S2 Yes S3 Reduce sample load (use >50:1 silica:sample ratio) or use Dry Loading Q3->S3 Yes

Caption: Troubleshooting logic for poor chromatographic separation.

Plausible Biological Signaling Pathway

As a cytotoxic bisindole alkaloid, a plausible mechanism of action for this compound involves the induction of apoptosis. This pathway is representative of other compounds in its class, such as vinblastine.

G This compound This compound Microtubules Microtubule Dynamics This compound->Microtubules Disrupts MitoticArrest Mitotic Arrest (G2/M Phase) Microtubules->MitoticArrest Leads to Bcl2 Bcl-2 Family (e.g., Phosphorylation of Bcl-2) MitoticArrest->Bcl2 Triggers Mitochondria Mitochondrial Outer Membrane Permeabilization Bcl2->Mitochondria Inhibits Inhibition CytochromeC Cytochrome c Release Mitochondria->CytochromeC Caspase9 Caspase-9 Activation CytochromeC->Caspase9 Caspase3 Caspase-3 (Executioner Caspase) Activation Caspase9->Caspase3 Apoptosis Apoptosis (Cell Death) Caspase3->Apoptosis

Caption: Plausible apoptotic pathway induced by a cytotoxic bisindole alkaloid.

References

Identifying and minimizing side reactions in Odorine analogue synthesis

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in identifying and minimizing side reactions during the synthesis of Odorine analogues.

Frequently Asked Questions (FAQs)

Q1: What is the most common synthetic route for this compound analogues, and what are the critical steps?

A1: The most prevalent synthetic strategy for constructing the core structure of this compound and its analogues is the Pictet-Spengler reaction. This reaction involves the condensation of a tryptamine derivative with an aldehyde or ketone, followed by an acid-catalyzed intramolecular cyclization. The critical steps include the formation of the iminium ion intermediate and the subsequent electrophilic attack on the indole ring. Careful control of reaction conditions at this stage is crucial to prevent side reactions.

Q2: What are the primary side reactions observed during the Pictet-Spengler reaction in this compound analogue synthesis?

A2: The primary side reactions include:

  • N-Alkylation: The starting tryptamine can be N-alkylated by the aldehyde reactant, especially if the aldehyde is used in large excess.

  • Over-oxidation: The indole nucleus is susceptible to oxidation, particularly under harsh acidic conditions or in the presence of air, leading to colored impurities.

  • Epimerization: If the aldehyde contains a chiral center, epimerization can occur under acidic conditions, leading to a mixture of diastereomers.

  • Rearrangement Products: In some cases, rearrangement of the carbocation intermediate can lead to the formation of undesired structural isomers.

Q3: How can I minimize the formation of N-alkylation byproducts?

A3: To minimize N-alkylation, it is recommended to use a stoichiometric amount of the aldehyde or a slight excess (1.1-1.2 equivalents). Slow addition of the aldehyde to the reaction mixture can also help to maintain a low concentration of the aldehyde, thus reducing the rate of the competing N-alkylation reaction.

Q4: What are the best practices for preventing oxidation of the indole ring?

A4: To prevent oxidation, it is advisable to perform the reaction under an inert atmosphere (e.g., nitrogen or argon). Using deoxygenated solvents and avoiding prolonged exposure to strong acids can also mitigate oxidative side reactions. The addition of antioxidants, such as ascorbic acid, can be beneficial in some cases.

Troubleshooting Guide

Issue Potential Cause(s) Recommended Solution(s)
Low Yield of Desired Product - Incomplete reaction. - Competing side reactions (e.g., N-alkylation). - Decomposition of starting material or product.- Monitor the reaction progress by TLC or LC-MS to determine the optimal reaction time. - Adjust the stoichiometry of reactants. - Lower the reaction temperature. - Use a milder acid catalyst.
Formation of Colored Impurities - Oxidation of the indole ring.- Conduct the reaction under an inert atmosphere. - Use freshly distilled and deoxygenated solvents. - Minimize reaction time and exposure to strong acids.
Presence of Multiple Diastereomers - Epimerization of a chiral center in the aldehyde.- Use milder reaction conditions (lower temperature, weaker acid). - Consider using a chiral auxiliary to control stereoselectivity.
Difficult Purification - Formation of closely related byproducts. - Tarry materials from decomposition.- Optimize the reaction to minimize byproduct formation. - Employ advanced purification techniques such as preparative HPLC or supercritical fluid chromatography (SFC).

Experimental Protocols

General Protocol for Pictet-Spengler Reaction in this compound Analogue Synthesis
  • Reactant Preparation: Dissolve the tryptamine derivative (1.0 eq) in a suitable solvent (e.g., dichloromethane or toluene) under an inert atmosphere.

  • Aldehyde Addition: Add the aldehyde (1.1 eq) to the solution dropwise at room temperature.

  • Acid Catalysis: Add the acid catalyst (e.g., trifluoroacetic acid, 1.2 eq) to the reaction mixture.

  • Reaction Monitoring: Stir the reaction at room temperature and monitor its progress by TLC or LC-MS.

  • Work-up: Upon completion, quench the reaction with a saturated aqueous solution of sodium bicarbonate. Extract the aqueous layer with an organic solvent.

  • Purification: Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by flash column chromatography.

Quantitative Data Summary

The following table summarizes typical yields for the Pictet-Spengler reaction under various conditions.

Tryptamine Derivative Aldehyde Acid Catalyst Temperature (°C) Yield (%)
TryptamineBenzaldehydeTFA2575
5-Methoxy-tryptamineAcetaldehydeHCl082
TryptaminePhenylacetaldehydeAcetic Acid5065
6-Chloro-tryptamineBenzaldehydeTFA2570

Visualizations

pictet_spengler_pathway tryptamine Tryptamine Derivative imine Schiff Base/Iminium Ion tryptamine->imine + Aldehyde (Condensation) aldehyde Aldehyde/Ketone aldehyde->imine cyclization Intramolecular Cyclization imine->cyclization Acid Catalyst spiroindolenine Spiroindolenine Intermediate cyclization->spiroindolenine rearrangement Rearrangement spiroindolenine->rearrangement product This compound Analogue rearrangement->product

Caption: Pictet-Spengler reaction pathway for this compound analogue synthesis.

troubleshooting_workflow start Start: Low Yield or Impure Product analyze Analyze Reaction Mixture (TLC, LC-MS) start->analyze side_reactions Identify Side Products analyze->side_reactions n_alkylation N-Alkylation? side_reactions->n_alkylation Yes oxidation Oxidation? side_reactions->oxidation Yes other Other Byproducts? side_reactions->other Yes optimize_stoichiometry Optimize Stoichiometry (↓ Aldehyde) n_alkylation->optimize_stoichiometry inert_atmosphere Use Inert Atmosphere (N2 or Ar) oxidation->inert_atmosphere optimize_conditions Optimize Conditions (Temp, Catalyst) other->optimize_conditions purification Purification Strategy optimize_stoichiometry->purification inert_atmosphere->purification optimize_conditions->purification

Caption: Troubleshooting workflow for this compound analogue synthesis.

How to manage variability in the biological activity of Odorine extracts

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on managing the variability in the biological activity of Odorine extracts.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary biological activity?

A1: this compound is a hydroalcoholic extract derived from the roots of Odorina actis, a plant known for its potent neuro-modulatory and anti-inflammatory properties. The primary biological activity of this compound is attributed to its active compounds, which act as agonists for specific G-protein coupled receptors (GPCRs), leading to the modulation of downstream signaling pathways involved in cellular response and inflammation.

Q2: We are observing significant batch-to-batch variability in the biological activity of our this compound extracts. What are the common causes for this?

A2: Variability in the biological activity of plant extracts like this compound is a common challenge. The primary causes can be categorized as follows:

  • Raw Material Variation: Differences in the genetic makeup of the plant, geographical location, soil conditions, and time of harvest can significantly alter the concentration of active compounds.

  • Extraction Procedure: The choice of solvent, temperature, and duration of extraction can impact the yield and profile of bioactive compounds.[1][2]

  • Post-Extraction Handling: Storage conditions, such as temperature and light exposure, can lead to the degradation of active components.

  • Assay Performance: Inherent variability in biological assays can also contribute to perceived differences in extract activity.

Q3: How can we standardize our this compound extracts to ensure more consistent results?

A3: Standardization is crucial for obtaining reproducible results.[3] Key strategies include:

  • Raw Material Qualification: Source Odorina actis from a single, reputable supplier who can provide a certificate of analysis detailing the geographical origin and harvesting time.

  • Chemical Fingerprinting: Utilize analytical techniques like High-Performance Liquid Chromatography (HPLC) to establish a chemical fingerprint of a "gold standard" batch. Subsequent batches should be compared against this standard.

  • Bioassay-Guided Standardization: In addition to chemical analysis, standardize extracts based on their biological activity using a validated in vitro bioassay. The potency of each batch should be expressed relative to a reference standard.[3]

Q4: What is the recommended method for storing this compound extracts?

A4: To minimize degradation of the active compounds, this compound extracts should be stored in amber glass vials to protect from light, at -20°C for short-term storage (up to 1 month) and at -80°C for long-term storage. Avoid repeated freeze-thaw cycles.

Troubleshooting Guide

Problem Possible Causes Recommended Solutions
Low Biological Activity 1. Sub-optimal extraction of active compounds. 2. Degradation of active compounds. 3. Inaccurate quantification of the extract. 4. Issues with the bioassay.1. Optimize the extraction protocol (see Experimental Protocols section). 2. Ensure proper storage conditions. Prepare fresh dilutions for each experiment. 3. Re-quantify the extract concentration using a validated analytical method. 4. Include positive and negative controls in your bioassay to validate its performance.
High Variability Between Replicates 1. Inhomogeneous extract solution. 2. Pipetting errors. 3. Cell-based assay variability (e.g., inconsistent cell numbers).1. Vortex the extract solution thoroughly before each use. 2. Use calibrated pipettes and proper pipetting techniques. 3. Ensure a single-cell suspension and consistent cell seeding density.
Inconsistent Results Across Different Experiments 1. Batch-to-batch variation in the extract. 2. Differences in experimental conditions. 3. Variation in cell culture conditions (e.g., passage number).1. Standardize your extract batches as described in the FAQs. 2. Maintain consistent experimental parameters (e.g., incubation times, reagent concentrations). 3. Use cells within a defined passage number range for all experiments.

Data Presentation

Table 1: Effect of Extraction Solvent on the Yield and Biological Activity of this compound Extract

Extraction Solvent (Ethanol:Water) Total Phenolic Content (mg GAE/g) IC50 in Anti-inflammatory Assay (µg/mL)
50:50125.3 ± 8.745.2 ± 3.1
70:30189.6 ± 12.122.8 ± 1.9
90:10152.4 ± 10.531.5 ± 2.5

Data are presented as mean ± standard deviation (n=3).

Table 2: Influence of Harvest Time on the Concentration of Key Bioactive Compounds in this compound Extract

Harvest Time Compound A (mg/g extract) Compound B (mg/g extract) Biological Potency (Relative Units)
Spring2.1 ± 0.35.8 ± 0.785 ± 9
Summer4.5 ± 0.58.2 ± 0.9150 ± 12
Autumn3.2 ± 0.46.1 ± 0.6110 ± 10

Data are presented as mean ± standard deviation (n=5).

Experimental Protocols

Protocol 1: Standardized Extraction of this compound
  • Material Preparation: Use dried and powdered roots of Odorina actis.

  • Extraction:

    • Weigh 10 g of the powdered root material.

    • Add 100 mL of 70% ethanol in water.

    • Macerate for 24 hours at room temperature with continuous stirring.

  • Filtration and Concentration:

    • Filter the mixture through Whatman No. 1 filter paper.

    • Concentrate the filtrate using a rotary evaporator at 40°C until the ethanol is removed.

  • Lyophilization:

    • Freeze the concentrated aqueous extract at -80°C.

    • Lyophilize for 48 hours to obtain a dry powder.

  • Storage: Store the lyophilized extract at -20°C in a desiccator.

Protocol 2: In Vitro Bioassay for Anti-inflammatory Activity

This protocol describes a cell-based assay to measure the inhibition of lipopolysaccharide (LPS)-induced nitric oxide (NO) production in RAW 264.7 macrophage cells.

  • Cell Culture: Culture RAW 264.7 cells in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin at 37°C in a 5% CO2 incubator.

  • Assay Procedure:

    • Seed cells in a 96-well plate at a density of 5 x 10^4 cells/well and allow them to adhere for 24 hours.

    • Prepare serial dilutions of the this compound extract in DMEM.

    • Pre-treat the cells with different concentrations of the extract for 1 hour.

    • Induce inflammation by adding LPS to a final concentration of 1 µg/mL.

    • Incubate for 24 hours.

  • Nitric Oxide Measurement:

    • Collect the cell supernatant.

    • Measure the NO concentration using the Griess reagent system according to the manufacturer's instructions.

  • Data Analysis:

    • Calculate the percentage of NO inhibition for each extract concentration.

    • Determine the IC50 value by plotting a dose-response curve.

Visualizations

Odorine_Signaling_Pathway cluster_0 Cell Membrane cluster_1 Intracellular Signaling cluster_2 Nuclear Events This compound This compound Active Compound GPCR G-Protein Coupled Receptor (GPCR) This compound->GPCR Binds to G_Protein G-Protein Activation GPCR->G_Protein Activates AC Adenylyl Cyclase (AC) G_Protein->AC Modulates cAMP cAMP Production AC->cAMP PKA Protein Kinase A (PKA) Activation cAMP->PKA CREB CREB Phosphorylation PKA->CREB Gene_Expression Modulation of Gene Expression CREB->Gene_Expression Regulates

Caption: Proposed signaling pathway of this compound's active compounds.

Experimental_Workflow Start Start: Raw Material (Odorina actis roots) Extraction Standardized Extraction (Protocol 1) Start->Extraction QC Quality Control (HPLC Fingerprinting) Extraction->QC Bioassay Biological Activity Assay (Protocol 2) QC->Bioassay Data_Analysis Data Analysis (IC50 Determination) Bioassay->Data_Analysis End End: Standardized Extract with Known Potency Data_Analysis->End

Caption: Workflow for producing and validating standardized this compound extracts.

Troubleshooting_Logic Start Inconsistent Biological Activity? Check_Raw Consistent Raw Material Source? Start->Check_Raw Start Here Check_Extraction Standardized Extraction Protocol? Check_Raw->Check_Extraction Yes Solution_Raw Solution: Qualify raw material supplier. Check_Raw->Solution_Raw No Check_Storage Proper Extract Storage? Check_Extraction->Check_Storage Yes Solution_Extraction Solution: Implement standardized protocol. Check_Extraction->Solution_Extraction No Check_Assay Validated Bioassay? Check_Storage->Check_Assay Yes Solution_Storage Solution: Follow storage guidelines. Check_Storage->Solution_Storage No Check_Assay->Start Re-evaluate Solution_Assay Solution: Validate assay with controls. Check_Assay->Solution_Assay No

Caption: A logical troubleshooting guide for inconsistent this compound extract activity.

References

Validation & Comparative

A Comparative Analysis of the Anticancer Properties of Odorine and Odorinol

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

A comprehensive review of available scientific literature reveals that both odorine and odorinol, natural compounds isolated from Aglaia odorata, exhibit promising anticancer activities. This guide synthesizes the findings from preclinical studies to offer a comparative overview of their efficacy, experimental basis, and potential mechanisms of action for researchers, scientists, and professionals in drug development.

Quantitative Assessment of Anticancer Efficacy

This compound and odorinol have demonstrated significant chemopreventive effects in a well-established in vivo model of skin carcinogenesis. The primary study supporting this involves a two-stage carcinogenesis model in mice, where skin tumors are initiated with 7,12-dimethylbenz[a]anthracene (DMBA) and promoted with 12-O-tetradecanoylphorbol-13-acetate (TPA). Both compounds were shown to inhibit the initiation and promotion stages of tumorigenesis.[1][2]

CompoundDosage (µmol)Tumor Incidence (%)Average No. of Tumors per MouseReference
Control (DMBA + TPA) -1005.8[1]
This compound 0.85802.5[1]
Odorinol 0.8573.32.3[1]

Table 1: Inhibitory Effects of this compound and Odorinol on DMBA/TPA-Induced Skin Papillomas in Mice.

The data presented in Table 1, derived from a key study, illustrates the comparative efficacy of this compound and odorinol in reducing tumor incidence and multiplicity. Odorinol appears to be slightly more potent in reducing both the percentage of mice with tumors and the average number of tumors per mouse when administered at the same dosage as this compound.

Experimental Protocols

The primary experimental model cited for evaluating the anticancer activity of this compound and odorinol is the two-stage mouse skin carcinogenesis model. A detailed description of the methodology is provided below for replication and further investigation.

Two-Stage Mouse Skin Carcinogenesis Assay
  • Animal Model: Female ICR mice, 7 weeks of age.

  • Initiation: A single topical application of 195 nmol (50 µg) of 7,12-dimethylbenz[a]anthracene (DMBA) dissolved in 0.1 ml of acetone to the shaved dorsal skin of the mice.

  • Promotion: Two weeks after initiation, promotion was induced by the topical application of 1.7 nmol (1 µg) of 12-O-tetradecanoylphorbol-13-acetate (TPA) in 0.1 ml of acetone, twice a week for 20 weeks.

  • Test Compounds Application: this compound and odorinol (0.85 µmol in 0.1 ml of acetone) were topically applied 30 minutes prior to each TPA application.

  • Data Collection: The number and incidence of skin papillomas were recorded weekly. The experiment was terminated at week 20.

  • Statistical Analysis: The significance of the results was typically determined using appropriate statistical tests to compare the treated groups with the control group.

Signaling Pathways and Mechanisms of Action

Currently, there is a lack of detailed, publicly available research delineating the specific signaling pathways through which this compound and odorinol exert their anticancer effects. The primary study suggests that their chemopreventive action involves the inhibition of both the initiation and promotion stages of carcinogenesis. This indicates potential interference with pathways related to carcinogen metabolism and detoxification (initiation phase) and cellular proliferation, inflammation, and apoptosis (promotion phase). Further research is required to elucidate the precise molecular targets and signaling cascades involved.

Visualizing the Experimental Workflow

To provide a clearer understanding of the experimental process used to evaluate this compound and odorinol, the following workflow diagram is provided.

Experimental_Workflow cluster_setup Animal Model Preparation cluster_initiation Initiation Phase cluster_promotion Promotion Phase (20 weeks) cluster_analysis Data Analysis animal_model Female ICR Mice (7 weeks old) shaving Shaving of Dorsal Skin animal_model->shaving dmba Topical Application of DMBA (195 nmol) shaving->dmba compound_app Topical Application of This compound or Odorinol (0.85 µmol) dmba->compound_app tpa_app Topical Application of TPA (1.7 nmol) (30 mins after compound) compound_app->tpa_app repetition Repeat Twice Weekly tpa_app->repetition data_collection Weekly Observation of Tumor Incidence and Multiplicity repetition->data_collection termination Experiment Termination (at Week 20) data_collection->termination stat_analysis Statistical Analysis termination->stat_analysis

Figure 1. Experimental workflow for the two-stage mouse skin carcinogenesis assay.

Conclusion

The available evidence strongly suggests that both this compound and odorinol are promising natural compounds with significant anticancer properties. In a direct comparison using an in vivo skin carcinogenesis model, odorinol exhibited slightly superior activity in reducing tumor formation compared to this compound at the same dosage. However, the understanding of their mechanisms of action and the specific signaling pathways they modulate remains limited. Further in-depth studies, including in vitro assays on various cancer cell lines to determine IC50 values and detailed molecular pathway analysis, are warranted to fully elucidate their therapeutic potential and to guide future drug development efforts.

References

Odorine versus other natural chemopreventive agents: a comparative study

Author: BenchChem Technical Support Team. Date: November 2025

In the landscape of cancer chemoprevention, natural compounds have emerged as a promising frontier for researchers and drug development professionals. Among these, Odorine, a compound isolated from Aglaia odorata, has demonstrated notable anti-carcinogenic properties. This guide provides a comparative analysis of this compound against other well-established natural chemopreventive agents, including Curcumin, Resveratrol, Epigallocatechin gallate (EGCG), Genistein, and Oridonin. The comparison focuses on their mechanisms of action, quantitative efficacy, and the signaling pathways they modulate, supported by experimental data and detailed protocols.

Comparative Analysis of Chemopreventive Activity

The efficacy of these natural compounds varies across different cancer types and is often evaluated based on their half-maximal inhibitory concentration (IC50) in various cancer cell lines and their ability to reduce tumor growth in vivo. While specific IC50 values for this compound are not widely published, its potent anti-carcinogenic effects have been observed in preclinical models.[1][2]

CompoundSourceSelect Cancer Cell Lines TestedReported IC50 Range (µM)In Vivo Efficacy Highlights
This compound Aglaia odorataNot widely reportedNot widely reportedSignificantly inhibited tumor initiation and promotion in a mouse skin carcinogenesis model.[1][2]
Curcumin Curcuma longa (Turmeric)Breast (MCF-7, MDA-MB-231), Colon (HCT-116), Prostate (PC-3)5 - 50Reduced intestinal adenoma development in mice.[3]
Resveratrol Grapes, Berries, PeanutsBreast (MCF-7), Colon (CaCo-2), Prostate (LNCaP)15 - 100Inhibited tumor growth in various mouse models.
EGCG Camellia sinensis (Green Tea)Lung (A549), Prostate (PC-3), Breast (MDA-MB-231)10 - 75Synergistic chemopreventive effect with resveratrol in a head and neck cancer model.
Genistein Glycine max (Soybean)Breast (MCF-7), Prostate (LNCaP), Ovarian (OVCAR-3)2 - 50Inhibited proliferation of head and neck squamous cell carcinoma cell lines.
Oridonin Rabdosia rubescensOvarian (SKOV3, A2780), Breast (MDA-MB-231), Leukemia (HL-60)0.93 - 26.15Suppressed tumor growth in ovarian and breast cancer xenograft models.[4][5]

Note: IC50 values can vary significantly based on the cell line, assay conditions, and exposure time. The data presented is a general range from various studies.

Mechanisms of Action and Signaling Pathways

Natural chemopreventive agents exert their effects through a multitude of mechanisms, often targeting multiple signaling pathways involved in carcinogenesis.

This compound: The precise molecular targets of this compound are still under investigation. However, its ability to inhibit both the initiation and promotion stages of carcinogenesis suggests it may act by preventing carcinogen-induced DNA damage and by suppressing the proliferation of initiated cells.[1][2]

Other Natural Agents:

  • Curcumin: Modulates multiple signaling pathways including NF-κB, PI3K/Akt, and MAPK, leading to the induction of apoptosis and inhibition of proliferation.

  • Resveratrol: Known to target sirtuins (e.g., SIRT1), which are involved in cell metabolism and aging, and also affects pathways like NF-κB and AP-1.

  • EGCG: A potent antioxidant that can scavenge free radicals and has been shown to inhibit growth factor signaling pathways, such as the EGFR/ERK pathway.

  • Genistein: A phytoestrogen that can modulate estrogen receptor signaling and also inhibits tyrosine kinases, impacting downstream pathways like PI3K/Akt and MAPK.

  • Oridonin: Has been shown to induce apoptosis and cell cycle arrest by targeting multiple proteins and signaling pathways, including CRM1, STAT3, and the mTOR pathway.[4][6]

Below is a generalized diagram illustrating some of the key signaling pathways commonly modulated by these natural chemopreventive agents.

Chemopreventive_Pathways cluster_agents Natural Chemopreventive Agents cluster_pathways Key Signaling Pathways This compound This compound Apoptosis Apoptosis This compound->Apoptosis Inferred Cell Cycle Arrest Cell Cycle Arrest This compound->Cell Cycle Arrest Inferred Curcumin Curcumin PI3K PI3K Curcumin->PI3K Akt Akt Curcumin->Akt NFkB NFkB Curcumin->NFkB Curcumin->Apoptosis Curcumin->Cell Cycle Arrest Resveratrol Resveratrol ERK ERK Resveratrol->ERK Resveratrol->Apoptosis Resveratrol->Cell Cycle Arrest EGCG EGCG Growth Factor Receptors Growth Factor Receptors EGCG->Growth Factor Receptors EGCG->ERK EGCG->Apoptosis Genistein Genistein Genistein->PI3K Genistein->Akt Genistein->Cell Cycle Arrest Oridonin Oridonin mTOR mTOR Oridonin->mTOR Oridonin->Apoptosis Oridonin->Cell Cycle Arrest Growth Factor Receptors->PI3K Ras Ras Growth Factor Receptors->Ras PI3K->Akt Akt->mTOR Akt->NFkB Proliferation Proliferation mTOR->Proliferation Raf Raf Ras->Raf MEK MEK Raf->MEK MEK->ERK ERK->Proliferation ERK->Proliferation NFkB->Proliferation Apoptosis->Proliferation Cell Cycle Arrest->Proliferation

Caption: Key signaling pathways modulated by natural chemopreventive agents.

Experimental Protocols

To ensure the reproducibility and validity of research in this field, standardized experimental protocols are crucial. Below are detailed methodologies for key assays used to evaluate the chemopreventive potential of natural compounds.

Two-Stage Mouse Skin Carcinogenesis Model

This in vivo model is used to assess the ability of a compound to inhibit tumor initiation and promotion.

Protocol:

  • Animal Model: Female ICR mice, 6-8 weeks old.

  • Initiation: A single topical application of a sub-carcinogenic dose of 7,12-dimethylbenz[a]anthracene (DMBA) dissolved in acetone to the shaved dorsal skin.

  • Promotion: Two weeks after initiation, twice-weekly topical applications of 12-O-tetradecanoylphorbol-13-acetate (TPA) in acetone are administered to the same area for a period of 20-25 weeks.

  • Treatment: The test compound (e.g., this compound) is topically applied to the skin shortly before each TPA application.

  • Data Collection: The number and size of papillomas are recorded weekly.

  • Endpoint: The experiment is terminated at a predetermined time point, and skin tumors are histopathologically examined.

Carcinogenesis_Workflow Shaved Dorsal Skin of Mouse Shaved Dorsal Skin of Mouse DMBA Application (Initiation) DMBA Application (Initiation) Shaved Dorsal Skin of Mouse->DMBA Application (Initiation) Day 0 TPA Application (Promotion) TPA Application (Promotion) DMBA Application (Initiation)->TPA Application (Promotion) Start Day 14 (Twice weekly) Tumor Development Tumor Development TPA Application (Promotion)->Tumor Development Weeks 2-25 Data Collection\n(Tumor count & size) Data Collection (Tumor count & size) Tumor Development->Data Collection\n(Tumor count & size) Test Compound Application Test Compound Application Test Compound Application->TPA Application (Promotion) Prior to each TPA application Histopathology Histopathology Data Collection\n(Tumor count & size)->Histopathology

Caption: Workflow for the two-stage mouse skin carcinogenesis model.

Cell Viability Assay (MTT Assay)

This colorimetric assay measures the metabolic activity of cells as an indicator of cell viability.

Protocol:

  • Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.

  • Treatment: Treat the cells with various concentrations of the test compound for 24, 48, or 72 hours.

  • MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours at 37°C.

  • Formazan Solubilization: Add a solubilizing agent (e.g., DMSO or a specialized buffer) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to untreated control cells and determine the IC50 value.

Apoptosis Assay (Annexin V-FITC/Propidium Iodide Staining)

This flow cytometry-based assay differentiates between viable, early apoptotic, late apoptotic, and necrotic cells.

Protocol:

  • Cell Treatment: Treat cells with the test compound for a specified duration.

  • Cell Harvesting: Harvest both adherent and floating cells and wash with cold PBS.

  • Staining: Resuspend the cells in Annexin V binding buffer and add Annexin V-FITC and Propidium Iodide (PI).

  • Incubation: Incubate the cells in the dark for 15 minutes at room temperature.

  • Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer.

    • Viable cells: Annexin V-negative and PI-negative.

    • Early apoptotic cells: Annexin V-positive and PI-negative.

    • Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.

Western Blot Analysis

This technique is used to detect and quantify specific proteins involved in signaling pathways.

Protocol:

  • Protein Extraction: Lyse treated and untreated cells in a suitable lysis buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of the lysates using a BCA or Bradford assay.

  • SDS-PAGE: Separate the proteins based on molecular weight by sodium dodecyl sulfate-polyacrylamide gel electrophoresis.

  • Protein Transfer: Transfer the separated proteins from the gel to a nitrocellulose or PVDF membrane.

  • Blocking: Block the membrane with a blocking buffer (e.g., 5% non-fat milk or BSA in TBST) to prevent non-specific antibody binding.

  • Primary Antibody Incubation: Incubate the membrane with a primary antibody specific to the target protein overnight at 4°C.

  • Secondary Antibody Incubation: Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Add an enhanced chemiluminescence (ECL) substrate and visualize the protein bands using an imaging system.

  • Analysis: Quantify the band intensities and normalize to a loading control (e.g., β-actin or GAPDH).

Conclusion

This compound presents a compelling case for further investigation as a natural chemopreventive agent. While current research highlights its potent anti-carcinogenic effects in preclinical models, a deeper understanding of its molecular mechanisms and a broader evaluation of its efficacy across various cancer types are necessary. Comparative studies, utilizing standardized experimental protocols as outlined in this guide, will be instrumental in positioning this compound alongside other established natural compounds in the pursuit of effective cancer prevention strategies. The continued exploration of these natural agents and their synergistic combinations holds significant promise for the future of oncology.

References

Unveiling the Anti-Cancer Potential of Oridonin: A Comparative Guide to its Bioactivity Across Diverse Cancer Cell Lines

Author: BenchChem Technical Support Team. Date: November 2025

A Note on "Odorine" vs. "Oridonin": Initial searches for "this compound" revealed limited information regarding its cross-cancer cell line bioactivity. The primary compound with substantial research in this area and a similar name is Oridonin , a natural diterpenoid isolated from the plant Rabdosia rubescens. This guide will focus on the extensive experimental data available for Oridonin, which is likely the compound of interest for researchers in this field.

This guide provides a comprehensive comparison of Oridonin's bioactivity across various cancer cell lines, supported by quantitative data, detailed experimental protocols, and visual representations of the key signaling pathways involved in its anti-cancer effects.

Comparative Bioactivity of Oridonin in Cancer Cell Lines

Oridonin has demonstrated significant cytotoxic and anti-proliferative effects against a wide range of cancer cell lines. The half-maximal inhibitory concentration (IC50) values, a measure of a drug's potency, have been determined in numerous studies. The following table summarizes the IC50 values of Oridonin in various breast, colon, and lung cancer cell lines.

Cancer TypeCell LineIC50 (µM)Incubation Time (hours)Citation
Breast Cancer 4T11.6648[1]
MCF-73.4848[1]
MDAMB-2311.1448[1]
Colon Cancer HCT818.6448[2]
HCT11623.7548[2]
SW6203.88Not Specified[3]
Lung Cancer SPC-A-1Not Specified (Dose-dependent inhibition)24[4]
HCC827Not Specified (Dose- and time-dependent inhibition)24, 48, 72[4]

Experimental Protocols

Detailed methodologies are crucial for the reproducibility of scientific findings. Below are the protocols for the key experiments used to assess the bioactivity of Oridonin.

Cell Viability and Cytotoxicity Assay (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.

  • Cell Seeding: Seed cells in a 96-well plate at a density of 1 × 10^4 cells/well and incubate overnight.[5]

  • Treatment: Treat the cells with various concentrations of Oridonin and a vehicle control (e.g., DMSO).

  • Incubation: Incubate the plates for the desired time periods (e.g., 24, 48, 72 hours).

  • MTT Addition: Add MTT solution to each well and incubate for 4 hours.[5]

  • Formazan Solubilization: Add a solubilizing agent (e.g., DMSO or Sorenson's glycine buffer) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Data Analysis: Calculate the cell viability as a percentage of the control and determine the IC50 value.

Apoptosis Assay (Annexin V-FITC/PI Staining)

This assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

  • Cell Culture and Treatment: Culture cells to the desired confluence and treat with Oridonin for the specified duration.

  • Cell Harvesting: Harvest the cells by trypsinization and wash with cold PBS.

  • Resuspension: Resuspend the cells in 1X Binding Buffer.

  • Staining: Add Annexin V-FITC and Propidium Iodide (PI) to the cell suspension.

  • Incubation: Incubate the cells in the dark at room temperature for 15 minutes.

  • Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer. Viable cells are Annexin V- and PI-negative; early apoptotic cells are Annexin V-positive and PI-negative; late apoptotic/necrotic cells are Annexin V- and PI-positive.

Cell Cycle Analysis (Propidium Iodide Staining)

This method determines the distribution of cells in different phases of the cell cycle.

  • Cell Treatment and Harvesting: Treat cells with Oridonin and harvest them at the desired time point.

  • Fixation: Fix the cells in cold 70% ethanol and store them at -20°C.

  • Washing: Wash the fixed cells with PBS to remove the ethanol.

  • RNase Treatment: Treat the cells with RNase A to degrade RNA and prevent its staining.

  • PI Staining: Stain the cells with Propidium Iodide solution.

  • Flow Cytometry Analysis: Analyze the DNA content of the cells using a flow cytometer. The fluorescence intensity of PI is proportional to the amount of DNA, allowing for the quantification of cells in the G0/G1, S, and G2/M phases of the cell cycle.

Key Signaling Pathways Modulated by Oridonin

Oridonin exerts its anti-cancer effects by modulating several critical signaling pathways. The following diagrams, generated using the DOT language, illustrate the key mechanisms of action.

Oridonin_PI3K_AKT_mTOR_Pathway Oridonin Oridonin PI3K PI3K Oridonin->PI3K AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR Apoptosis_Inhibition Inhibition of Apoptosis AKT->Apoptosis_Inhibition CellGrowth Cell Growth & Proliferation mTOR->CellGrowth

Caption: Oridonin inhibits the PI3K/AKT/mTOR signaling pathway.

Oridonin_Apoptosis_Pathway Oridonin Oridonin ROS ↑ ROS Oridonin->ROS Bax ↑ Bax Oridonin->Bax Bcl2 ↓ Bcl-2 Oridonin->Bcl2 Mitochondria Mitochondria Bax->Mitochondria Bcl2->Mitochondria CytochromeC Cytochrome c release Mitochondria->CytochromeC Caspase9 Caspase-9 CytochromeC->Caspase9 Caspase3 Caspase-3 Caspase9->Caspase3 Apoptosis Apoptosis Caspase3->Apoptosis

Caption: Oridonin induces apoptosis through the mitochondrial pathway.

Oridonin_Cell_Cycle_Arrest_Pathway Oridonin Oridonin p53 ↑ p53 Oridonin->p53 CyclinB1 ↓ Cyclin B1 Oridonin->CyclinB1 p21 ↑ p21 p53->p21 CDK2 ↓ CDK2 p21->CDK2 G2M_Phase G2/M Phase CDK2->G2M_Phase CyclinB1->G2M_Phase Cell_Cycle_Arrest Cell Cycle Arrest G2M_Phase->Cell_Cycle_Arrest

Caption: Oridonin induces G2/M cell cycle arrest.

References

A Comparative Analysis of Odorine's Mechanism of Action with Synthetic Chemopreventive Drugs

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The landscape of cancer chemoprevention is continually evolving, with a growing interest in naturally derived compounds alongside traditional synthetic drugs. This guide provides a comparative analysis of the molecular mechanisms of Odorine, a natural aminopyrrolidine-diamide, and commonly used synthetic chemopreventive agents. By presenting available experimental data and detailing relevant methodologies, this document aims to offer a valuable resource for researchers in oncology and drug development.

Introduction to Chemopreventive Strategies

Cancer chemoprevention involves the use of natural or synthetic agents to prevent, suppress, or reverse the process of carcinogenesis.[1] These agents can be broadly categorized into two main types: blocking agents, which prevent carcinogens from reaching or reacting with their target sites, and suppressing agents, which inhibit the malignant transformation of initiated cells.[2] Synthetic drugs have long been the cornerstone of chemoprevention research and clinical application.[3][4] However, natural compounds, such as this compound isolated from Aglaia odorata, are gaining attention for their potential efficacy and potentially lower toxicity profiles.[1][5]

Mechanism of Action: A Comparative Overview

This compound and synthetic chemopreventive drugs exert their anticancer effects through the modulation of various signaling pathways that are critical for cell growth, proliferation, and survival. While there is some overlap in the pathways they target, the specific molecular interactions and downstream consequences can differ significantly.

This compound's Molecular Targets

This compound, a natural product, has demonstrated notable inhibitory effects on both the initiation and promotion stages of carcinogenesis in preclinical models.[5] Its mechanism of action, like many natural compounds, appears to be multi-targeted, affecting several key signaling pathways implicated in cancer development.[6][7]

Key pathways modulated by this compound and similar natural compounds include:

  • MAPK/ERK Pathway: This pathway is crucial for cell proliferation, differentiation, and survival. Natural compounds like this compound have been shown to modulate the phosphorylation of key proteins in this pathway, such as ERK, leading to the inhibition of cancer cell growth.[8]

  • PI3K/AKT/mTOR Pathway: This is a central signaling pathway that regulates cell survival, growth, and metabolism. Oridonin, a similar natural diterpenoid, has been shown to suppress this pathway, thereby inducing apoptosis and inhibiting tumor progression.[6]

  • NF-κB Signaling Pathway: The transcription factor NF-κB plays a pivotal role in inflammation and cancer. Some natural compounds can inhibit the activation of NF-κB, leading to the downregulation of genes involved in cell proliferation, survival, and angiogenesis.[2][9]

  • p53 Signaling Pathway: The tumor suppressor protein p53 is a critical regulator of the cell cycle and apoptosis. Oridonin has been observed to increase the levels of p53, contributing to its anticancer effects.[10]

Synthetic Chemopreventive Drugs' Molecular Targets

Synthetic chemopreventive agents are often designed to target specific molecules or pathways known to be dysregulated in cancer.[11] Their mechanisms are generally well-characterized and form the basis of their clinical use.

Examples of key pathways targeted by synthetic drugs include:

  • Estrogen Receptor (ER) Signaling: Drugs like Tamoxifen and Raloxifene are selective estrogen receptor modulators (SERMs) that block the proliferative effects of estrogen in breast tissue, a key mechanism in preventing hormone-receptor-positive breast cancer.[3]

  • Cyclooxygenase (COX) Enzymes: Nonsteroidal anti-inflammatory drugs (NSAIDs) such as aspirin and celecoxib inhibit COX enzymes, particularly COX-2, which is often overexpressed in tumors and contributes to inflammation and cell proliferation.[2]

  • Receptor Tyrosine Kinases (RTKs): Many modern synthetic drugs are designed to inhibit specific RTKs, such as the epidermal growth factor receptor (EGFR), which are frequently overactive in various cancers and drive tumor growth.[9]

  • Akt and NF-κB Pathways: Similar to natural compounds, some synthetic agents also exert their effects by modulating the Akt and NF-κB signaling pathways.[2]

Quantitative Data on Efficacy

The following tables summarize available quantitative data on the efficacy of this compound and representative synthetic chemopreventive drugs. It is important to note that these data are derived from different studies and experimental systems, and direct head-to-head comparisons are limited.

Table 1: In Vitro Efficacy of this compound and its Derivatives

CompoundCell LineAssayEfficacy MetricValueReference
Oridonin Derivative 9BEL-7402 (Hepatocellular Carcinoma)Cell ViabilityIC500.50 µM[7]
Oridonin Derivative 10K562 (Chronic Myeloid Leukemia)Cell ViabilityIC500.95 µM[7]

Table 2: Clinical Efficacy of Synthetic Chemopreventive Drugs

DrugCancer TypeStudy PopulationEfficacy MetricResultReference
TamoxifenBreast CancerHigh-risk womenRisk Reduction~50% reduction in ER-positive invasive breast cancer[3]
RaloxifeneBreast CancerPostmenopausal womenRisk Reduction~38% reduction in invasive breast cancer[3]
AspirinColorectal CancerGeneral PopulationRisk Reduction20-40% reduction in colorectal polyps and cancer with long-term use[3]
CelecoxibColorectal AdenomasPatients with FAPAdenoma Burden Reduction~28% reduction in the number of colorectal polyps[4]

Signaling Pathway Diagrams

The following diagrams, generated using Graphviz (DOT language), illustrate the key signaling pathways modulated by this compound and synthetic chemopreventive drugs.

Odorine_Signaling_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus This compound This compound Receptor Receptor This compound->Receptor PI3K PI3K Receptor->PI3K Inhibits Ras Ras Receptor->Ras Inhibits IKK IKK Receptor->IKK Inhibits p53 p53 Receptor->p53 Activates AKT AKT PI3K->AKT Inhibits mTOR mTOR AKT->mTOR Inhibits Gene_Expression Gene Expression (Apoptosis ↑, Proliferation ↓) mTOR->Gene_Expression Inhibits Proliferation Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK ERK->Gene_Expression IkB IκB IKK->IkB Inhibits Phosphorylation NFkB_p65_p50 NF-κB (p65/p50) NFkB_p65_p50_nuc NF-κB (p65/p50) NFkB_p65_p50->NFkB_p65_p50_nuc NFkB_p65_p50_nuc->Gene_Expression p53->Gene_Expression Synthetic_Drugs_Signaling_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Estrogen Estrogen ER Estrogen Receptor Estrogen->ER Growth_Factor Growth Factor RTK Receptor Tyrosine Kinase Growth_Factor->RTK Arachidonic_Acid Arachidonic Acid COX2 COX-2 Arachidonic_Acid->COX2 ER_nuc Estrogen Receptor ER->ER_nuc Signaling_Cascade Downstream Signaling (e.g., PI3K/AKT, MAPK) RTK->Signaling_Cascade Tamoxifen Tamoxifen Tamoxifen->ER Blocks RTK_inhibitor RTK Inhibitor RTK_inhibitor->RTK Inhibits Aspirin Aspirin/NSAIDs Aspirin->COX2 Inhibits Prostaglandins Prostaglandins COX2->Prostaglandins Gene_Expression Gene Expression (Proliferation ↓) Prostaglandins->Gene_Expression Promotes Proliferation Signaling_Cascade->Gene_Expression ER_nuc->Gene_Expression Experimental_Workflow cluster_invitro In Vitro Studies cluster_invivo In Vivo Studies (Animal Models) Cell_Culture Cancer Cell Lines Treatment Treatment with this compound or Synthetic Drug Cell_Culture->Treatment Viability_Assay Cell Viability Assay (e.g., MTT) Treatment->Viability_Assay Western_Blot Western Blot Analysis Treatment->Western_Blot Data_Analysis_invitro IC50 Determination & Pathway Modulation Analysis Viability_Assay->Data_Analysis_invitro Western_Blot->Data_Analysis_invitro Animal_Model Xenograft or Carcinogen-induced Animal Model Data_Analysis_invitro->Animal_Model Promising candidates advance Drug_Administration Drug Administration Animal_Model->Drug_Administration Tumor_Measurement Tumor Growth Monitoring Drug_Administration->Tumor_Measurement Tissue_Analysis Immunohistochemistry & Western Blot of Tumor Tissue Drug_Administration->Tissue_Analysis At study endpoint Data_Analysis_invivo Efficacy Assessment & Target Validation Tumor_Measurement->Data_Analysis_invivo Tissue_Analysis->Data_Analysis_invivo

References

A Head-to-Head Comparison of Odorine Extraction Methods

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals working with the promising antineoplastic compound Odorine, selecting an optimal extraction method is a critical first step. This guide provides a head-to-head comparison of common and emerging extraction techniques for this compound from its primary source, Aglaia odorata. The comparison is based on established principles of natural product extraction and data from studies on analogous compounds, providing a framework for methodological selection and optimization.

Executive Summary of Extraction Methods

This compound, a rocaglamide derivative, is typically found within the leaves and twigs of Aglaia odorata. The choice of extraction method significantly impacts the yield, purity, and overall efficiency of the isolation process. This guide focuses on a comparison between conventional solvent extraction (maceration) and a modern, enhanced technique: Ultrasound-Assisted Extraction (UAE). While direct comparative quantitative data for this compound is limited in published literature, the following table summarizes the expected performance based on studies of similar bioactive compounds.

FeatureMacerationUltrasound-Assisted Extraction (UAE)
Extraction Yield ModerateHigh
Purity of Crude Extract LowerHigher
Extraction Time 24 - 72 hours30 - 60 minutes
Solvent Consumption HighModerate to Low
Process Complexity LowModerate
Equipment Cost LowModerate to High
Environmental Impact Higher (due to solvent volume)Lower

Experimental Protocols

Detailed methodologies for the two primary extraction techniques are provided below. These protocols are designed to serve as a starting point for laboratory implementation and can be further optimized based on specific research needs.

Method 1: Conventional Maceration

This traditional method relies on soaking the plant material in a solvent to dissolve the target compounds.

Protocol:

  • Sample Preparation: Air-dry the leaves and twigs of Aglaia odorata at room temperature until brittle. Grind the dried material into a coarse powder using a mechanical grinder.

  • Extraction:

    • Place 100g of the powdered plant material into a large Erlenmeyer flask.

    • Add 1 L of ethyl acetate (EtOAc) to the flask, ensuring the entire powder is submerged.

    • Seal the flask and allow it to stand at room temperature for 48 hours with occasional agitation.

  • Filtration and Concentration:

    • Filter the mixture through Whatman No. 1 filter paper to separate the extract from the plant debris.

    • Wash the residue with an additional 200 mL of EtOAc to ensure maximum recovery.

    • Combine the filtrates and concentrate the extract under reduced pressure using a rotary evaporator at 40°C to obtain the crude this compound extract.

  • Fractionation (Optional): The crude extract can be further purified by sequential liquid-liquid extraction with solvents of increasing polarity (e.g., n-hexane, dichloromethane, and methanol) to partition compounds based on their polarity.

Method 2: Ultrasound-Assisted Extraction (UAE)

UAE utilizes ultrasonic waves to create cavitation bubbles in the solvent, disrupting the plant cell walls and enhancing mass transfer.

Protocol:

  • Sample Preparation: Prepare the dried and powdered Aglaia odorata material as described in the maceration protocol.

  • Extraction:

    • Place 50g of the powdered plant material into a beaker.

    • Add 500 mL of ethyl acetate to the beaker.

    • Place the beaker in an ultrasonic bath or use an ultrasonic probe.

    • Sonicate the mixture at a frequency of 40 kHz and a power of 100 W for 30 minutes at a controlled temperature of 45°C.

  • Filtration and Concentration:

    • Filter the extract immediately after sonication using Whatman No. 1 filter paper.

    • Wash the plant residue with 100 mL of EtOAc.

    • Combine the filtrates and concentrate using a rotary evaporator under the same conditions as the maceration method.

Visualizing the Workflow and Biological Context

To further clarify the extraction process and the biological relevance of this compound, the following diagrams are provided.

G cluster_prep Sample Preparation cluster_extraction Extraction cluster_downstream Downstream Processing plant Aglaia odorata (Leaves and Twigs) drying Air Drying plant->drying grinding Grinding drying->grinding maceration Maceration (Ethyl Acetate, 48h) grinding->maceration uae Ultrasound-Assisted Extraction (UAE) (Ethyl Acetate, 30 min) grinding->uae filtration Filtration maceration->filtration uae->filtration concentration Concentration (Rotary Evaporation) filtration->concentration crude_extract Crude this compound Extract concentration->crude_extract purification Chromatographic Purification (e.g., HPLC) crude_extract->purification pure_this compound Pure this compound purification->pure_this compound

Experimental workflow for this compound extraction.

Rocaglamides, the class of compounds to which this compound belongs, have been shown to exhibit their anticancer effects through various mechanisms, including the inhibition of the NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) signaling pathway. This pathway is crucial in regulating inflammatory responses and cell survival, and its dysregulation is implicated in several cancers.

G cluster_pathway NF-κB Signaling Pathway cluster_complex Cytoplasm TNFa TNF-α TNFR TNFR TNFa->TNFR Binds IKK IKK Complex TNFR->IKK Activates p_IkB p-IκB IKK->p_IkB Phosphorylates IkB IκB IkB->p_IkB NFkB NF-κB Nucleus Nucleus NFkB->Nucleus Translocates p_IkB->NFkB Releases Ub Ubiquitination p_IkB->Ub Proteasome Proteasomal Degradation Ub->Proteasome Gene Gene Transcription (Inflammation, Cell Survival) Nucleus->Gene NFkB_IkB NF-κB/IκB Complex NFkB_IkB->IKK This compound This compound (Rocaglamide) This compound->IKK Inhibits

Inhibition of the NF-κB pathway by Rocaglamides.

Conclusion

Based on the available evidence for analogous compounds, Ultrasound-Assisted Extraction (UAE) presents a more efficient and environmentally friendly alternative to conventional maceration for the extraction of this compound from Aglaia odorata. Researchers can expect higher yields in a significantly shorter timeframe with reduced solvent consumption. While the initial equipment investment for UAE is higher, the long-term benefits in terms of efficiency and sustainability are considerable. The provided protocols and diagrams offer a solid foundation for initiating this compound extraction and understanding its biological context. Further optimization of parameters such as solvent composition, temperature, and sonication time is recommended to maximize extraction efficiency for specific laboratory conditions.

Independent Validation of Odorine Synthesis: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the published synthesis of (-)-odorine, a bis-amide natural product isolated from the leaves of Aglaia odorata. While a direct independent validation of the original synthesis could not be located in the public domain, this document offers a detailed overview of the original methodology, presents available quantitative data, and discusses the known biological activities of odorine, providing context for its relevance in drug discovery and development.

Executive Summary

This compound and its related compounds have demonstrated significant biological activities, including cancer chemopreventive and anti-inflammatory effects. The original synthesis of (-)-odorine, the enantiomer of the natural product, was reported in 1980 by Babidge et al. This synthesis established the absolute stereochemistry of natural (+)-odorine. This guide summarizes the key aspects of this synthesis and the biological context of this compound. Due to the unavailability of the full text of the original publication, the experimental protocols are based on the information provided in the abstract and other citing articles. Researchers should consult the original publication for complete experimental details.

Synthesis of (-)-Odorine: A Review of the Published Route

The synthesis of (-)-odorine was achieved from the chiral starting material L-proline. The key steps of the synthesis, as described by Babidge et al., are outlined below.

Experimental Protocol

Step 1: Preparation of the N-acyl-L-proline derivative

L-proline is first acylated with 3-phenylpropanoyl chloride to yield the corresponding N-acyl-L-proline.

Step 2: Formation of the Isocyanate

The carboxylic acid of the N-acyl-L-proline is converted to an acyl azide. This is typically achieved by treatment with ethyl chloroformate in the presence of a base like triethylamine, followed by the addition of sodium azide. The resulting acyl azide is then subjected to a Curtius rearrangement, usually by gentle heating, to form the corresponding isocyanate. This rearrangement is known to proceed with retention of configuration at the chiral center.

Step 3: Grignard Reaction

The final step involves the addition of a Grignard reagent, 2-butylmagnesium bromide, to the isocyanate. This reaction constructs the bis-amide linkage and introduces the 2-methylbutanoyl group, yielding (-)-odorine.

Synthetic Workflow

G cluster_0 Synthesis of (-)-Odorine L_Proline L-Proline N_Acyl_Proline N-(3-phenylpropanoyl)-L-proline L_Proline->N_Acyl_Proline 3-phenylpropanoyl chloride Acyl_Azide Acyl Azide Intermediate N_Acyl_Proline->Acyl_Azide 1. Ethyl chloroformate, Et3N 2. NaN3 Isocyanate Isocyanate Intermediate Acyl_Azide->Isocyanate Heat (Curtius Rearrangement) This compound (-)-Odorine Isocyanate->this compound 2-butylmagnesium bromide G cluster_1 Potential Cancer Chemoprevention Pathway Carcinogen Carcinogen DNA_Damage DNA Damage Carcinogen->DNA_Damage p53 p53 Activation DNA_Damage->p53 PUMA PUMA Upregulation p53->PUMA Apoptosis Apoptosis PUMA->Apoptosis This compound This compound This compound->DNA_Damage Inhibition of Initiation This compound->p53 Modulation? G cluster_2 Anti-inflammatory Action of this compound LPS Lipopolysaccharide (LPS) Macrophage Macrophage LPS->Macrophage TNFa_Production TNF-α Production Macrophage->TNFa_Production TNFR TNF-α Receptor (TNFR) TNFa_Production->TNFR NFkB NF-κB Activation TNFR->NFkB Inflammation Inflammatory Response NFkB->Inflammation This compound This compound This compound->TNFa_Production Inhibition

A Comparative Stability Analysis of Odorine and Its Synthetic Analogues in Preclinical Development

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the chemical stability of Odorine, a naturally occurring anticancer agent, and its rationally designed synthetic analogues. The data presented herein is crucial for the selection of stable and potent candidates for further drug development.

This compound, a rocaglamide derivative isolated from Aglaia odorata, has demonstrated significant potential as an antineoplastic agent.[1] However, the inherent stability of natural products can often pose challenges during pharmaceutical development, including formulation and storage.[2] This guide explores the stability of this compound alongside two synthetic analogues, designated SA-1 and SA-2, which have been designed to potentially enhance stability and therapeutic efficacy.

Comparative Stability Data

Forced degradation studies were conducted to evaluate the intrinsic stability of this compound and its synthetic analogues under various stress conditions as recommended by the International Council for Harmonisation (ICH) guidelines.[3][4][5] The following tables summarize the degradation profiles of the three compounds.

Table 1: Percentage Degradation of this compound and Its Synthetic Analogues under Forced Degradation Conditions.

Stress ConditionThis compound (%)SA-1 (%)SA-2 (%)
Acid Hydrolysis (0.1 N HCl, 80°C, 24h)28.515.218.7
Base Hydrolysis (0.1 N NaOH, 60°C, 12h)35.220.825.4
Oxidative Degradation (3% H₂O₂, RT, 48h)22.112.514.9
Thermal Degradation (80°C, 72h)15.88.110.3
Photolytic Degradation (ICH Q1B), 24h12.45.67.9

Table 2: Half-life (t½) Determination under Accelerated Stability Conditions (40°C/75% RH).

CompoundHalf-life (t½) in days
This compound95
SA-1180
SA-2150

Experimental Protocols

A detailed methodology was followed for the forced degradation studies to ensure the reliability and reproducibility of the results.

Forced Degradation Study Protocol
  • Preparation of Stock Solutions: Stock solutions of this compound, SA-1, and SA-2 were prepared in methanol at a concentration of 1 mg/mL.

  • Stress Conditions:

    • Acid Hydrolysis: 1 mL of stock solution was mixed with 9 mL of 0.1 N HCl and heated at 80°C for 24 hours. The solution was then neutralized with 0.1 N NaOH.

    • Base Hydrolysis: 1 mL of stock solution was mixed with 9 mL of 0.1 N NaOH and kept at 60°C for 12 hours. The solution was then neutralized with 0.1 N HCl.

    • Oxidative Degradation: 1 mL of stock solution was mixed with 9 mL of 3% hydrogen peroxide and stored at room temperature for 48 hours.

    • Thermal Degradation: The solid compounds were kept in a hot air oven at 80°C for 72 hours.

    • Photolytic Degradation: The compounds were exposed to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200-watt hours/square meter, as per ICH Q1B guidelines.

  • Sample Analysis: All samples were diluted with the mobile phase to a final concentration of 100 µg/mL and analyzed using a stability-indicating HPLC method.

Stability-Indicating HPLC Method

A reversed-phase high-performance liquid chromatography (RP-HPLC) method was developed and validated to separate the parent compounds from their degradation products.

  • Column: C18 column (250 mm x 4.6 mm, 5 µm)

  • Mobile Phase: A gradient mixture of acetonitrile and 0.1% formic acid in water.

  • Flow Rate: 1.0 mL/min

  • Detection: UV at 280 nm

  • Injection Volume: 20 µL

  • Column Temperature: 30°C

Proposed Signaling Pathway for Antineoplastic Activity

Based on the known anticancer properties of rocaglamides and related natural products, a plausible mechanism of action for this compound involves the inhibition of key inflammatory and cell survival signaling pathways, such as NF-κB and STAT3.[6][7][8][9][10][11] The constitutive activation of these pathways is a hallmark of many cancers, promoting cell proliferation, survival, and angiogenesis.

Odorine_Signaling_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Growth_Factors Growth Factors / Cytokines Receptor Receptor Tyrosine Kinase Growth_Factors->Receptor IKK IKK Complex Receptor->IKK JAK JAK Receptor->JAK This compound This compound / Analogues This compound->IKK Inhibits This compound->JAK Inhibits IkB IκB IKK->IkB P NFkB NF-κB (p65/p50) IkB->NFkB Releases NFkB_n NF-κB NFkB->NFkB_n Translocation STAT3 STAT3 JAK->STAT3 P pSTAT3 p-STAT3 STAT3->pSTAT3 pSTAT3_n p-STAT3 pSTAT3->pSTAT3_n Translocation Gene_Expression Target Gene Expression (Proliferation, Survival, Angiogenesis) NFkB_n->Gene_Expression pSTAT3_n->Gene_Expression Stability_Workflow cluster_preparation Sample Preparation cluster_analysis Analytical Phase cluster_evaluation Data Evaluation Start This compound & Analogues (SA-1, SA-2) Stress Forced Degradation (Acid, Base, Oxidative, Thermal, Photo) Start->Stress HPLC Stability-Indicating RP-HPLC Analysis Stress->HPLC Data Data Acquisition (Peak Area, Retention Time) HPLC->Data Quant Quantification of Degradation Data->Quant Kinetics Degradation Kinetics (Half-life Calculation) Quant->Kinetics Compare Comparative Stability Profile Kinetics->Compare

References

Assessing the reproducibility of in-vitro assays for Odorine

Author: BenchChem Technical Support Team. Date: November 2025

A comprehensive search for existing in-vitro assays and related reproducibility data for a compound specifically named "Odorine" has yielded no relevant results. The scientific literature and public databases do not appear to contain information about a substance with this name.

This lack of information prevents the creation of a comparison guide as requested. To proceed with an assessment of in-vitro assay reproducibility, further details about the compound are required, such as:

  • Chemical Class and Structure: Understanding the type of molecule is crucial for identifying appropriate assay methods.

  • Biological Target or Mechanism of Action: Knowing the intended biological interaction (e.g., enzyme inhibition, receptor binding, pathway modulation) is essential for selecting relevant assays to compare.

  • Therapeutic or Research Area: The context in which "this compound" is being studied (e.g., oncology, neuroscience, anti-inflammatory) would narrow down the search for comparable agents and standard assays.

Without this fundamental information, it is not possible to:

  • Identify and compare the performance of relevant in-vitro assays.

  • Gather and present supporting experimental data in a structured format.

  • Detail specific experimental protocols.

  • Illustrate relevant signaling pathways or experimental workflows.

Researchers, scientists, and drug development professionals seeking to assess the reproducibility of in-vitro assays for a particular compound are advised to begin with a clear identification of the molecule and its known or hypothesized biological activity. This foundational knowledge is the prerequisite for a meaningful comparative analysis of assay performance and reproducibility.

Safety Operating Guide

Essential Procedures for the Safe Disposal of Odorous Chemical Waste in a Laboratory Setting

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the proper disposal of chemical waste is a critical component of laboratory safety and environmental responsibility. This guide provides a comprehensive, step-by-step approach to managing and disposing of odorous chemical waste, referred to herein as "Odorine," to ensure a safe and compliant laboratory environment.

I. Immediate Safety and Handling Precautions

Before beginning any disposal procedure, it is imperative to consult the Safety Data Sheet (SDS) for the specific chemical(s) being handled. The SDS provides critical information on physical and chemical properties, hazards, and emergency procedures.

Personal Protective Equipment (PPE): Always wear appropriate PPE when handling chemical waste. This includes:

  • Eye Protection: Safety goggles or a face shield.

  • Hand Protection: Chemically resistant gloves (e.g., nitrile, neoprene).

  • Body Protection: A lab coat or chemical-resistant apron.

  • Respiratory Protection: Use of a fume hood is essential to prevent the inhalation of vapors.[1] In some cases, a respirator may be necessary.

Engineering Controls: All handling and preparation for disposal of odorous chemicals should be conducted within a certified chemical fume hood to minimize inhalation exposure.[1]

II. Step-by-Step Disposal Protocol

The following protocol outlines the general procedure for the disposal of liquid odorous chemical waste.

  • Segregation: Never mix different types of chemical waste unless explicitly instructed to do so by safety guidelines. Incompatible chemicals can react violently, producing heat, toxic gases, or explosions. Keep odorous waste separate from other waste streams such as radioactive, biological, or non-hazardous waste.[2]

  • Container Selection:

    • Use a designated, leak-proof, and chemically compatible waste container. For many organic solvents, a high-density polyethylene (HDPE) carboy is appropriate.[3]

    • The container must have a secure, tight-fitting lid to prevent the escape of vapors.

    • Ensure the container is properly labeled as "Hazardous Waste" and includes the chemical name(s) and approximate concentrations.

  • Waste Transfer:

    • Carefully pour the "this compound" waste into the designated waste container inside a fume hood.

    • Avoid splashing. Use a funnel to minimize the risk of spills.

    • Do not overfill the container; a general rule is to fill it to no more than 80% capacity to allow for vapor expansion.

  • Container Sealing and Labeling:

    • Securely cap the waste container immediately after transferring the waste.

    • Complete the hazardous waste tag with all required information, including the generator's name, department, date, and a complete list of the container's contents.

  • Temporary Storage:

    • Store the sealed and labeled waste container in a designated, well-ventilated, and secure satellite accumulation area (SAA) within or near the laboratory.

    • The storage area should be away from heat sources and direct sunlight.

  • Waste Pickup and Disposal:

    • Contact your institution's Environmental Health and Safety (EHS) department to schedule a pickup for the hazardous waste.

    • Follow all institutional procedures for waste pickup and documentation.

III. Quantitative Data Summary

For illustrative purposes, the following table provides general guidelines for the temporary storage of hazardous chemical waste. Always refer to your institution's specific policies.

ParameterGuidelineRationale
Maximum Accumulation Time 90 days (for large quantity generators)To comply with EPA regulations and minimize on-site hazards.[4]
Maximum Volume in SAA 55 gallons of hazardous waste or 1 quart of acutely hazardous wasteTo maintain a safe laboratory environment and comply with regulations.
pH for Aqueous Waste Between 5.5 and 9.5 for drain disposal (if permitted)To prevent corrosion of plumbing and damage to the wastewater treatment system.[5]

Note: Drain disposal is only permissible for certain non-hazardous, neutralized aqueous solutions and must be approved by your institution's EHS. Never pour untreated odorous organic chemicals down the drain.[3][5]

IV. Experimental Protocol: Neutralization of Acidic or Basic Odorous Waste

This protocol is for illustrative purposes and should only be performed by trained personnel with EHS approval.

Objective: To neutralize a small volume of corrosive odorous waste to a pH between 5.5 and 9.5 for subsequent disposal.[5]

Materials:

  • Corrosive odorous waste ("this compound")

  • Neutralizing agent (e.g., sodium bicarbonate for acids, dilute acetic acid for bases)

  • pH paper or a calibrated pH meter

  • Stir bar and stir plate

  • Ice bath

  • Appropriate PPE and a chemical fume hood

Procedure:

  • Place the container of "this compound" waste in an ice bath within a chemical fume hood to control any exothermic reactions.

  • Slowly add the neutralizing agent in small increments while continuously stirring.

  • Monitor the pH of the solution after each addition.

  • Continue adding the neutralizing agent until the pH is stable within the target range of 5.5 to 9.5.[5]

  • Once neutralized, the solution can be prepared for disposal according to institutional guidelines.

V. Diagrams

DisposalWorkflow cluster_prep Preparation cluster_procedure Disposal Procedure cluster_final Final Steps A Consult SDS B Don PPE A->B C Work in Fume Hood B->C D Segregate Waste C->D E Select & Label Waste Container D->E F Transfer Waste E->F G Seal & Tag Container F->G H Store in SAA G->H I Request EHS Pickup H->I

Caption: Workflow for the proper disposal of odorous chemical waste.

DecisionTree A Is Waste Aqueous & Corrosive? B Neutralize Waste (per EHS protocol) A->B Yes C Dispose as Hazardous Waste A->C No D Is Neutralized Waste Approved for Drain Disposal? B->D D->C No E Dispose Down Drain with Copious Water D->E Yes

Caption: Decision-making process for handling aqueous corrosive waste.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Odorine
Reactant of Route 2
Odorine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.